GM2-Ganglioside
Description
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H121N3O26.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71;/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88);/q;+1/p-1/b33-31+;/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIBJIDUSQSAE-VUDKKWOPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H120N3NaO26 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1406.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to GM2-Ganglioside: Structure, Function, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction to GM2-Ganglioside
This compound is a crucial glycosphingolipid, a class of lipids containing a carbohydrate component, predominantly found in the outer leaflet of the plasma membrane of cells, particularly in the nervous system.[1][2][3] Its intricate structure and localization within lipid rafts allow it to play a significant role in various cellular processes, including signal transduction, cell-to-cell recognition, and adhesion.[4][5] However, the accumulation of this compound due to enzymatic defects leads to a group of devastating neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses, most notably Tay-Sachs and Sandhoff diseases.[2][3] This guide provides a comprehensive overview of the structure and function of this compound, its pathological implications, and the experimental methodologies used for its study.
Structure of this compound
This compound is an amphipathic molecule, possessing both a hydrophobic lipid component and a hydrophilic carbohydrate chain.[6] Its fundamental structure consists of a ceramide backbone linked to a specific oligosaccharide chain containing a sialic acid residue.[6][7]
The ceramide portion is embedded within the cell membrane and is composed of a long-chain amino alcohol, sphingosine, and a fatty acid linked via an amide bond.[7] The length and degree of saturation of the fatty acid chain can vary, leading to different subspecies of GM2.
The oligosaccharide chain is attached to the primary hydroxyl group of the ceramide and extends into the extracellular space.[6] The specific sequence of monosaccharides in GM2 is:
N-acetylgalactosamine (GalNAc) -> (β1-4) -> Galactose (Gal) -> (β1-4) -> Glucose (Glc) -> (β1-1) -> Ceramide
A single molecule of N-acetylneuraminic acid (sialic acid or Neu5Ac) is attached to the galactose residue via an α2-3 linkage.[6] The presence of this sialic acid residue imparts a net negative charge to the ganglioside at physiological pH.[4]
The nomenclature "GM2" is derived from:
-
G : for ganglioside
-
M : for monosialo (containing one sialic acid)
-
2 : indicating it was the second monosialo-ganglioside to be characterized
Functions of this compound
This compound is a dynamic component of the cell membrane and is involved in several critical cellular functions:
-
Cell Signaling: this compound can modulate the activity of various signaling pathways. It has been shown to interact with receptor tyrosine kinases (RTKs) like the TrkA receptor, influencing neuronal differentiation and survival.[4][8] It can also interact with integrins, modulating downstream signaling pathways involving Focal Adhesion Kinase (FAK), Src, and Erk, thereby influencing cell migration.[9][10]
-
Cell Adhesion and Recognition: The carbohydrate portion of this compound can act as a recognition site for other cells and extracellular matrix components, playing a role in cell adhesion and cell-cell interactions.
-
Modulation of Apoptosis: Aberrant accumulation of this compound has been linked to the induction of apoptosis (programmed cell death).[11] This is thought to occur through mechanisms involving endoplasmic reticulum stress and the activation of pro-apoptotic proteins.[2]
-
Neuronal Development and Function: In the nervous system, gangliosides, including GM2, are essential for processes such as neurite outgrowth, synaptogenesis, and maintaining the stability of the myelin sheath.[1]
Clinical Significance: GM2 Gangliosidoses (Tay-Sachs and Sandhoff Diseases)
The catabolism of this compound occurs in the lysosomes and requires the enzymatic activity of β-hexosaminidase A (Hex A) and a cofactor protein, the GM2 activator protein .[2][7] Hex A is a heterodimer composed of an α and a β subunit.[12] Genetic mutations in the genes encoding these components lead to the accumulation of this compound, primarily in the neurons of the central nervous system, resulting in the GM2 gangliosidoses.[2][3]
-
Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of Hex A. This results in the accumulation of this compound.[1][3]
-
Sandhoff Disease: Caused by mutations in the HEXB gene, leading to a deficiency of the β-subunit of both Hex A and Hex B. This results in the accumulation of this compound and other glycosphingolipids.
-
GM2 Activator Deficiency (AB Variant): A rare form caused by mutations in the GM2A gene, leading to a non-functional GM2 activator protein.[7]
The progressive accumulation of this compound in neurons leads to their swelling and eventual death, causing severe neurodegeneration with symptoms including developmental regression, seizures, blindness, and ultimately, death in the infantile forms.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its associated enzyme.
| Parameter | Healthy Control (Brain Cortex) | Tay-Sachs Disease (Brain Cortex) | Reference |
| This compound Concentration (% of total gangliosides) | ~1-3% | >50% | [1] |
| Total Ganglioside-Sialic Acid (µg/g wet weight) | ~700-800 | Significantly elevated | [1] |
Table 1: this compound Concentration in Human Brain Cortex.
| Substrate | Isozyme | Km (mM) | Vmax (µmol/h/mg) | Reference |
| 4-MUG | Hex A | 0.6 - 0.7 | 15 - 20 | [13] |
| Hex B | 0.5 - 0.6 | 10 - 15 | [13] | |
| 4-MUGS | Hex A | 0.1 - 0.2 | 3 - 5 | [13] |
| Hex B | >10 | Very low | [13] | |
| GM2 Ganglioside | Hex A (with GM2AP) | ~0.05 - 0.1 | Not specified | [12] |
Table 2: Kinetic Parameters of Human β-Hexosaminidase Isozymes. (4-MUG: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide; 4-MUGS: 4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide)
Experimental Protocols
Ganglioside Extraction from Brain Tissue
This protocol is a modification of the Folch method for the extraction of total lipids followed by partitioning to enrich for gangliosides.
Materials:
-
Brain tissue
-
Methanol
-
0.9% NaCl solution
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize fresh brain tissue (1 g) in 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Centrifuge the homogenate to pellet the solid material and recover the liquid phase.
-
Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the liquid phase.
-
Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
The upper aqueous phase contains the gangliosides. Carefully collect this phase.
-
The lower chloroform phase contains other lipids.
-
The collected upper phase can be further purified by dialysis or solid-phase extraction.
-
Evaporate the purified ganglioside fraction to dryness under a vacuum or a stream of nitrogen.[14]
Thin-Layer Chromatography (TLC) for this compound Separation
TLC is a widely used technique for the qualitative analysis of ganglioside profiles.
Materials:
-
High-performance TLC (HPTLC) plates (silica gel 60)
-
Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v)
-
Resorcinol-HCl reagent for visualization
-
This compound standard
-
Oven
Procedure:
-
Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the sample and the GM2 standard onto the HPTLC plate.
-
Place the plate in a developing chamber pre-saturated with the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and dry it completely in an oven.
-
Spray the plate with the resorcinol-HCl reagent.
-
Heat the plate at 100-110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.
-
Compare the migration of the sample bands to the GM2 standard to identify the presence of GM2.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of this compound
LC-MS/MS is a powerful technique for the sensitive and specific quantification of different ganglioside species.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
C18 or HILIC analytical column.
Procedure:
-
Sample Preparation: The extracted and purified ganglioside sample is reconstituted in an appropriate solvent (e.g., methanol).
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Use a gradient elution program with mobile phases typically consisting of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to achieve separation of different ganglioside species.[6][14]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode for ganglioside analysis.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for GM2 and an internal standard.[6][15]
-
-
Data Analysis:
Beta-Hexosaminidase A Activity Assay
This assay measures the enzymatic activity of Hex A using a fluorogenic substrate.
Materials:
-
Cell or tissue lysate
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) as a substrate for total hexosaminidase activity.[17][18]
-
4-Methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (4-MUGS) as a specific substrate for Hex A.[13][17]
-
Citrate-phosphate buffer (pH 4.4)
-
Glycine-carbonate stop buffer (pH 10.5)
-
Fluorometer
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
To determine total hexosaminidase activity, incubate a known amount of lysate protein with the 4-MUG substrate in citrate-phosphate buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
To specifically measure Hex A activity, perform a parallel incubation with the 4-MUGS substrate.
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[5][19]
-
Calculate the enzyme activity as nanomoles of 4-MU released per hour per milligram of protein.
-
Hex A activity can be expressed as a percentage of the total hexosaminidase activity.[17]
Signaling Pathways and Molecular Interactions
This compound and Integrin Signaling
This compound has been shown to interact with integrin receptors, modulating downstream signaling pathways that are crucial for cell migration.[9][10] This interaction can lead to the activation of FAK and Src, which in turn activates the Ras-MAPK pathway, promoting cell motility.
Caption: GM2-Integrin signaling pathway leading to cell migration.
This compound Induced Apoptosis
The accumulation of this compound can trigger apoptosis through the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[2] This leads to the activation of the PERK pathway, upregulation of CHOP, and subsequent activation of the mitochondrial apoptotic cascade.
Caption: GM2-induced apoptotic pathway via ER stress.
References
- 1. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevation of GM2 ganglioside during ethanol-induced apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 17. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 18. researchgate.net [researchgate.net]
- 19. hoelzel-biotech.com [hoelzel-biotech.com]
The intricate Pathway of GM2-Ganglioside Biosynthesis: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and analytical methodologies central to the synthesis of GM2-ganglioside, a critical player in neuronal function and disease.
This technical guide provides a comprehensive overview of the biosynthesis of this compound, a vital monosialoganglioside predominantly found in the neuronal cells of the central nervous system. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glycosphingolipid metabolism and its implications in health and disease. Herein, we delve into the core enzymatic steps, present key quantitative data, detail essential experimental protocols, and provide a visual representation of the biosynthetic pathway.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process that occurs primarily in the Golgi apparatus. It begins with the formation of the precursor molecule, GM3-ganglioside, and proceeds through the sequential addition of sugar moieties by specific glycosyltransferases.
The central step in GM2 biosynthesis is the conversion of GM3 to GM2, a reaction catalyzed by the enzyme β-1,4-N-acetylgalactosaminyltransferase, commonly known as GM2/GD2 synthase (EC 2.4.1.92).[1][2] This enzyme facilitates the transfer of an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc) to the galactose residue of GM3.[1] This critical step directs the metabolic flow towards the synthesis of the complex a-series gangliosides, including GM2.[1][3]
The overall biosynthetic route can be summarized as follows:
-
Ceramide Synthesis: The pathway originates in the endoplasmic reticulum with the synthesis of ceramide.
-
Lactosylceramide (B164483) Formation: Ceramide is then transported to the Golgi apparatus, where glucosylceramide synthase and lactosylceramide synthase catalyze the sequential addition of glucose and galactose to form lactosylceramide (Lac-Cer).
-
GM3 Synthesis: The enzyme GM3 synthase (sialyltransferase I) adds a sialic acid residue to lactosylceramide, forming GM3-ganglioside.
-
GM2 Synthesis: Finally, GM2/GD2 synthase transfers a GalNAc residue to GM3, yielding this compound.[1]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for the key enzyme, GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase).
| Enzyme | Organism | Substrate | Apparent Michaelis Constant (Km) |
| β-1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) | Human | GM3 | 0.5 mM |
| N-acetylgalactosaminyltransferase | Rat (Liver Golgi) | GM3 | 109 µM |
| Enzyme | Organism | Substrate | Maximum Velocity (Vmax) |
| N-acetylgalactosaminyltransferase | Rat (Liver Golgi) | GM3 | 5.8 nmol/mg-hr |
Experimental Protocols
A thorough understanding of this compound biosynthesis relies on robust experimental methodologies. This section provides detailed protocols for the extraction, purification, and analysis of gangliosides from biological samples.
Ganglioside Extraction from Cultured Cells
This protocol outlines two common methods for the extraction of total gangliosides from cultured cells.
Method 1: Folch Extraction
-
Cell Harvesting: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a small volume of water and homogenize.
-
Lipid Extraction: Add 20 volumes of chloroform/methanol (B129727) (2:1, v/v) to the cell homogenate. Vortex thoroughly for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Upper Phase Collection: Carefully collect the upper aqueous phase, which contains the gangliosides.
-
Re-extraction: Re-extract the lower organic phase and the protein interface with a small volume of chloroform/methanol/0.9% NaCl (1:10:10, v/v/v).
-
Pooling and Desalting: Pool the upper phases and desalt using a C18 solid-phase extraction (SPE) cartridge.
Method 2: Absolute Methanol Extraction
-
Cell Lysis: Lyse the washed cell pellet by sonication in a suitable buffer.
-
Methanol Addition: Add 10 volumes of ice-cold absolute methanol to the cell lysate.
-
Incubation: Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted gangliosides.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Purification of Gangliosides by Reverse-Phase Cartridge Chromatography
-
Cartridge Equilibration: Equilibrate a C18 SPE cartridge with sequential washes of methanol, water, and finally chloroform/methanol/water (3:48:47, v/v/v).
-
Sample Loading: Dissolve the dried ganglioside extract in the initial mobile phase and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the gangliosides with a stepwise or gradient elution of increasing concentrations of methanol in water, followed by pure methanol.
-
Drying: Collect the fractions containing gangliosides and dry them under nitrogen.
Analysis of Gangliosides by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use high-performance TLC (HPTLC) silica (B1680970) gel plates. Activate the plate by heating at 110-120°C for 30-60 minutes.
-
Sample Application: Dissolve the purified ganglioside extract in a small volume of chloroform/methanol (1:1, v/v). Apply the sample as a small spot or a narrow band onto the TLC plate.
-
Chromatogram Development: Develop the chromatogram in a TLC chamber pre-equilibrated with a suitable solvent system. A common solvent system for gangliosides is chloroform/methanol/0.2% aqueous CaCl2 (60:35:8, v/v/v).[4]
-
Visualization: After development, dry the plate and visualize the separated gangliosides using a specific staining reagent.
-
Resorcinol-HCl Staining (for Sialic Acid):
-
Prepare the resorcinol (B1680541) reagent by dissolving 200 mg of resorcinol in 10 mL of distilled water, then adding 80 mL of concentrated HCl and 0.25 mL of 0.1 M CuSO4. Make up the final volume to 100 mL with distilled water.[4]
-
Spray the dried TLC plate with the resorcinol reagent.
-
Cover the plate with a clean glass plate of the same size and heat at 95-110°C for 10-15 minutes.[4][5] Gangliosides will appear as purple-blue bands.
-
-
Orcinol-Sulfuric Acid Staining (for Glycans):
-
Prepare the orcinol (B57675) reagent by dissolving 200 mg of orcinol in 100 mL of 2 M sulfuric acid.[4]
-
Spray the dried TLC plate with the orcinol reagent.
-
Heat the plate at 110°C for 5-10 minutes.[4] Gangliosides will appear as violet-colored spots.
-
-
Characterization of Gangliosides by Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed structural characterization and quantification of gangliosides.
-
Sample Preparation: The purified ganglioside fraction is reconstituted in a solvent compatible with the LC-MS system, typically a mixture of acetonitrile (B52724) and water with a volatile modifier like ammonium (B1175870) acetate.
-
LC Separation: Separation is usually achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.
-
MS Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for ganglioside analysis.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the gangliosides and tandem MS (MS/MS) data for structural elucidation by fragmentation analysis.
Visualizing the this compound Biosynthesis Pathway
The following diagrams illustrate the key steps in the this compound biosynthesis pathway and a typical experimental workflow for its analysis.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for ganglioside analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. B4GALNT1 beta-1,4-N-acetyl-galactosaminyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Beta1,4-N-acetylgalactosaminyltransferase--GM2/GD2 synthase: a key enzyme to control the synthesis of brain-enriched complex gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Core of GM2-Ganglioside Degradation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the catabolism and degradation of GM2-ganglioside, a critical process for neuronal health. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neurodegenerative diseases, lysosomal storage disorders, and glycobiology. Herein, we delve into the intricate molecular machinery responsible for this compound breakdown, detail established experimental protocols for its study, and present key quantitative data to support future research and therapeutic development.
Introduction: The Critical Role of this compound Catabolism
This compound is a sialic acid-containing glycosphingolipid predominantly found in the plasma membrane of neuronal cells. Its proper degradation is essential for maintaining neuronal function and integrity. The catabolism of this compound occurs within the lysosome and is a multi-step process involving the coordinated action of the enzyme β-hexosaminidase A (Hex A) and its essential cofactor, the GM2 activator protein (GM2AP).
Deficiencies in any component of this catabolic pathway lead to the lysosomal accumulation of this compound, primarily in neurons, resulting in a group of devastating neurodegenerative disorders known as the GM2 gangliosidoses. These include Tay-Sachs disease, Sandhoff disease, and the AB variant of GM2 gangliosidosis.[1][2][3] Understanding the intricacies of this compound degradation is therefore paramount for the development of effective therapeutic strategies for these fatal conditions.
The Molecular Machinery of Degradation
The hydrolysis of this compound to GM3-ganglioside is the central event in its catabolism. This reaction is catalyzed by the lysosomal enzyme β-hexosaminidase A, a heterodimer composed of an α and a β subunit, encoded by the HEXA and HEXB genes, respectively.[4][5] However, Hex A alone cannot efficiently access its membrane-bound substrate. The GM2 activator protein, a small glycolipid transport protein, is required to solubilize this compound from the lysosomal membrane and present it to the active site of Hex A.[6][7][8]
The Catabolic Pathway
The degradation process can be summarized in the following key steps:
-
Recognition and Extraction: The GM2 activator protein recognizes and binds to this compound embedded within the intralysosomal vesicles.[7]
-
Solubilization and Transport: GM2AP extracts the this compound molecule from the lipid bilayer, forming a soluble GM2AP-GM2 complex.[7]
-
Presentation to Hex A: The GM2AP-GM2 complex interacts with β-hexosaminidase A.
-
Hydrolysis: The α-subunit of Hex A catalyzes the cleavage of the terminal N-acetylgalactosamine (GalNAc) residue from this compound.[4]
-
Product Release: The resulting GM3-ganglioside and N-acetylgalactosamine are released, and the GM2 activator protein is recycled for further rounds of substrate transport.
A visual representation of this pathway is provided below.
Quantitative Data in this compound Catabolism
Precise quantitative measurements are crucial for understanding the kinetics of this compound degradation and for evaluating the efficacy of potential therapeutic interventions. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of β-Hexosaminidase A
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/hr/µmol 4-MU-GlcNAc hydrolyzed/hr) | Conditions | Reference |
| Crude Rat Liver | This compound (<50 µM) | 5 | 6 | - | [9] |
| Crude Rat Liver | This compound (>50 µM) | 14 | 7 | - | [9] |
| Crude Rat Liver | This compound | 93 | 200 | 10 mM Sodium Taurocholate | [9] |
| Recombinant Human HexD3 | This compound | 13.7 ± 2.4 | Not Reported | In the presence of GM2AP | [10] |
| Recombinant Human HexM | This compound | 19.6 ± 2.5 | Not Reported | In the presence of GM2AP | [10] |
| Recombinant Human HexA | This compound | 14.5 ± 1.6 | Not Reported | In the presence of GM2AP | [10] |
Table 2: Lyso-GM2 Levels in Human Plasma
| Patient Group | Lyso-GM2 Concentration (nmol/L) | Reference |
| Control Subjects | < 2.0 | [11] |
| Infantile Sandhoff Disease | 12.7 | [11] |
| Adult Sandhoff Disease | 2.9 | [11] |
| Infantile Tay-Sachs Disease | 32.7 ± 5.1 | [11] |
| GM2A Deficiency | < 2.0 | [11] |
Table 3: this compound Accumulation in Disease Models
| Model System | Condition | This compound Levels | Reference |
| Hexa-/-Neu3-/- Mouse Model | Early-onset Tay-Sachs model | Progressive accumulation leading to premature death | [1] |
| Human iPSC-derived Neurons | Tay-Sachs and Sandhoff models | Massive accumulation over time | [12] |
| Induced Neuronal (iN) Cells from Tay-Sachs Patients | - | Robust accumulation | [13] |
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for advancing our understanding of this compound catabolism. This section provides detailed methodologies for key assays.
β-Hexosaminidase A Activity Assay Using a Fluorogenic Substrate
This protocol describes the measurement of Hex A activity using the artificial substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), which is specific for the α-subunit of Hex A.[5][14]
Materials:
-
Cell or tissue lysates
-
10 mM Sodium phosphate (B84403) buffer, pH 6.1, containing 5% glycerol
-
MUGS substrate solution (dissolved in appropriate buffer)
-
Citrate-phosphate buffer
-
Glycine/NaOH stop solution, pH 10.4
-
96-well black microtiter plate
-
Fluorometer (Excitation: 360-365 nm, Emission: 450 nm)
-
Incubator at 37°C
Procedure:
-
Lysate Preparation:
-
Pellet cells by centrifugation.
-
Resuspend the cell pellet in 10 mM sodium phosphate buffer, pH 6.1, with 5% glycerol.
-
Disrupt cells by sonication on ice.
-
Clarify the lysate by centrifugation at 4°C for 15 minutes.
-
Determine the total protein concentration of the cleared lysate.[14]
-
-
Assay Reaction:
-
Stopping the Reaction:
-
Add 100 µL of the glycine/NaOH stop solution to each well.[15]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate Hex A activity as nanomoles of 4-methylumbelliferone (B1674119) (MU) released per hour per milligram of total protein.[14]
-
Workflow Diagram:
GM2 Activator Protein-Assisted GM2 Degradation Assay
This assay measures the ability of the GM2 activator protein to facilitate the degradation of this compound by Hex A.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Phosphatidylinositol (PI)
-
Cholesterol
-
1mM Tris buffer, pH 7.4
-
Recombinant β-hexosaminidase A (Hex A)
-
Recombinant GM2 activator protein (GM2AP)
-
Method for quantifying GM3-ganglioside (e.g., HPLC, mass spectrometry)
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing this compound, phosphatidylcholine, phosphatidylinositol, and cholesterol at a specified molar ratio (e.g., 10:50:20:20).
-
Mix the lipids in an appropriate solvent.
-
Dry the lipid mixture under vacuum.
-
Resuspend the dried lipid film in 1mM Tris buffer, pH 7.4, to a final GM2 concentration of 1 mg/mL.[10]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the prepared liposomes, recombinant Hex A, and recombinant GM2AP.
-
Incubate the reaction mixture under conditions that mimic the lysosomal environment (e.g., acidic pH).
-
-
Analysis of Degradation:
-
Stop the reaction at various time points.
-
Extract the lipids from the reaction mixture.
-
Quantify the amount of GM3-ganglioside produced using a suitable analytical method.
-
Logical Relationship Diagram:
Conclusion and Future Directions
The catabolism of this compound is a fundamental process for neuronal homeostasis, and its disruption has catastrophic consequences. This technical guide has provided a detailed overview of the molecular players, quantitative parameters, and experimental methodologies central to the study of this pathway.
Future research should focus on elucidating the precise molecular interactions between GM2AP, this compound, and Hex A to enable the rational design of small molecule chaperones or enzyme replacement therapies. Furthermore, the development of more sensitive and high-throughput assays will be crucial for screening compound libraries aimed at restoring or enhancing the activity of the this compound degradation pathway. A deeper understanding of the downstream pathological events triggered by this compound accumulation will also be vital for identifying novel therapeutic targets to ameliorate the devastating effects of GM2 gangliosidoses.
References
- 1. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. HEXA Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 6. The GM2 activator protein, its roles as a co-factor in GM2 hydrolysis and as a general glycolipid transport protein [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Extraction Properties of the GM2 Activator Protein and Its Interactions with Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Cellulo Examination of a Beta-Alpha Hybrid Construct of Beta-Hexosaminidase A Subunits, Reported to Interact with the GM2 Activator Protein and Hydrolyze GM2 Ganglioside | PLOS One [journals.plos.org]
- 9. Kinetics of rat liver GM2 ganglioside-beta-D-N-acetylhexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracerebroventricular administration of a modified hexosaminidase ameliorates late-stage neurodegeneration in a GM2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease | PLOS One [journals.plos.org]
- 12. Phenotypic characterisation of human iPSC neuronal models of GM2 gangliosidoses [repository.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hoelzel-biotech.com [hoelzel-biotech.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Subcellular Localization of GM2-Ganglioside
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the subcellular localization of GM2-ganglioside, a critical sphingolipid in cellular function and disease. This document details the distribution of GM2 within various cellular compartments, outlines the experimental protocols used for its study, and visualizes the key pathways and workflows involved in its synthesis, trafficking, and degradation.
Quantitative Distribution of this compound
The precise quantitative distribution of this compound across subcellular compartments is crucial for understanding its physiological roles and its misregulation in disease states such as Tay-Sachs and Sandhoff diseases. While comprehensive quantitative data for all organelles in a single healthy cell line remains elusive in the literature, studies on neuronal cell models provide valuable insights.
The following table summarizes quantitative data on this compound abundance in whole cells and plasma membrane-enriched fractions from induced pluripotent stem cell-derived neurons (i3Neurons), including a control (SCRM) and a model for Tay-Sachs disease (ΔHEXA), where GM2 accumulation is expected.
| Cell Line | Subcellular Fraction | GM2 Abundance (pmol/2x10^6 cells) |
| SCRM (Control) | Whole Cell | ~10 |
| ΔHEXA (Tay-Sachs Model) | Whole Cell | ~250 |
| SCRM (Control) | Plasma Membrane-Enriched | Undetectable |
| ΔHEXA (Tay-Sachs Model) | Plasma Membrane-Enriched | ~50 (at 14 days in vitro) |
| ΔHEXA (Tay-Sachs Model) | Plasma Membrane-Enriched | ~250 (at 28 days in vitro) |
Note: This data is derived from a study on a disease model and may not represent the physiological distribution in healthy, mature neurons. In healthy cells, GM2 is a minor ganglioside at the plasma membrane.
This compound Lifecycle: Synthesis, Trafficking, and Degradation
This compound, like other glycosphingolipids, undergoes a complex lifecycle within the cell, involving synthesis in the secretory pathway, residence in the plasma membrane, and eventual degradation in the lysosome.
Biosynthesis and Anterograde Trafficking
The synthesis of this compound begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. Ceramide, synthesized in the ER, is transported to the Golgi where it is sequentially glycosylated. The final step in GM2 synthesis is the addition of a GalNAc residue to GM3 by the enzyme GM2/GD2 synthase. From the trans-Golgi network, newly synthesized GM2 is packaged into vesicles and transported to the plasma membrane, where it integrates into the outer leaflet, particularly within lipid rafts.[1][2]
Endocytosis and Lysosomal Degradation
This compound at the plasma membrane can be internalized through endocytosis. The resulting endocytic vesicles mature into late endosomes, which then fuse with lysosomes. Inside the acidic environment of the lysosome, GM2 is degraded by the enzyme β-hexosaminidase A (HexA). For HexA to access the membrane-bound GM2, the GM2 activator protein (GM2AP) is required. GM2AP extracts GM2 from the intralysosomal vesicles and presents it to HexA for hydrolysis of the terminal N-acetylgalactosamine, converting GM2 to GM3.[1][3]
Experimental Protocols
Accurate determination of this compound subcellular localization requires a combination of meticulous experimental techniques.
Subcellular Fractionation for Lipid Analysis
This protocol describes a general workflow for isolating various subcellular organelles for subsequent lipid analysis, including this compound quantification.
Protocol:
-
Cell Lysis: Homogenize cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Perform a low-speed spin (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cytoskeletal components.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria, lysosomes, and peroxisomes.
-
Subject the second supernatant to high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation: For further purification of organelles from the mixed pellets (e.g., separating lysosomes from mitochondria), resuspend the pellet and layer it on top of a density gradient (e.g., sucrose or OptiPrep™) and centrifuge at high speed. Organelles will migrate to their isopycnic point in the gradient and can be collected as distinct bands.
-
Purity Assessment: Validate the purity of each fraction by Western blotting for organelle-specific marker proteins.
Ganglioside Extraction and Quantification by Mass Spectrometry
This protocol outlines the steps for extracting gangliosides from isolated subcellular fractions and quantifying GM2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Protocol:
-
Lipid Extraction:
-
To the aqueous suspension of the subcellular fraction, add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to create a biphasic system.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper aqueous phase, which contains the gangliosides.
-
-
Purification:
-
Purify the ganglioside-containing aqueous phase using C18 solid-phase extraction cartridges to remove salts and other contaminants.
-
Elute the purified gangliosides with methanol.
-
-
Quantification by LC-MS/MS:
-
Analyze the purified ganglioside fraction using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a suitable chromatography column (e.g., HILIC) to separate different ganglioside species.
-
Use electrospray ionization (ESI) in negative ion mode for detection.
-
Quantify GM2 levels by multiple reaction monitoring (MRM), using a deuterated GM1 internal standard for normalization.[4]
-
Immunofluorescence Staining of this compound
This protocol provides a method for visualizing the subcellular localization of this compound in cultured cells using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for this compound (e.g., mouse anti-GM2 monoclonal IgM) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgM) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the subcellular localization of this compound using a confocal microscope. Co-staining with antibodies against organelle-specific markers can be performed to confirm localization.
-
Conclusion
The subcellular localization of this compound is tightly regulated, with its synthesis in the ER and Golgi, primary residence in the plasma membrane, and degradation in the lysosomes. Dysregulation of this intricate trafficking and metabolism leads to the pathological accumulation of GM2 in lysosomes, characteristic of GM2 gangliosidoses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this compound, which is essential for advancing our understanding of its function in health and disease and for the development of novel therapeutic strategies.
References
- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery of GM2-Ganglioside: A Technical Chronicle of a Molecular Culprit
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate landscape of cellular biology is replete with molecules that play dual roles, essential for normal function but catastrophic in their absence or excess. GM2-ganglioside is a prime example of such a molecule. This technical guide delves into the discovery of this compound, its historical context intertwined with the devastating neurodegenerative disorder, Tay-Sachs disease, and the scientific milestones that unraveled its molecular underpinnings. We will explore the key experimental protocols that were pivotal in its identification and characterization, present quantitative data on its accumulation in disease, and visualize the signaling pathways it modulates. This document serves as a comprehensive resource for professionals in neuroscience, cell biology, and drug development, providing a foundational understanding of this compound's role in health and disease.
Historical Context: Unraveling a Neurodegenerative Mystery
The story of this compound is inextricably linked to the clinical observations of Tay-Sachs disease. The timeline below highlights the key discoveries that paved the way for our current understanding.
-
1881: British ophthalmologist Waren Tay described a "cherry-red spot" on the retina of an infant with progressive neurological degeneration. This clinical sign would become a hallmark of what would later be known as Tay-Sachs disease.
-
1887: American neurologist Bernard Sachs provided a detailed clinical and pathological description of the disease, noting the swollen, degenerating neurons in the brains of affected children. He also recognized the familial nature of the disorder, observing its prevalence in families of Ashkenazi Jewish descent.
-
1930s-1940s: Ernst Klenk, a German biochemist, made a pivotal breakthrough by isolating and characterizing a new class of glycolipids from the brains of patients with Tay-Sachs disease, which he termed "gangliosides" due to their abundance in ganglion cells. This marked the first biochemical link to the disease.
-
1962: Lars Svennerholm, a Swedish neurochemist, further refined the understanding of gangliosides and specifically identified the accumulating substance in Tay-Sachs disease as "GM2 ganglioside," establishing its definitive structure.
-
1968: The work of two independent research groups, led by Shintaro Okada and John S. O'Brien in the United States, and Konrad Sandhoff in Germany, converged to identify the enzymatic basis of Tay-Sachs disease. They demonstrated a profound deficiency of the enzyme β-hexosaminidase A (HexA) in the tissues of Tay-Sachs patients.[1] This discovery was a monumental step, providing a clear biochemical marker for the disease.
-
1985: The gene encoding the α-subunit of the HexA enzyme, HEXA, was cloned, opening the door to understanding the genetic basis of Tay-Sachs disease and enabling the development of molecular diagnostic tools.
Quantitative Data: The Biochemical Signature of Disease
The defining characteristic of Tay-Sachs disease is the massive accumulation of this compound in neuronal lysosomes and the corresponding deficiency in HexA enzyme activity. The following tables summarize the stark quantitative differences observed between healthy individuals and those with Tay-Sachs disease.
Table 1: this compound Concentration in Human Brain (Cerebral Gray Matter)
| Condition | This compound Concentration (µmol/g fresh tissue) | Percentage of Total Gangliosides |
| Healthy Control (Age-matched) | Trace amounts | < 1% |
| Tay-Sachs Disease | 12.2 | 86%[2] |
| Sandhoff Disease | 13.0 | 87%[2] |
Table 2: β-Hexosaminidase A (HexA) Enzyme Activity
| Status | Source | HexA Activity (% of total hexosaminidase activity) | HexA Activity (nmol/min/mg protein or nmol/min/mL) |
| Healthy Individual | Leukocytes | 63 - 75% | >=16.4 - 36.2 nmol/min/mg |
| Tay-Sachs Carrier | Leukocytes | 20 - 49% | Reduced from normal |
| Tay-Sachs Patient | Leukocytes | 0 - 5% | Severely deficient |
| Healthy Individual | Serum | 56 - 80% | 10.4 - 23.8 nmol/min/mL |
| Tay-Sachs Carrier | Serum | Reduced from normal | Reduced from normal |
| Tay-Sachs Patient | Serum | 0 - 5% | Severely deficient |
Note: Reference ranges can vary slightly between laboratories.[3][4][5]
Experimental Protocols: The Methodologies of Discovery
The elucidation of this compound's role in Tay-Sachs disease was dependent on the development and application of specific biochemical techniques. Below are detailed methodologies for two key experimental procedures.
Ganglioside Extraction and Analysis from Brain Tissue (Adapted from Svennerholm and Fredman, 1980)
This method allows for the quantitative isolation of gangliosides from brain tissue.
Protocol:
-
Homogenization: Homogenize brain tissue (gray matter) in 19 volumes of chloroform:methanol (1:2, v/v) to a final volume of 20 times the tissue weight.
-
Extraction: Stir the homogenate for 1 hour at room temperature and then centrifuge at 3000 x g for 10 minutes. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with 10 volumes of chloroform:methanol (2:1, v/v), stir for 1 hour, and centrifuge as before. Combine the supernatants.
-
Phase Partitioning: Add 0.2 volumes of 0.88% KCl to the combined supernatants to create a biphasic system. Mix thoroughly and allow the phases to separate by standing overnight at 4°C or by centrifugation.
-
Isolation of Gangliosides: The upper aqueous phase contains the gangliosides. Carefully collect this phase.
-
Purification: Dialyze the ganglioside-containing upper phase against distilled water for 72 hours at 4°C, with frequent water changes, to remove salts and other small molecules.
-
Lyophilization: Lyophilize the dialyzed solution to obtain the purified ganglioside fraction.
-
Analysis by Thin-Layer Chromatography (TLC):
-
Dissolve the lyophilized gangliosides in chloroform:methanol (1:1, v/v).
-
Spot the samples onto a high-performance TLC (HPTLC) silica (B1680970) gel plate.
-
Develop the plate in a chromatography chamber with a solvent system of chloroform:methanol:0.25% aqueous CaCl2 (60:35:8, v/v/v).
-
Visualize the ganglioside bands by spraying with a resorcinol-HCl reagent and heating. This compound will appear as a distinct band, which can be quantified by densitometry.
-
β-Hexosaminidase A (HexA) Enzyme Assay (Adapted from Okada and O'Brien, 1969)
This fluorometric assay is used to determine the activity of HexA in biological samples like leukocytes or serum.
Protocol:
-
Sample Preparation: Prepare a lysate from isolated leukocytes or use serum directly.
-
Substrate Preparation: Prepare a solution of the artificial fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), in a citrate-phosphate buffer (pH 4.4).
-
Heat Inactivation of HexA: To differentiate HexA from the heat-stable HexB isoenzyme, prepare two sets of sample aliquots. Heat one set at 52°C for 2-3 hours to inactivate HexA, leaving HexB activity intact. Keep the other set on ice.
-
Enzyme Reaction:
-
Add the 4-MUG substrate solution to both the heated and unheated sample aliquots.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding a high pH buffer, such as 0.2 M glycine-carbonate buffer (pH 10.7). This also enhances the fluorescence of the product.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Calculation of HexA Activity:
-
The fluorescence from the unheated sample represents the total hexosaminidase activity (HexA + HexB).
-
The fluorescence from the heated sample represents the HexB activity.
-
HexA activity is calculated by subtracting the HexB activity from the total activity.
-
Results are typically expressed as a percentage of total hexosaminidase activity or in nmol of substrate hydrolyzed per hour per mg of protein.[6]
-
Mandatory Visualizations: Pathways and Workflows
This compound Catabolism and the Defect in Tay-Sachs Disease
The following diagram illustrates the normal lysosomal degradation pathway of this compound and the enzymatic block that occurs in Tay-Sachs disease.
Caption: this compound catabolism pathway and the enzymatic defect in Tay-Sachs disease.
Diagnostic Workflow for Tay-Sachs Disease
This diagram outlines the typical experimental workflow for the diagnosis of Tay-Sachs disease, from clinical suspicion to confirmatory testing.
Caption: A typical workflow for the diagnosis of Tay-Sachs disease.
This compound Modulated Signaling Pathway
Recent research has implicated this compound in the modulation of cell signaling pathways, particularly through its interaction with integrins. This diagram illustrates a proposed signaling cascade.[7][8]
Caption: Proposed signaling pathway modulated by this compound interaction with integrins.
Conclusion and Future Directions
The discovery of this compound and its central role in the pathogenesis of Tay-Sachs disease stands as a landmark achievement in the fields of biochemistry and medical genetics. From the initial clinical observations to the precise identification of the molecular defect, the journey of discovery has provided profound insights into lysosomal storage diseases and the critical importance of ganglioside metabolism in neuronal health. The experimental protocols developed along the way have become standard diagnostic tools and have laid the groundwork for ongoing research into therapeutic interventions.
For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, the quantitative biochemical changes, and the molecular pathways associated with this compound is paramount. Current research focuses on developing novel therapeutic strategies, including gene therapy, substrate reduction therapy, and pharmacological chaperones, all of which are built upon the foundational knowledge detailed in this guide. The continued exploration of this compound's function in both normal and pathological states will undoubtedly uncover new avenues for the treatment of Tay-Sachs disease and other related neurodegenerative disorders.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Composition of gangliosides and neutral glycosphingolipids of brain in classical Tay-Sachs and Sandhoff disease: more lyso-GM2 in Sandhoff disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexosaminidase A and Total, Serum or Leukocytes | MLabs [mlabs.umich.edu]
- 4. bjhlab.testcatalog.org [bjhlab.testcatalog.org]
- 5. Hexosaminidase A and Total Hexosaminidase, Leukocytes [testguide.labmed.uw.edu]
- 6. cocukmetabolizma.com [cocukmetabolizma.com]
- 7. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GM2-Ganglioside Variants and Isoforms for Researchers and Drug Development Professionals
Introduction
GM2 gangliosides are a class of sialic acid-containing glycosphingolipids that play crucial roles in the central nervous system and are implicated in various pathological conditions, including lysosomal storage disorders and cancer. This technical guide provides a comprehensive overview of GM2-ganglioside variants and isoforms, their metabolism, and their involvement in cellular signaling. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
Structure and Variants of this compound
GM2 ganglioside is a complex lipid composed of a ceramide backbone linked to an oligosaccharide chain containing N-acetylneuraminic acid (sialic acid). The core structure is designated as β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)-]β-Gal-(1-4)-β-Glc-(1-1)-Cer.[1] Variations in this basic structure give rise to different isoforms and variants.
Ceramide Moiety Variants
The ceramide portion, consisting of a sphingoid base and a fatty acid, is a major source of structural diversity.[2] The length and degree of unsaturation of both the fatty acid and the long-chain base can vary, leading to a wide array of GM2 species.[2] For example, in the brain of Tay-Sachs patients, the major GM2 species contain ceramides (B1148491) with d18:1-18:0 (40.5%), d20:1-18:0 (31%), and d18:1-20:0 (12%).[1] Minor species with other ceramide compositions have also been identified.[1] This variation in the lipid tail can influence the biophysical properties of the ganglioside and its insertion into cell membranes.
Sialic Acid Variants
The sialic acid residue can also vary. The two most common forms in mammals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), which differ by a single hydroxyl group.[3] While Neu5Ac is the predominant form in humans, Neu5Gc can be found in some human tumors.[3][4] This difference can have significant implications for the immunogenicity and biological function of GM2 gangliosides.[3]
O-Acetylated Variants
Another level of complexity is introduced by the O-acetylation of the sialic acid residue, most commonly at the C9 position.[5] O-acetylated gangliosides, such as O-acetyl-GM2, are often considered oncofetal antigens as their expression is low in normal adult tissues but re-expressed in various cancers.[5] This modification can alter the ganglioside's role in cellular processes and its recognition by antibodies.[6]
Metabolism of this compound
The cellular concentration of GM2 ganglioside is tightly regulated by a balance between its biosynthesis and degradation.
Biosynthesis Pathway
The synthesis of GM2 ganglioside occurs in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. The key enzyme in the final step is GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase 1), which transfers an N-acetylgalactosamine (GalNAc) residue to GM3 ganglioside to form GM2.[7]
Degradation Pathway and Associated Disorders
The degradation of GM2 ganglioside occurs in the lysosome and requires the coordinated action of the enzyme β-hexosaminidase A (Hex A) and the GM2 activator protein (GM2AP).[8] Hex A is a heterodimer composed of an α- and a β-subunit, encoded by the HEXA and HEXB genes, respectively.[8] GM2AP is a small lipid-binding protein that extracts GM2 from the lysosomal membrane and presents it to Hex A for hydrolysis.[9]
Defects in any of these three components lead to the accumulation of GM2 ganglioside in lysosomes, resulting in a group of fatal neurodegenerative disorders known as the GM2 gangliosidoses.[10]
-
Tay-Sachs disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of Hex A.
-
Sandhoff disease: Caused by mutations in the HEXB gene, resulting in a deficiency of the β-subunit of both Hex A and Hex B.
-
GM2 Activator Deficiency (AB Variant): Caused by mutations in the GM2A gene, leading to a non-functional GM2 activator protein.[11]
This compound Isoforms and Related Proteins
GM2 Activator Protein Isoforms
The human GM2A gene can produce different transcript variants through alternative splicing, resulting in at least two protein isoforms.[12] Isoform 1 is the longer, canonical form, while isoform 2 is a shorter variant resulting from an alternate splice site in the 3' coding region.[12] The functional differences between these isoforms are still under investigation.
Quantitative Data
Quantitative analysis of GM2 gangliosides and related enzymes is crucial for understanding their roles in health and disease.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics of β-Hexosaminidase A | |||
| Km for 4-MUGS | ~0.5-1.0 mM | Human placental Hex A | [4] |
| Vmax for 4-MUGS | Varies with enzyme prep | Human placental Hex A | [4] |
| Inhibition of β-Hexosaminidase A | |||
| Ki of Pyrimethamine | 13 µM (at pH 4.5) | Human Hex A | [13] |
| IC50 of Pyrimethamine | ~5-13 µM (at pH 4.3) | Human Hex isozymes | [13] |
| GM2 Ganglioside Levels | |||
| GM2 in normal human brain | Varies by region | Human brain | [14][15] |
| GM2 increase in Tay-Sachs brain | Significant accumulation | Human Tay-Sachs brain | [1] |
| Ceramide Composition of GM2 in Tay-Sachs Brain | |||
| d18:1-18:0 | 40.5% | Human Tay-Sachs brain | [1] |
| d20:1-18:0 | 31% | Human Tay-Sachs brain | [1] |
| d18:1-20:0 | 12% | Human Tay-Sachs brain | [1] |
Signaling Pathways Involving this compound
GM2 gangliosides are not merely structural components of cell membranes; they are also active participants in various signaling pathways.
Neuronal Apoptosis via the PERK Pathway
In GM2 gangliosidoses, the accumulation of GM2 in the endoplasmic reticulum (ER) can lead to ER stress and trigger the unfolded protein response (UPR). One of the key sensors of the UPR is the protein kinase RNA-like endoplasmic reticulum kinase (PERK). Activation of PERK can lead to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), ultimately resulting in neuronal apoptosis.[16]
Regulation of Receptor Tyrosine Kinase (RTK) Signaling
Gangliosides, including GM2, can modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[17][18][19] They can influence receptor dimerization, phosphorylation, and downstream signaling cascades.[18] For example, GM2 can interact with integrins and modulate the phosphorylation of focal adhesion kinase (FAK), Src, and Erk, thereby promoting cancer cell migration.[7]
Experimental Protocols
Extraction and Purification of Gangliosides from Cell Culture
This protocol outlines a common method for the extraction and purification of gangliosides from cultured cells.
Protocol:
-
Cell Harvesting: Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in distilled water and homogenize using a sonicator or Dounce homogenizer.
-
Lyophilization: Freeze-dry the cell homogenate to a powder.
-
Lipid Extraction: Extract the total lipids from the lyophilized powder with chloroform:methanol (1:1, v/v) with vigorous mixing or sonication.
-
Centrifugation: Centrifuge the mixture and carefully collect the supernatant containing the total lipid extract.
-
Solvent Partitioning: Dry the lipid extract under a stream of nitrogen. Resuspend the dried lipids in a di-isopropyl ether/1-butanol/50 mM aqueous NaCl solution and vortex thoroughly. Centrifuge to separate the phases.
-
Collection of Gangliosides: Carefully collect the upper aqueous phase, which contains the gangliosides.
-
Desalting: Apply the aqueous phase to a pre-conditioned C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with water to remove salts and other hydrophilic contaminants.
-
Elution: Elute the purified gangliosides from the SPE cartridge with methanol.
-
Drying and Storage: Dry the eluted gangliosides under a stream of nitrogen and store at -20°C or below.
β-Hexosaminidase A Activity Assay using 4-MUG Substrate
This fluorometric assay is commonly used to measure the activity of β-hexosaminidase A in cell lysates or purified enzyme preparations.[20]
Materials:
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate solution (e.g., 1.25 mM in citrate-phosphate buffer, pH 4.1).[20]
-
Stop solution (e.g., 0.25 M glycine-carbonate buffer, pH 10.4).[20]
-
Cell lysate or purified enzyme.
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm).
Protocol:
-
Sample Preparation: Prepare cell lysates by sonication or freeze-thawing in an appropriate buffer. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well black plate, add a small volume of cell lysate or purified enzyme.
-
Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
Calculation: Calculate the enzyme activity based on a standard curve of 4-MU and normalize to the protein concentration and incubation time.
Analysis of this compound Variants by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of different this compound species.[21][22]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QTRAP or Orbitrap).[23]
-
Reversed-phase or HILIC chromatography column.[24]
General Procedure:
-
Sample Preparation: Extract and purify gangliosides as described in Protocol 6.1.
-
Chromatographic Separation: Inject the purified ganglioside sample onto the LC system. Separate the different GM2 species based on their ceramide chain length and unsaturation using an appropriate gradient of mobile phases.[24]
-
Mass Spectrometric Detection: Introduce the eluent from the LC into the mass spectrometer. Ionize the gangliosides (typically in negative ion mode) and perform tandem mass spectrometry (MS/MS) to generate fragment ions characteristic of the glycan headgroup and the ceramide backbone.[21]
-
Data Analysis: Identify and quantify the different GM2 species by their specific precursor and product ion masses and retention times.[21]
Conclusion
This technical guide has provided a detailed overview of this compound variants and isoforms, their metabolism, and their roles in cellular signaling. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working in the fields of lysosomal storage diseases, neurobiology, and oncology. A thorough understanding of the complexities of this compound biology is essential for the development of novel diagnostic and therapeutic strategies targeting these important molecules.
References
- 1. scribd.com [scribd.com]
- 2. lipotype.com [lipotype.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. [PDF] O-acetylated gangliosides: Structure, biosynthesis, immunogenicity, functions and their potential for cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 7. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 11. GM2A gene: MedlinePlus Genetics [medlineplus.gov]
- 12. GM2A ganglioside GM2 activator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. PYRIMETHAMINE AS A POTENTIAL PHARMACOLOGICAL CHAPERONE FOR LATE-ONSET FORMS OF GM2 GANGLIOSIDOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Interaction of ganglioside GD3 with an EGF receptor sustains the self-renewal ability of mouse neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gangliosides influence EGFR/ErbB2 heterodimer stability but they do not modify EGF-dependent ErbB2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Membrane Regulation of EGFR Signaling by Gangliosides [opendermatologyjournal.com]
- 20. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 21. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. GM2A ganglioside GM2 activator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Intricate Regulation of GM2-Ganglioside Expression: A Technical Guide for Researchers
A comprehensive overview of the synthesis, degradation, and regulatory networks governing GM2-ganglioside homeostasis, tailored for researchers, scientists, and drug development professionals.
This technical guide delves into the core molecular mechanisms that control the expression of this compound, a critical sphingolipid in neuronal cell membranes. Dysregulation of this compound levels is the hallmark of a class of devastating neurodegenerative lysosomal storage disorders, collectively known as the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. A thorough understanding of the regulatory landscape of this compound is paramount for the development of novel therapeutic strategies for these and other related neurological conditions. This document provides a detailed examination of the transcriptional and post-translational control of the key enzymes involved, summarizes quantitative data, outlines experimental protocols, and visualizes the associated molecular pathways.
The this compound Metabolic Hub: Synthesis and Degradation
The cellular concentration of this compound is meticulously controlled by a delicate balance between its synthesis and degradation.
1.1. Biosynthesis of this compound
The synthesis of this compound is a stepwise process occurring in the Golgi apparatus. The key enzyme in the final step of its production is β-1,4-N-acetyl-galactosaminyltransferase (GM2/GD2 synthase) , encoded by the B4GALNT1 gene. This enzyme catalyzes the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the precursor ganglioside GM3, forming GM2.[1] The availability of the precursor, GM3, is also a crucial factor in the rate of GM2 synthesis.
1.2. Lysosomal Degradation of this compound
The catabolism of this compound takes place in the lysosome and requires the concerted action of two key components:
-
β-Hexosaminidase A (HexA): This heterodimeric enzyme, composed of an α-subunit and a β-subunit (encoded by the HEXA and HEXB genes, respectively), is responsible for cleaving the terminal β-linked N-acetylgalactosamine from this compound.[2][3]
-
GM2 Activator Protein (GM2AP): This small, non-enzymatic protein is essential for the degradation of this compound.[4] GM2AP acts as a lipid transfer protein, extracting GM2 from the lysosomal membrane and presenting it to the active site of HexA for hydrolysis.[5]
Defects in any of these three components—the α-subunit of HexA, the β-subunit of HexA, or GM2AP—lead to the accumulation of this compound in the lysosomes, primarily in neurons, resulting in the severe neuropathology characteristic of the GM2 gangliosidoses.
Transcriptional Regulation of Key Enzymes
The expression of the enzymes central to this compound metabolism is tightly controlled at the transcriptional level, involving specific promoter elements and transcription factors.
2.1. Regulation of GM2/GD2 Synthase (B4GALNT1) Expression
The promoter of the B4GALNT1 gene is characteristic of a housekeeping gene, being TATA-less and lacking a CCAAT box, but rich in GC boxes. Its expression is regulated by a complex interplay of transcription factors, including:
-
Sp1 and HDAC1: These factors can act as repressors of B4GALNT1 transcription. Knockdown of either Sp1 or HDAC1 has been shown to increase GM2-synthase transcription.[6]
-
Other Potential Transcription Factors: Analysis of the B4GALNT1 promoter has identified potential binding sites for a number of other transcription factors, including AML1a, c-Ets-1, Cdc5, En-1, FOXD1, GATA-2, HEN1, p53, POU2F1, and POU2F1a, suggesting a complex regulatory network.[7]
2.2. Regulation of β-Hexosaminidase A Subunit Genes (HEXA and HEXB)
The expression of the HEXA and HEXB genes is also under stringent transcriptional control.
-
HEXA Promoter: Essential promoter sequences for HEXA expression have been identified within a 40-base pair region located 60 to 100 base pairs upstream of the ATG initiation codon.[8] This region contains potential binding sites for the transcription factors NF-E1 and AP-2 , as well as two potential half-sites for the estrogen response element.[8] Additionally, an E-box/CLEAR (Coordinated Lysosomal Expression and Regulation) motif has been identified in the HEXA promoter, which is a target for basic helix-loop-helix (bHLH) transcription factors and is known to regulate the transcription of lysosomal genes.[1] Other potential transcription factors that may regulate HEXA expression include ARP-1, ATF6, HTF, p53, RFX1, and USF-1/2.[9]
-
HEXB Promoter: The critical promoter region for the HEXB gene has been localized to a 60-base pair segment situated 90 to 150 base pairs upstream of the start codon.[8] A 12-base pair essential element within this region contains two potential binding sites for the transcription factor AP-1 .[8] The 5'-untranslated region of the HEXB gene has been shown to be vital for its promoter activity in microglia.[10] Other potential transcription factors for the HEXB gene include AML1a, Brachyury, Cdc5, E47, Ik-2, Pax-4a, POU2F1, S8, and Tal-1.[11]
Post-Translational Regulation
Following translation, the enzymes involved in this compound metabolism undergo several post-translational modifications that are crucial for their proper folding, stability, trafficking, and enzymatic activity.
3.1. GM2/GD2 Synthase
-
Dimerization: GM2/GD2 synthase is released from the Golgi membrane as a disulfide-bonded dimer.[12]
-
S-acylation: The enzyme undergoes S-acylation at conserved cysteine residues near the transmembrane domain, a modification that is controlled by dimer formation.[6]
-
N-glycosylation: The protein has predicted N-linked glycosylation sites at asparagine residues 179 and 274.[10]
3.2. β-Hexosaminidase A
-
N-glycosylation: Both the α and β subunits of HexA are N-glycosylated in the endoplasmic reticulum. Putative N-glycosylation sites have been identified at asparagine residues 115, 157, and 295 for the α-subunit and at asparagine 84, 142, 190, and 327 for the β-subunit.[2]
-
Phosphorylation: Terminal mannose residues on the N-glycans of the α-subunit (at Asn84, Asn115, and Asn295) are phosphorylated, which is a critical signal for trafficking to the lysosome.[2][13]
-
Proteolytic Processing: In the lysosome, the α and β subunits undergo proteolytic cleavage to their mature, active forms.[14] This processing, however, appears to be dispensable for enzymatic activity, as the full-length extracellular form of HexA is also active.[14]
Quantitative Data on Enzyme Kinetics
Understanding the kinetic parameters of the enzymes involved in this compound metabolism is essential for developing quantitative models of its regulation and for designing enzyme-targeted therapies.
| Enzyme | Substrate | Km | Vmax | Conditions | Source |
| β-D-N-acetylhexosaminidase (Rat Liver) | This compound | 5 µM | 6 pmol/h/µmol 4-MU-GlcNAc | < 50 µM substrate | [7] |
| This compound | 14 µM | 7 pmol/h/µmol 4-MU-GlcNAc | > 50 µM substrate | [7] | |
| This compound | 93 µM | 200 pmol/h/µmol 4-MU-GlcNAc | with 10 mM sodium taurocholate | [7] | |
| β-Hexosaminidase A (Human Placenta) | 4-MUGS | 0.44 ± 0.04 mM | 1.8 ± 0.1 µmol/min/mg | - | [15] |
| β-Hexosaminidase B (Human Placenta) | 4-MUG | 0.61 ± 0.05 mM | 20.3 ± 0.9 µmol/min/mg | - | [15] |
Note: 4-MU-GlcNAc (4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) and 4-MUGS (4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide) are artificial fluorogenic substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound expression.
5.1. β-Hexosaminidase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of β-hexosaminidase using a fluorogenic substrate.
Materials:
-
96-well black microtiter plate
-
Cell lysates or tissue homogenates
-
β-Hexosaminidase Positive Control (optional)
-
5X Assay Buffer
-
10X Substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
10X Neutralization Buffer
-
Microplate fluorometer
Procedure:
-
Prepare 1X Assay Buffer, 1X Substrate, and 1X Neutralization Buffer from the stock solutions.
-
Add 50 µL of samples (and positive control, if used) to the wells of the 96-well plate. Samples can be diluted in 1X Assay Buffer if necessary.
-
Add 50 µL of 1X Substrate to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of 1X Neutralization Buffer to each well.
-
Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[6][16][17]
5.2. GM2/GD2 Synthase Activity Assay (Radio-TLC)
This assay measures the activity of GM2/GD2 synthase by quantifying the incorporation of radiolabeled GalNAc into the GM3 substrate.
Materials:
-
Membrane preparation from cultured cells or tissues
-
GM3 ganglioside (acceptor substrate)
-
UDP-[14C]GalNAc (donor substrate)
-
0.1 M Cacodylate buffer, pH 7.2
-
10 mM MnCl2
-
0.3% Triton CF-54
-
Sep-Pak C18 columns
-
TLC plates
-
Scintillation counter
-
Autoradiography equipment
Procedure:
-
Prepare membrane fractions from cells or tissues by N2 cavitation followed by ultracentrifugation.
-
Prepare the reaction mixture containing GM3, UDP-[14C]GalNAc, MnCl2, and Triton CF-54 in cacodylate buffer.
-
Initiate the reaction by adding the membrane protein preparation (approximately 200 µg).
-
Incubate the reaction at 37°C for 2-3 hours with shaking.
-
Stop the reaction by adding distilled water.
-
Separate the radiolabeled product (GM2) from unreacted UDP-[14C]GalNAc using a Sep-Pak C18 column.
-
Quantify the radioactivity of an aliquot of the product using a scintillation counter.
-
Analyze the remaining product by TLC and visualize by autoradiography to confirm the identity of the product.[11][18]
5.3. Quantitative Analysis of this compound by LC-MS/MS
This method allows for the precise quantification of this compound in biological samples.
Materials:
-
Brain tissue or other biological samples
-
Internal standards (e.g., isotopically labeled gangliosides)
-
Solvents for extraction (e.g., chloroform, methanol, water)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize the tissue sample in an appropriate buffer.
-
Perform lipid extraction using a method such as the modified Svennerholm and Fredman procedure.
-
Enrich the ganglioside fraction using SPE.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the gangliosides using a suitable LC column (e.g., HILIC or C18).
-
Detect and quantify the different molecular species of this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[19][20]
Visualization of Key Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic and signaling pathways involved in this compound regulation.
Caption: Metabolic pathway of this compound synthesis and degradation.
Caption: Transcriptional regulation of key genes in this compound metabolism.
Caption: Post-translational processing and trafficking of β-Hexosaminidase A.
Conclusion
The regulation of this compound expression is a multifaceted process involving intricate control at the transcriptional, translational, and post-translational levels. A thorough understanding of these regulatory networks is crucial for identifying novel therapeutic targets for the GM2 gangliosidoses and other diseases associated with aberrant ganglioside metabolism. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing practical experimental approaches to further investigate this critical area of neurobiology and drug discovery. The continued elucidation of the signaling pathways that impinge upon the expression and activity of GM2/GD2 synthase and β-hexosaminidase A will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. HEXB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. HEXA gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Ligand Extraction Properties of the GM2 Activator Protein and Its Interactions with Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Kinetics of rat liver GM2 ganglioside-beta-D-N-acetylhexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promoters for the human beta-hexosaminidase genes, HEXA and HEXB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. biorxiv.org [biorxiv.org]
- 11. genecards.org [genecards.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Tay–Sachs disease mutations in HEXA target the α chain of hexosaminidase A to endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. Enzyme assay of glycolipid glycosyltransferases: GM2/GD2 synthase (β1,4-GalNAc transferase, B4GALNT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interplay of GM2-Ganglioside with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ganglioside GM2, a sialic acid-containing glycosphingolipid embedded in the outer leaflet of the plasma membrane, is a critical player in a multitude of cellular processes. Beyond its well-documented role in the lysosomal storage disorder GM2 gangliosidosis, GM2 actively participates in cell signaling and membrane organization through intricate interactions with various membrane proteins. This technical guide provides a comprehensive overview of the current understanding of GM2-ganglioside interactions with membrane proteins, with a particular focus on its functional partnership with integrin receptors. We delve into the downstream signaling cascades initiated by these interactions, present relevant quantitative data, and offer detailed experimental protocols for studying these complex molecular events. The guide is designed to be a valuable resource for researchers investigating the roles of gangliosides in health and disease and for professionals in drug development targeting pathways modulated by these interactions.
Introduction to this compound
GM2 is a member of the ganglio-series of glycosphingolipids, characterized by a ceramide lipid anchor and a complex oligosaccharide headgroup containing N-acetylneuraminic acid (sialic acid).[1] Its strategic location on the cell surface positions it as a key molecule for interacting with the extracellular environment and modulating the function of transmembrane proteins.[2][3] While the catabolism of GM2 is critically dependent on the GM2 activator protein (GM2AP) and the enzyme β-hexosaminidase A, its functions extend far beyond lysosomal degradation.[4] Emerging evidence highlights the role of GM2 in modulating signaling pathways that control cell migration, proliferation, and apoptosis, often through direct engagement with membrane-spanning receptors.[1][3]
Key Membrane Protein Interactions of this compound
While GM2 likely interacts with a variety of membrane proteins within dynamic lipid raft microdomains, the most extensively characterized interaction outside of the lysosomal pathway is with integrin receptors .
This compound and Integrin Receptor Interaction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cell signaling, migration, and survival. Recent studies have demonstrated a direct physical interaction between GM2 and integrin receptors.[1] This interaction has profound functional consequences, particularly in the context of cancer progression, where it has been shown to mediate tumor cell migration and invasion.[1]
The interaction between GM2 and integrins is thought to occur within lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[4] These platforms are believed to facilitate the assembly of signaling complexes, bringing GM2 and integrins into close proximity to initiate downstream signaling events.
Signaling Pathways Modulated by GM2-Membrane Protein Interactions
The interaction between GM2 and integrin receptors triggers a signaling cascade that involves the activation of several key intracellular kinases. This pathway plays a crucial role in regulating cell motility.
Upon binding of GM2 to integrin, a signaling cascade is initiated, leading to the phosphorylation and activation of Focal Adhesion Kinase (FAK), Src family kinases, and Extracellular signal-regulated kinase (Erk).[1] This signaling axis is a well-established driver of cell migration and invasion in various cell types.
Below is a Graphviz diagram illustrating the GM2-Integrin signaling pathway.
References
- 1. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dot-blot immunodetection of antibodies against GM1 and other gangliosides on PVDF-P membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analyses of binding affinity and specificity for glycolipid receptors by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of GM2 Ganglioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM2 ganglioside, a sialic acid-containing glycosphingolipid, is an integral component of the outer leaflet of the plasma membrane in vertebrate cells.[1] While its accumulation is pathognomonic for neurodegenerative lysosomal storage disorders like Tay-Sachs and Sandhoff disease, emerging evidence has illuminated its significant role in modulating the immune response.[2][3] This technical guide provides an in-depth exploration of the multifaceted immunomodulatory functions of GM2 ganglioside, with a focus on its effects on various immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting GM2-mediated immune pathways.
GM2 Ganglioside and Its Impact on Immune Cells
GM2 ganglioside exerts a predominantly immunosuppressive effect on the host's immune system, influencing the function of T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs). This modulation is a critical consideration in the tumor microenvironment, where cancer cells often shed gangliosides to evade immune surveillance.[4]
T Lymphocytes
GM2 ganglioside significantly impacts T cell function, primarily through the induction of apoptosis and the inhibition of proliferation.
-
Induction of Apoptosis: Tumor-derived gangliosides, including GM2, have been shown to induce apoptosis in T cells.[4][5] Studies on renal cell carcinoma (RCC) have demonstrated that T cells from patients exhibit increased apoptosis, which correlates with the presence of GM2 on the T cell surface.[6] When T cells are cultured with gangliosides isolated from RCC cell lines, a significant increase in apoptosis is observed. For instance, one study reported that while T cells cultured in media alone showed 17% apoptosis, this number increased to 49% when cultured with SK-RC-26B gangliosides. Notably, 69% of the GM2-positive T cells were apoptotic compared to 30% of the GM2-negative T cells.[6] This process is mediated through the activation of the caspase cascade, involving both intrinsic and extrinsic pathways.[4]
-
Inhibition of Proliferation: GM2 has been identified as a potent inhibitor of interleukin-2 (B1167480) (IL-2)-dependent T cell proliferation.[6] The 50% inhibitory concentration (I50) for GM2 in inhibiting the proliferation of cytotoxic T-lymphocyte (CT-6) cells has been reported to be 15 µM.[6] While some studies indicate GM2 stimulates T cell proliferation by enhancing the IL-2 response, others have found it to be weakly inhibitory in the context of T cell proliferation stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA) plus IL-4 or IL-2.[4][7]
B Lymphocytes
GM2 ganglioside can also modulate B cell function by inhibiting the production of immunoglobulins (Ig). It has been shown to suppress the secretion of IgM, IgA, and IgG in human B cell lines. This inhibitory effect is thought to be mediated through the downregulation of IL-10 and TNF-α secretion.[4]
Natural Killer (NK) Cells
The effect of GM2 on NK cell activity is complex. While some in vitro studies have shown that GM2, along with GM3, can inhibit NK cell activity, other research suggests that GM2 on the surface of target cells, such as the K562 cell line, can be recognized as a target structure by human NK cells.[4][8] Purified GM2 has been shown to specifically inhibit the binding of human NK cells to K562 target cells in a single-cell binding assay.[8]
Dendritic Cells (DCs)
Gangliosides, in general, can impair the maturation and function of dendritic cells. They have been shown to inhibit the differentiation of monocytes into DCs and suppress the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II molecules on DCs.[9] This leads to a reduced capacity of DCs to activate T cells.
Quantitative Data on GM2-Mediated Immunomodulation
The following tables summarize the available quantitative data on the effects of GM2 ganglioside on various immune cell functions.
| Immune Cell Type | Effect | Parameter | Value | Experimental System | Reference |
| T Cells | Inhibition of Proliferation | IC50 | 15 µM | IL-2-dependent cytotoxic T-lymphocyte (CT-6) cell line | [6] |
| T Cells | Induction of Apoptosis | % Apoptotic Cells | 49% (total T cells), 69% (GM2+ T cells) vs. 17% (control) | Human T cells cultured with SK-RC-26B gangliosides | [6] |
| Monocytes (Mono Mac 6) | Inhibition of TNF-α Production | Fold Suppression | 10-fold (serum-containing), 10 to 50-fold (serum-free) | LPS-stimulated Mono Mac 6 cells treated with 100 µg/mL bovine brain gangliosides | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of TNF-α Production | Fold Suppression | 5-fold (serum-containing), 10 to 50-fold (serum-free) | LPS-stimulated PBMCs treated with 100 µg/mL bovine brain gangliosides | [7] |
Signaling Pathways Modulated by GM2 Ganglioside
GM2 ganglioside exerts its immunomodulatory effects by influencing key signaling pathways within immune cells. The interaction with the Tumor Necrosis Factor Receptor 1 (TNFR1) and the subsequent modulation of the NF-κB pathway are central to its mechanism of action.
Interaction with TNFR1 and Induction of Apoptosis
Tumor-derived gangliosides, including GM2, can directly interact with TNFR1 on T cells, leading to the recruitment of the death domains FADD (Fas-Associated Death Domain) and TRADD (TNFR-Associated Death Domain).[4] This initiates the caspase cascade, involving both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, ultimately leading to apoptosis.[4] This process can occur independently of TNF-α.[10]
Figure 1: GM2-induced T cell apoptosis via TNFR1 signaling.
Inhibition of the NF-κB Pathway
Gangliosides have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. This inhibition occurs at an early step in the signaling cascade, preventing the mobilization of the NF-κB complex to the nucleus.[7] By blocking NF-κB, gangliosides can suppress the transcription of pro-inflammatory cytokines, such as TNF-α.[7]
Figure 2: GM2-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the immunomodulatory effects of GM2 ganglioside.
T Cell Proliferation Assay
This assay measures the effect of GM2 ganglioside on the proliferation of T cells in response to a stimulus.
Materials:
-
Purified T cells or a T cell line (e.g., CT-6)
-
Complete RPMI-1640 medium
-
Recombinant human IL-2 or other T cell mitogen (e.g., PHA, anti-CD3/CD28 antibodies)
-
Purified GM2 ganglioside
-
Proliferation assay reagent (e.g., [³H]-thymidine, CFSE, or WST-1)
-
96-well flat-bottom culture plates
Protocol:
-
Seed T cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate.
-
Add varying concentrations of GM2 ganglioside to the wells. A typical concentration range to test is 1-100 µM.
-
Add the T cell stimulus (e.g., IL-2 at a final concentration of 10-20 U/mL).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For the final 6-18 hours of incubation, add the proliferation assay reagent according to the manufacturer's instructions (e.g., 1 µCi/well of [³H]-thymidine).
-
Harvest the cells and measure the incorporation of the reagent (e.g., using a scintillation counter for [³H]-thymidine) to quantify proliferation.
-
Calculate the percentage of inhibition of proliferation compared to the control (stimulus only).
Figure 3: Workflow for a T cell proliferation assay.
T Cell Apoptosis Assay
This assay quantifies the induction of apoptosis in T cells following treatment with GM2 ganglioside.
Materials:
-
Purified T cells
-
Complete RPMI-1640 medium
-
Purified GM2 ganglioside or ganglioside mixture from tumor cells
-
Annexin V-FITC and Propidium Iodide (PI) or 7-AAD staining kit
-
Flow cytometer
Protocol:
-
Culture T cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat the cells with the desired concentration of GM2 ganglioside (e.g., 15 µg/mL) for various time points (e.g., 18, 48, 72 hours).[4]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cells according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Figure 4: Workflow for a T cell apoptosis assay.
NK Cell Cytotoxicity Assay
This assay measures the ability of GM2 ganglioside to inhibit the cytotoxic activity of NK cells against target tumor cells.
Materials:
-
Effector cells: Purified human NK cells or an NK cell line (e.g., NK-92)
-
Target cells: A tumor cell line known to be susceptible to NK cell lysis (e.g., K562)
-
Complete RPMI-1640 medium
-
Purified GM2 ganglioside
-
Cytotoxicity assay reagent (e.g., Calcein-AM, ⁵¹Cr, or a lactate (B86563) dehydrogenase (LDH) release assay kit)
Protocol:
-
Label the target cells with the chosen cytotoxicity reagent (e.g., Calcein-AM).
-
Incubate the effector NK cells with varying concentrations of GM2 ganglioside for a predetermined time (e.g., 1-4 hours).
-
Co-culture the pre-treated NK cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.
-
Incubate the co-culture for 4 hours at 37°C.
-
Measure the release of the cytotoxicity marker from the target cells according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis and the percentage of inhibition of cytotoxicity by GM2.
Conclusion
GM2 ganglioside plays a significant and complex role in the modulation of the immune response. Its predominantly immunosuppressive effects, particularly on T cells, highlight its potential as a therapeutic target in cancer immunotherapy, where overcoming tumor-induced immune evasion is a primary goal. Conversely, in the context of autoimmune diseases, harnessing the immunosuppressive properties of GM2 could offer novel therapeutic avenues. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the intricate immunobiology of GM2 ganglioside and accelerate the development of innovative immunomodulatory therapies. A deeper understanding of the quantitative aspects of GM2-immune cell interactions and the precise molecular mechanisms involved will be crucial for the successful clinical translation of these findings.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GBM Derived Gangliosides Induce T Cell Apoptosis through Activation of the Caspase Cascade Involving Both the Extrinsic and the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Levels of Select Gangliosides In T Cells From Renal Cell Carcinoma Patients Is Associated With T-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gangliosides suppress tumor necrosis factor production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganglioside GM2 on the K562 cell line is recognized as a target structure by human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Genetic Nexus of GM2 Gangliosidoses: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
The GM2 gangliosidoses are a group of autosomal recessive lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells. This accumulation leads to progressive neurodegeneration and severe clinical manifestations. The three main subtypes of GM2 gangliosidoses—Tay-Sachs disease, Sandhoff disease, and the AB variant—are caused by mutations in the HEXA, HEXB, and GM2A genes, respectively. These genes encode the α- and β-subunits of the β-hexosaminidase A enzyme and the GM2 activator protein, all of which are essential for the catabolism of GM2 ganglioside. This technical guide provides a comprehensive overview of the genetic basis of these devastating disorders, intended for researchers, scientists, and professionals in drug development. It details the molecular genetics, quantitative data on enzyme activity and mutation frequencies, and in-depth experimental protocols for the diagnosis and study of GM2 gangliosidoses.
Introduction to GM2 Gangliosidoses
The GM2 gangliosidoses are a trio of inherited neurodegenerative disorders resulting from the inability to catabolize GM2 ganglioside within the lysosomes. This metabolic block is a consequence of defects in the β-hexosaminidase A (Hex A) enzyme system. The clinical presentation of these diseases is a continuum, largely dependent on the residual Hex A enzyme activity.
-
Tay-Sachs Disease (TSD) : Caused by mutations in the HEXA gene on chromosome 15, leading to a deficiency of the α-subunit of the Hex A enzyme. This results in deficient Hex A activity with normal or elevated Hex B activity.[1][2]
-
Sandhoff Disease (SD) : Arises from mutations in the HEXB gene on chromosome 5, which encodes the β-subunit common to both Hex A and Hex B enzymes. Consequently, both Hex A and Hex B activities are deficient.[3]
-
AB Variant : A rare form of GM2 gangliosidosis caused by mutations in the GM2A gene on chromosome 5.[4] This gene encodes the GM2 activator protein, a crucial cofactor that presents GM2 ganglioside to the Hex A enzyme for degradation. In this variant, both Hex A and Hex B enzyme activities are normal when assayed with artificial substrates.[1][5]
The accumulation of GM2 ganglioside, particularly in the central nervous system, leads to the characteristic and devastating neurological symptoms of these diseases, including progressive motor and cognitive decline, seizures, and a cherry-red spot on the macula.
Molecular Genetics
The genetic underpinnings of the GM2 gangliosidoses are well-characterized, with a large number of pathogenic variants identified in the HEXA, HEXB, and GM2A genes.
The HEXA Gene and Tay-Sachs Disease
The HEXA gene contains 14 exons and spans approximately 35 kb of genomic DNA.[6] To date, over 180 mutations have been identified in the HEXA gene, including single-base substitutions, small deletions, insertions, and splicing mutations.[7][8] The type and location of the mutation often correlate with the clinical phenotype (infantile, juvenile, or late-onset).
The HEXB Gene and Sandhoff Disease
The HEXB gene also consists of 14 exons.[8] More than 100 mutations have been reported in the HEXB gene, leading to Sandhoff disease.[7][8] These mutations can affect the synthesis, folding, or catalytic activity of the β-subunit, thereby compromising the function of both Hex A and Hex B.
The GM2A Gene and AB Variant
The GM2A gene is a smaller gene with 4 exons.[8] Mutations in this gene are exceedingly rare, with fewer than 30 cases reported worldwide.[5] These mutations result in a non-functional or absent GM2 activator protein, preventing the interaction between Hex A and its substrate, GM2 ganglioside.[4]
Quantitative Data
Enzyme Activity Levels
The diagnosis of Tay-Sachs and Sandhoff diseases relies heavily on the measurement of β-hexosaminidase A and B activity in serum, leukocytes, or cultured fibroblasts. The following tables summarize typical enzyme activity levels.
| Analyte | Patient Phenotype | Leukocyte Activity (nmol/min/mg) | Serum Activity (nmol/min/mL) |
| Total Hexosaminidase | Normal (≥16 yrs) | 16.4 - 36.2 | 10.4 - 23.8 |
| Sandhoff Disease | Markedly Reduced | Markedly Reduced | |
| Hexosaminidase A (% of total) | Normal (≥16 yrs) | 63 - 75% | 56 - 80% |
| Tay-Sachs Carrier | < 58% | < 58% | |
| Tay-Sachs Disease | < 20% | < 20% | |
| Sandhoff Carrier | Normal to slightly reduced | Normal to slightly reduced | |
| Sandhoff Disease | Deficient | Deficient |
Table 1: Reference Ranges for β-Hexosaminidase Activity in Adults (≥16 years). Data sourced from Mayo Clinic Laboratories.[9][10]
| Analyte | Patient Phenotype | Leukocyte Activity (nmol/min/mg) | Serum Activity (% of total) |
| Total Hexosaminidase | Normal (≤15 yrs) | ≥20 | ≥20 |
| Hexosaminidase A (% of total) | Normal (≤15 yrs) | 20 - 80% | 20 - 90% |
Table 2: Reference Ranges for β-Hexosaminidase Activity in Children (≤15 years). Data sourced from MLabs.[11]
In a study of an adult Tay-Sachs patient, the average plasma Hex A activity was 4.6 ± 0.6 nmol/mL/h, which is significantly lower than the normal range of 24–148 nmol/mL/h.[12]
Mutation Frequencies and Carrier Rates
The prevalence of GM2 gangliosidoses and the carrier frequencies of the causative mutations vary among different populations.
| Population | Gene | Carrier Frequency | Common Mutations | Mutation Frequency |
| Ashkenazi Jewish | HEXA | 1 in 25-30 | c.1274_1277dupTATC (Exon 11 insertion) | ~73-80% of carriers[13][14] |
| c.1421+1G>C (Intron 12 splice site) | ~15% of carriers[13] | |||
| c.805G>A (p.G269S) | ~4% of carriers[13] | |||
| French Canadian | HEXA | 1 in 50 | 7.6 kb deletion (includes exon 1) | Major mutation in this population[14] |
| Cajun (Louisiana) | HEXA | 1 in 50 | ||
| General Population | HEXA | 1 in 250-300 | Varies | |
| Northern Saskatchewan (Métis) | HEXB | ~1 in 15 | c.115delG | |
| Creole (Northern Argentina) | HEXB | Elevated | ||
| General Population | HEXB | ~1 in 276-310 | Varies | |
| Worldwide | GM2A | Extremely Rare | Various |
Table 3: Carrier Frequencies and Common Mutations for GM2 Gangliosidoses.
Experimental Protocols
Biochemical Analysis: β-Hexosaminidase Enzyme Assay
This protocol describes the fluorometric assay for determining Hex A and total hexosaminidase activity using a 4-methylumbelliferyl (4-MU) substrate.[15][16]
4.1.1. Principle
The assay measures the hydrolysis of the artificial substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) by total hexosaminidase, and 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS) specifically by Hex A, to yield the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU is measured to quantify enzyme activity. Hex A is heat-labile, while Hex B is heat-stable. This property is used to differentiate the two isoenzymes.
4.1.2. Reagents and Materials
-
Sample: Leukocytes isolated from whole blood, serum, or cultured fibroblasts.
-
Lysis Buffer: e.g., KPBS (136 mM KCl, 10 mM KH2PO4, pH 7.25) with 1% Triton X-100.[15]
-
Substrate Solution:
-
4-MUG (for total hexosaminidase): 1.25 mmol/L in sodium citrate (B86180) buffer (pH 4.2).[15]
-
4-MUGS (for Hex A): Prepare according to manufacturer's instructions.
-
-
Stop Buffer: 0.2 M glycine, 0.2 M sodium carbonate buffer.[15]
-
4-MU Standard: For generating a standard curve.
-
Microplate fluorometer (excitation ~365 nm, emission ~440 nm).
-
37°C incubator.
-
Water bath at 50°C for heat inactivation.
4.1.3. Procedure
-
Sample Preparation:
-
Isolate leukocytes from whole blood by standard methods.
-
Lyse the cells in lysis buffer on ice for 10 minutes.[15]
-
Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay (96-well plate format):
-
For total hexosaminidase activity, add a known amount of cell lysate to wells of a microplate.
-
For Hex A activity (heat inactivation method), incubate an aliquot of the lysate at 50°C for a defined period (e.g., 3 hours) to inactivate Hex A, then add to the wells. The remaining activity is attributed to Hex B.
-
Add the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[15]
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence using a microplate fluorometer.
-
Run a 4-MU standard curve in parallel to quantify the amount of product formed.
-
-
Calculations:
-
Calculate the total hexosaminidase activity from the fluorescence of the non-heated samples, normalized to protein concentration and incubation time (expressed as nmol/hr/mg protein).
-
Calculate the Hex B activity from the fluorescence of the heat-inactivated samples.
-
Calculate Hex A activity: Total Hexosaminidase Activity - Hex B Activity.
-
Calculate the percentage of Hex A activity: (Hex A Activity / Total Hexosaminidase Activity) x 100.
-
Molecular Analysis: Gene Sequencing
4.2.1. PCR Amplification of HEXA, HEXB, and GM2A Exons
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or other patient samples using a commercial DNA extraction kit.
-
Primer Design: Design or obtain primers flanking each of the 14 exons of HEXA and HEXB, and the 4 exons of GM2A.[6]
-
PCR Reaction:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for a specific exon, DNA polymerase, dNTPs, and PCR buffer.
-
An example of a PCR protocol: initial denaturation at 95°C for 1.5 min, followed by 18 cycles of denaturation at 95°C for 30s, annealing at an appropriate temperature for 1 min, and extension at 72°C for 1 min per kb, with a final extension at 72°C for 10 min.[17]
-
-
PCR Product Verification: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.
4.2.2. Sanger Sequencing
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.
-
Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.
-
Sequence Analysis: The sequence is read by a laser that detects the fluorescence of the ddNTPs as they pass through the capillary. The resulting chromatogram is analyzed to determine the DNA sequence and identify any variations from the reference sequence.
4.2.3. Next-Generation Sequencing (NGS)
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
Use target enrichment methods (e.g., hybrid capture) to select for the coding regions of HEXA, HEXB, and GM2A.
-
-
Sequencing: Sequence the enriched library on an NGS platform (e.g., Illumina).[18]
-
Data Analysis:
-
Primary Analysis: Base calling and generation of raw sequence reads (FASTQ files).[19]
-
Secondary Analysis: Align the sequence reads to a human reference genome, followed by variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.[19]
-
Tertiary Analysis: Annotate and filter the identified variants to determine their potential pathogenicity.
-
Visualizations
GM2 Ganglioside Catabolism Pathway
References
- 1. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ldh.la.gov [ldh.la.gov]
- 3. HEXB - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. GM2 Activator Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sequence of DNA flanking the exons of the HEXA gene, and identification of mutations in Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. logan.testcatalog.org [logan.testcatalog.org]
- 10. Tay-Sachs Screen with Reflex [testguide.labmed.uw.edu]
- 11. Hexosaminidase A and Total, Serum or Leukocytes | MLabs [mlabs.umich.edu]
- 12. Serum Cytokine Profile, Beta-Hexosaminidase A Enzymatic Activity and GM2 Ganglioside Levels in the Plasma of a Tay-Sachs Disease Patient after Cord Blood Cell Transplantation and Curcumin Administration: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frequency of three Hex A mutant alleles among Jewish and non-Jewish carriers identified in a Tay-Sachs screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tay-Sachs disease-causing mutations and neutral polymorphisms in the Hex A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. irepertoire.com [irepertoire.com]
- 19. What is Next-Generation Sequencing (NGS)? | Thermo Fisher Scientific - TW [thermofisher.com]
The Pathophysiology of Tay-Sachs and Sandhoff Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tay-Sachs disease and Sandhoff disease are devastating, autosomal recessive lysosomal storage disorders belonging to the GM2 gangliosidoses. Both are characterized by the progressive destruction of nerve cells in the brain and spinal cord, leading to severe neurological impairment and premature death. This technical guide provides an in-depth exploration of the core pathophysiology of these diseases, from the genetic mutations and enzymatic defects to the downstream cellular and molecular consequences. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for these conditions. This guide details the underlying biochemical abnormalities, presents quantitative data on enzyme activity and substrate accumulation, outlines key experimental methodologies, and visualizes the complex signaling pathways involved in the disease pathogenesis.
Introduction
The GM2 gangliosidoses are a group of inherited neurodegenerative disorders caused by the inability to catabolize GM2 ganglioside, a glycosphingolipid abundant in the neuronal cell membranes of the central nervous system.[1][2] The two most common forms are Tay-Sachs disease and Sandhoff disease. While clinically very similar, they are genetically distinct.[3] Tay-Sachs disease results from mutations in the HEXA gene, leading to a deficiency of the α-subunit of the lysosomal enzyme β-hexosaminidase A (Hex A).[4] Sandhoff disease is caused by mutations in the HEXB gene, which codes for the β-subunit of β-hexosaminidase A and B (Hex B), resulting in a deficiency of both enzymes.[5] This fundamental difference in the affected enzyme subunits leads to distinct biochemical profiles and, in the case of Sandhoff disease, systemic manifestations in addition to severe neurological disease.[5]
Genetic and Enzymatic Basis
Tay-Sachs Disease
Tay-Sachs disease is caused by mutations in the HEXA gene located on chromosome 15.[4] Over 130 mutations have been identified, including insertions, deletions, and point mutations, which result in the production of a non-functional or unstable α-subunit of Hex A.[6] Hex A is a heterodimer composed of one α- and one β-subunit (αβ).[7] In the absence of a functional α-subunit, the Hex A enzyme cannot be properly assembled or function, leading to the specific inability to hydrolyze GM2 ganglioside.[4] The Hex B enzyme, a homodimer of two β-subunits (ββ), remains unaffected in Tay-Sachs disease.[3]
Sandhoff Disease
Sandhoff disease results from mutations in the HEXB gene on chromosome 5.[5] These mutations lead to a deficiency of the β-subunit, which is a component of both Hex A (αβ) and Hex B (ββ).[5] Consequently, individuals with Sandhoff disease have a deficiency of both Hex A and Hex B enzymes.[3] This dual enzyme deficiency results in the accumulation of GM2 ganglioside, as in Tay-Sachs disease, but also of other substrates normally degraded by Hex B, such as globosides and oligosaccharides, in both neural and visceral tissues.[5]
The Central Role of GM2 Ganglioside Accumulation
The primary pathogenic event in both Tay-Sachs and Sandhoff diseases is the massive accumulation of GM2 ganglioside within the lysosomes of neurons.[2] In a healthy individual, GM2 ganglioside is sequentially degraded in the lysosome. The enzyme Hex A, with the assistance of the GM2 activator protein, cleaves the terminal N-acetylgalactosamine from GM2 ganglioside, converting it to GM3 ganglioside.[1][8] In the GM2 gangliosidoses, the deficiency of Hex A halts this process, leading to the progressive build-up of GM2 ganglioside.
Downstream Pathophysiological Cascades
The accumulation of GM2 ganglioside is not merely an inert storage phenomenon; it triggers a cascade of deleterious cellular events that collectively lead to neuronal dysfunction and death.[1]
Neuroinflammation
A prominent feature of the GM2 gangliosidoses is a robust and chronic neuroinflammatory response.[2] The accumulation of GM2 ganglioside acts as a trigger for the activation of microglia and astrocytes.[2][9] Activated microglia and astrocytes release a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CCL2.[1][10] This sustained inflammatory environment contributes to neuronal damage and exacerbates the neurodegenerative process.[9]
Apoptosis
The accumulation of GM2 ganglioside and the ensuing cellular stress ultimately lead to programmed cell death, or apoptosis, of neurons.[1] Several apoptotic pathways are implicated, including endoplasmic reticulum (ER) stress-mediated apoptosis. The accumulation of lipids can disrupt ER function, leading to the unfolded protein response (UPR) and, if unresolved, the activation of pro-apoptotic factors like CHOP.[8] Mitochondrial-mediated apoptosis is also involved, with the release of cytochrome c and the activation of caspases.[8]
Alterations in Cellular Membranes and Synaptic Dysfunction
Recent research has highlighted that the pathophysiology of GM2 gangliosidoses extends beyond the lysosome, significantly impacting the plasma membrane and synaptic function.[7] The accumulation of GM2 ganglioside can lead to changes in the lipid and protein composition of the plasma membrane, partly through increased lysosomal exocytosis.[7] These alterations can disrupt the function of ion channels and receptors, leading to neuronal hyperexcitability and synaptic dysfunction.[7]
Quantitative Data
The diagnosis and monitoring of Tay-Sachs and Sandhoff diseases rely on the quantitative measurement of enzyme activity and substrate levels.
Table 1: β-Hexosaminidase A and Total β-Hexosaminidase Activity Levels
| Analyte | Sample Type | Healthy Individuals | Tay-Sachs Carriers | Tay-Sachs Patients | Sandhoff Carriers | Sandhoff Patients |
| Total Hexosaminidase | Serum | 10.4 - 23.8 nmol/min/mL | Normal to slightly reduced | Normal to slightly reduced | Reduced | Markedly reduced to absent |
| % Hexosaminidase A | Serum | 56 - 80% | 20 - 50% | < 5% | Normal to increased | Variable, often appears falsely elevated due to absence of Hex B |
| Total Hexosaminidase | Leukocytes | 16.4 - 36.2 nmol/min/mg | Normal to slightly reduced | Normal to slightly reduced | Reduced | Markedly reduced to absent |
| % Hexosaminidase A | Leukocytes | 63 - 75% | 20 - 50% | < 5% | Normal to increased | Variable, often appears falsely elevated due to absence of Hex B |
Note: Reference ranges can vary between laboratories. Values are indicative.
Table 2: GM2 Ganglioside and Lyso-GM2 Levels
| Analyte | Tissue/Fluid | Healthy Individuals | Tay-Sachs/Sandhoff Patients |
| GM2 Ganglioside | Brain (Cerebral Cortex) | Trace amounts | Markedly elevated |
| Lyso-GM2 | Plasma | < 2.0 nmol/L | Significantly elevated (e.g., 2.9 - 32.7 nmol/L)[11] |
Experimental Protocols
Fluorometric Assay for β-Hexosaminidase Activity
This assay is the gold standard for the diagnosis and carrier screening of Tay-Sachs and Sandhoff diseases.
Principle: The artificial fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), is cleaved by both Hex A and Hex B, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). To differentiate between the two isoenzymes, the heat lability of Hex A is utilized. A portion of the sample is heated to inactivate Hex A, and the remaining activity is attributed to the heat-stable Hex B.
Methodology:
-
Sample Preparation: Serum or leukocyte pellets are used. Leukocytes are isolated from whole blood by centrifugation and lysis of red blood cells.
-
Total Hexosaminidase Assay:
-
Aliquots of the sample are incubated with a 4-MUG substrate solution in a citrate-phosphate buffer (pH 4.4) at 37°C.
-
The reaction is stopped after a defined time by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Hex B Assay (Heat Inactivation):
-
Aliquots of the sample are heated at 50-52°C for a specific period (e.g., 2-4 hours) to inactivate Hex A.
-
The heat-treated sample is then assayed for hexosaminidase activity as described above. The remaining activity represents Hex B.
-
-
Calculation:
-
Hex A activity = Total Hexosaminidase activity - Hex B activity.
-
% Hex A = (Hex A activity / Total Hexosaminidase activity) x 100.
-
Thin-Layer Chromatography (TLC) for Ganglioside Analysis
TLC is used to qualitatively assess the accumulation of gangliosides in tissues and cultured cells.
Principle: Lipids, including gangliosides, are extracted from the biological sample and separated based on their polarity on a silica (B1680970) gel plate using a specific solvent system. The separated gangliosides are then visualized using a reagent that reacts with sialic acid.
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized tissue or cell pellets using a chloroform:methanol solvent system.
-
Purification: The lipid extract is subjected to a partitioning step to remove non-lipid contaminants.
-
TLC Plate Spotting: The purified lipid extract is carefully spotted onto a silica gel TLC plate.
-
Chromatography: The TLC plate is placed in a developing chamber containing a solvent system (e.g., chloroform:methanol:0.25% aqueous KCl). The solvent moves up the plate by capillary action, separating the lipids based on their differential partitioning between the mobile and stationary phases.
-
Visualization: After development, the plate is dried and sprayed with a resorcinol-HCl reagent and heated. Gangliosides appear as purple-blue bands. The pattern is compared to known ganglioside standards.
Genetic Analysis of HEXA and HEXB Genes
Molecular genetic testing is used to identify the specific disease-causing mutations in the HEXA and HEXB genes, which is crucial for genetic counseling and confirming the diagnosis.
Principle: The coding regions and exon-intron boundaries of the HEXA and HEXB genes are amplified by polymerase chain reaction (PCR) and then sequenced to identify any deviations from the reference sequence.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.
-
PCR Amplification: Specific primers are used to amplify the exons and flanking intronic regions of the HEXA or HEXB gene.
-
Sequencing:
-
Sanger Sequencing: This is the traditional method for sequencing individual PCR products. It provides a high-quality sequence for targeted regions.
-
Next-Generation Sequencing (NGS): NGS platforms can be used to sequence the entire coding regions of both genes simultaneously, which is particularly useful when screening for a wide range of mutations.
-
-
Data Analysis: The obtained sequence data is aligned to the reference human genome sequence to identify any variations. These variations are then analyzed to determine if they are known pathogenic mutations or novel variants that are likely to be disease-causing.
Conclusion
Tay-Sachs and Sandhoff diseases, while rare, serve as important models for understanding the pathophysiology of lysosomal storage disorders and neurodegeneration. The core of their pathology lies in the deficiency of β-hexosaminidase A, leading to the relentless accumulation of GM2 ganglioside in neurons. This primary insult triggers a complex and interconnected web of downstream events, including chronic neuroinflammation, apoptosis, and synaptic dysfunction, which ultimately result in the profound and progressive neurological decline characteristic of these diseases. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the development of effective therapeutic strategies, which may include gene therapy, substrate reduction therapy, and pharmacological chaperones. This technical guide provides a foundational resource for the scientific community dedicated to combating these devastating disorders.
References
- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathophysiology in Tay-Sachs and Sandhoff diseases as revealed by gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. ltd.aruplab.com [ltd.aruplab.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of abnormal growth in astrocytes derived from a mouse model of GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgs.uk.com [acgs.uk.com]
- 11. Next-generation DNA sequencing of HEXA: a step in the right direction for carrier screening - PMC [pmc.ncbi.nlm.nih.gov]
The GM2 Activator Protein: A Linchpin in Lysosomal Glycosphingolipid Catabolism and a Key Player in GM2 Gangliosidoses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The GM2 activator protein (GM2AP) is a small, non-enzymatic lysosomal glycoprotein (B1211001) that plays an indispensable role in the catabolism of GM2 ganglioside. Acting as a substrate-specific cofactor, GM2AP facilitates the interaction between the water-soluble enzyme β-hexosaminidase A (Hex A) and its membrane-embedded lipid substrate, GM2 ganglioside. This technical guide provides a comprehensive overview of the core functions of GM2AP, its mechanism of action, and its critical involvement in the pathogenesis of GM2 gangliosidoses. Detailed experimental protocols for key assays used to investigate GM2AP function are provided, along with a compilation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular processes involving this essential protein.
Introduction
Glycosphingolipids (GSLs) are integral components of cellular membranes, particularly abundant in the nervous system, where they are involved in cell signaling, recognition, and adhesion.[1] The lysosomal degradation of these complex lipids is a stepwise process requiring a series of specific hydrolases. For substrates with short carbohydrate chains, such as the GM2 ganglioside, steric hindrance at the membrane surface prevents direct access by soluble lysosomal enzymes.[2] The GM2 activator protein (GM2AP) resolves this issue by acting as a lipid transfer protein, extracting GM2 ganglioside from the intralysosomal vesicles and presenting it to β-hexosaminidase A for cleavage.[3][4]
Genetic deficiencies in GM2AP lead to the AB variant of GM2 gangliosidosis, a rare and fatal neurodegenerative lysosomal storage disorder characterized by the accumulation of GM2 ganglioside in neuronal cells.[5] This underscores the critical physiological role of GM2AP and highlights its importance as a potential therapeutic target for this devastating disease.
Core Function and Mechanism of Action
The primary function of GM2AP is to act as a substrate-specific cofactor for Hex A in the hydrolysis of GM2 ganglioside to GM3 ganglioside.[5] This process is essential for the proper turnover of neuronal membranes.
The mechanism of action of GM2AP involves several key steps:
-
Membrane Binding: GM2AP binds to the surface of intralysosomal vesicles, a process that is enhanced at the acidic pH of the lysosome.[4]
-
GM2 Ganglioside Recognition and Extraction: GM2AP specifically recognizes and binds to GM2 ganglioside embedded in the lipid bilayer. It then lifts the lipid out of the membrane, sequestering the hydrophobic ceramide tail within its hydrophobic pocket.[6]
-
Formation of a Soluble Complex: The GM2AP-GM2 ganglioside complex is soluble and can diffuse within the lysosomal lumen.[2]
-
Presentation to β-Hexosaminidase A: GM2AP presents the exposed oligosaccharide headgroup of the GM2 ganglioside to the active site of Hex A.[3]
-
Hydrolysis: Hex A catalyzes the cleavage of the terminal N-acetylgalactosamine residue from GM2 ganglioside, converting it to GM3 ganglioside.[1]
-
Product Release: The resulting GM3 ganglioside is then released, and GM2AP is available for another cycle of lipid transport.
This intricate process ensures the efficient degradation of membrane-bound GM2 ganglioside by a soluble enzyme.
Quantitative Data
Precise kinetic parameters and binding affinities for the human GM2AP system are not consistently reported across the literature. However, studies on the lipid extraction efficiency of GM2AP provide valuable quantitative insights into its function.
| Parameter | Lipid Composition of Vesicles | Value | Reference |
| GM2 Extraction Efficiency | POPC:GM2 (9:1) | 43 ± 7% of GM2AP in a complex with GM2 | [4] |
| POPC:GM2:Cholesterol (70:10:20) | 25 ± 5% of GM2AP in a complex with GM2 | [4] | |
| POPC:GM2:Cholesterol:BMP (50:10:20:20) | 74 ± 12% of GM2AP in a complex with GM2 | [4] |
POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; GM2: GM2 ganglioside; BMP: bis(monoacylglycero)phosphate. The extraction efficiency is defined as the percentage of GM2AP that has formed a complex with GM2.
Signaling Pathway and Logical Relationships
The catabolic pathway of GM2 ganglioside is a critical component of sphingolipid metabolism within the lysosome. The central role of GM2AP in this pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the GM2 activator protein.
GM2 Ganglioside Hydrolysis Assay
This assay measures the ability of GM2AP to facilitate the hydrolysis of GM2 ganglioside by Hex A.
Materials:
-
Purified recombinant human β-hexosaminidase A (Hex A)
-
Purified recombinant human GM2 activator protein (GM2AP)
-
GM2 ganglioside
-
Liposomes (e.g., POPC)
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.2, containing 0.1% (w/v) bovine serum albumin (BSA)
-
TLC plates (silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/0.2% aqueous CaCl2 (60:35:8, v/v/v)
-
Resorcinol (B1680541) reagent for ganglioside visualization
-
Scintillation counter and scintillation fluid (if using radiolabeled GM2)
Procedure:
-
Substrate Preparation:
-
Prepare liposomes containing GM2 ganglioside. A common method is to dry a mixture of POPC and GM2 (e.g., 9:1 molar ratio) from a chloroform/methanol solution under a stream of nitrogen, followed by hydration in the assay buffer and sonication to form small unilamellar vesicles (SUVs).
-
Alternatively, radiolabeled GM2 ganglioside (e.g., [³H]GM2) can be used for more sensitive detection.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the following in the assay buffer:
-
GM2 ganglioside-containing liposomes (final concentration, e.g., 10-50 µM GM2)
-
Purified Hex A (final concentration, e.g., 10-100 nM)
-
Purified GM2AP (at varying concentrations to determine the dose-response, e.g., 0-1 µM)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.
-
-
Analysis of Reaction Products:
-
Separate the lipid extract by thin-layer chromatography (TLC).
-
Visualize the gangliosides (GM2 and the product GM3) by spraying the TLC plate with resorcinol reagent and heating.
-
Quantify the amount of GM3 produced by densitometry of the TLC plate.
-
If using radiolabeled GM2, the spots corresponding to GM2 and GM3 can be scraped from the TLC plate and the radioactivity measured by scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of GM2 hydrolysis at different concentrations of GM2AP.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration at a fixed enzyme and activator concentration.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Extraction Properties of the GM2 Activator Protein and Its Interactions with Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GM2 Activator Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Natural History of Late-Onset GM2 Gangliosidoses: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Late-onset GM2 gangliosidoses, encompassing Late-Onset Tay-Sachs disease (LOTS) and Late-Onset Sandhoff disease (LOSD), are a group of rare, autosomal recessive lysosomal storage disorders.[1] These neurodegenerative conditions are characterized by the deficiency of the enzyme β-hexosaminidase A, leading to the progressive accumulation of GM2 ganglioside, primarily within neurons.[2][3] Unlike the severe infantile forms, late-onset variants present with a more heterogeneous and slowly progressive clinical course, typically manifesting in adolescence or adulthood.[4][5] Core clinical features include progressive muscular atrophy, cerebellar ataxia, dysarthria, and in some cases, psychiatric symptoms.[5][6] This technical guide provides a comprehensive overview of the natural history of late-onset GM2 gangliosidoses, with a focus on quantitative clinical data, detailed experimental protocols for key assays, and a visual representation of the underlying cellular and molecular pathophysiology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of therapeutics for these debilitating disorders.
Introduction to Late-Onset GM2 Gangliosidoses
The GM2 gangliosidoses are a group of lysosomal storage diseases resulting from the inability to catabolize GM2 ganglioside.[7] This metabolic dysfunction is caused by a deficiency in the activity of the lysosomal enzyme β-hexosaminidase A (Hex A).[2] Hex A is a heterodimer composed of an alpha and a beta subunit, encoded by the HEXA and HEXB genes, respectively.[7] Mutations in the HEXA gene lead to Tay-Sachs disease, while mutations in the HEXB gene cause Sandhoff disease, which results in a deficiency of both Hex A and Hex B.[7] A third, much rarer form, the AB variant, is caused by a deficiency in the GM2 activator protein, a necessary cofactor for Hex A activity.[8]
The clinical severity and age of onset of GM2 gangliosidoses are inversely correlated with the amount of residual Hex A enzyme activity.[1] While infantile-onset forms are characterized by near-complete absence of enzyme activity and a rapidly fatal course, late-onset forms are associated with a small amount of residual Hex A activity, leading to a slower, more variable disease progression.[4]
Clinical Manifestations and Disease Progression
The clinical presentation of late-onset GM2 gangliosidoses is heterogeneous, often leading to diagnostic delays.[9] The most common presenting symptoms are related to motor dysfunction, including progressive weakness in the lower limbs, balance problems, and difficulty with coordination.[6][9]
Late-Onset Tay-Sachs Disease (LOTS)
LOTS typically presents with a combination of cerebellar and lower motor neuron signs.[5] Psychiatric manifestations, such as psychosis and bipolar-like symptoms, are more characteristic of LOTS compared to LOSD.[5] Cerebellar atrophy is a common finding on brain MRI.[9]
Late-Onset Sandhoff Disease (LOSD)
While sharing many motor features with LOTS, LOSD is more frequently associated with sensory neuropathy, presenting with symptoms like tingling, numbness, or pain in the hands and feet.[5][6]
Quantitative Assessment of Disease Progression
Several clinical rating scales are utilized to quantitatively measure disease progression in late-onset GM2 gangliosidoses. The Friedreich's Ataxia Rating Scale (FARS) is one such tool that has been employed in natural history studies.[4]
Table 1: Quantitative Clinical Progression in Late-Onset GM2 Gangliosidoses
| Clinical Measure | Patient Cohort | Mean Annual Change | Key Findings |
| Friedreich's Ataxia Rating Scale (FARS) | 23 patients (19 LOTS, 4 LOSD) | 1.31 points/year increase | Slow but statistically significant neurological progression.[4] |
| 9-Hole Peg Test | 23 patients (19 LOTS, 4 LOSD) | 2.68%/year increase in time to completion | Indicates worsening of upper extremity coordination over time.[4] |
| Assessment of Intelligibility of Dysarthric Speech | 23 patients (19 LOTS, 4 LOSD) | Correlation with time since diagnosis (r = -0.654) | Suggests a decline in speech intelligibility with disease duration.[4] |
Pathophysiology and Signaling Pathways
The primary pathological hallmark of GM2 gangliosidoses is the accumulation of GM2 ganglioside within the lysosomes of neurons and other cells in the central nervous system.[3] This accumulation triggers a cascade of downstream cellular events, including neuroinflammation and apoptosis, which ultimately lead to neurodegeneration.
Neuroinflammation
GM2 ganglioside accumulation is associated with a robust inflammatory response characterized by the activation of microglia and astrocytes.[9][10] This leads to the production and release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, CCL2, CCL3, CCL4, and CXCL10.[2][9][10]
Apoptosis
The accumulation of GM2 ganglioside can induce endoplasmic reticulum (ER) stress, a condition that arises from the buildup of unfolded or misfolded proteins in the ER.[11] This, in turn, activates the PKR-like endoplasmic reticulum kinase (PERK) signaling pathway, which is a key component of the unfolded protein response (UPR).[11] Chronic activation of the PERK pathway can lead to apoptosis, or programmed cell death, through the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[12][13]
Experimental Models and Protocols
The study of late-onset GM2 gangliosidoses relies on a variety of in vitro and in vivo models, as well as specialized biochemical and analytical techniques.
Animal Models
Mouse models have been instrumental in elucidating the pathophysiology of GM2 gangliosidoses.
Table 2: Key Mouse Models of GM2 Gangliosidoses
| Model | Genotype | Key Phenotypic Features | Relevance |
| Tay-Sachs Mouse | Hexa-/- | Accumulates GM2 ganglioside in the brain but has a normal lifespan and no obvious neurological deficits due to a metabolic bypass pathway.[7][14] | Useful for studying the direct effects of Hex A deficiency and for testing therapies that enhance the bypass pathway. |
| Sandhoff Mouse | Hexb-/- | Accumulates both GM2 and GA2 gangliosides; develops a fatal neurodegenerative disease with motor deficits.[7][14] | A more severe model that recapitulates many aspects of the human disease. |
| Tay-Sachs with Sialidase Deficiency Mouse | Hexa-/-Neu3-/- | Accumulates high levels of GM2 ganglioside and develops a severe, early-onset neurodegenerative phenotype with a shortened lifespan.[15][16][17] | A more faithful model of severe Tay-Sachs disease that eliminates the metabolic bypass. |
Cell Culture Models
Patient-derived induced pluripotent stem cells (iPSCs) that can be differentiated into neurons and other neural cell types are a powerful tool for in vitro disease modeling.[8][18][19]
Experimental Protocols
This fluorometric assay is used to measure the enzymatic activity of Hex A in cell lysates or tissue homogenates.[20][21][22][23]
Materials:
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS)
-
Lysis Buffer: 10 mM citrate/phosphate buffer (pH 4.2) with 0.5% Triton X-100
-
Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol (B13486) (pH 10.5)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare cell or tissue lysates in lysis buffer on ice.
-
Determine the total protein concentration of the lysates.
-
Add 25 µL of lysate to each well of a 96-well plate.
-
Add 25 µL of 3.2 mM 4-MUGS substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Measure the fluorescence on a microplate fluorometer.
-
Calculate Hex A activity relative to a standard curve and normalize to the total protein concentration.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of GM2 ganglioside in biological samples.[24][25][26][27][28]
Materials:
-
Extraction Solvents: Chloroform (B151607), Methanol, Water
-
C18 solid-phase extraction (SPE) columns
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Internal standard (e.g., d35-GM1)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample (e.g., cell pellet, plasma) in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the upper aqueous phase containing the gangliosides.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol, followed by methanol:water (1:1), and then chloroform:methanol:water.
-
Load the aqueous phase onto the column.
-
Wash the column with chloroform:methanol:water and then methanol:water.
-
Elute the gangliosides with methanol.
-
-
LC-MS/MS Analysis:
-
Dry down the eluted gangliosides and reconstitute in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the gangliosides using a suitable LC column and gradient.
-
Detect and quantify the different GM2 species using multiple reaction monitoring (MRM) in negative ion mode.
-
Normalize the results to the internal standard.
-
Conclusion
The natural history of late-onset GM2 gangliosidoses is characterized by a slow but relentless neurodegenerative course. A deeper understanding of the clinical progression and the underlying molecular mechanisms is crucial for the development of effective therapies. The quantitative data, experimental protocols, and pathway diagrams presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance the field. Future research should focus on the identification of sensitive biomarkers for monitoring disease progression and the development of novel therapeutic strategies, including gene therapy and substrate reduction therapy, to address the unmet medical needs of individuals with these devastating disorders.
References
- 1. GtR [gtr.ukri.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical outcome assessments of disease burden and progression in late-onset GM2 gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson’s Disease | MDPI [mdpi.com]
- 9. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dramatically different phenotypes in mouse models of human Tay-Sachs and Sandhoff diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Murine Sialidase Neu3 facilitates GM2 degradation and bypass in mouse model of Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.5. Preparation of Human Neurons from Human Embryonic Stem Cells (hESCs), Induced Pluripotent Stem Cells (hiPSCs) and Direct Reprogramming Strategies [bio-protocol.org]
- 20. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying GM2-Ganglioside: An Application Note and Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of GM2-ganglioside using an Enzyme-Linked Immunosorbent Assay (ELISA). While specific commercial kits for direct quantification of this compound are not widely available, this protocol adapts established methods for other gangliosides, offering a robust framework for researchers. Additionally, this note includes information on the cellular signaling pathways involving this compound.
Introduction
This compound is a glycosphingolipid found in the plasma membrane of cells, particularly abundant in the nervous system.[1][2] It plays a crucial role in cell signaling, neuronal development, and immune responses.[2] Dysregulation of this compound metabolism is associated with a group of severe neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases.[1][3][4] These diseases are characterized by the accumulation of this compound in lysosomes, leading to progressive damage to the central nervous system.[1][3][5] Therefore, the accurate quantification of this compound is critical for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development for these devastating conditions.
This application note details a competitive ELISA protocol for the quantification of this compound in various biological samples.
Principle of the Assay
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific anti-GM2-ganglioside antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following table represents hypothetical data for a typical this compound ELISA standard curve. The optical density (OD) values decrease as the concentration of this compound increases, which is characteristic of a competitive ELISA.
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm |
| 100 | 0.250 |
| 50 | 0.450 |
| 25 | 0.780 |
| 12.5 | 1.250 |
| 6.25 | 1.890 |
| 3.125 | 2.550 |
| 1.56 | 2.980 |
| 0 (Blank) | 3.500 |
Experimental Protocol: this compound Competitive ELISA
This protocol is a generalized procedure and may require optimization for specific sample types and antibodies.
Materials:
-
Microtiter plate pre-coated with anti-GM2-ganglioside antibody
-
This compound standard solutions (serial dilutions)
-
Biological samples (e.g., cell lysates, tissue homogenates, plasma)
-
Biotinylated this compound conjugate
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents, standard dilutions, and samples as instructed by the (hypothetical) kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells of the microtiter plate.
-
Addition of Biotinylated GM2: Add 50 µL of biotinylated this compound conjugate to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Addition of Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Calculation: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. The concentration of this compound in the samples can be interpolated from this standard curve.
Visualizations
This compound ELISA Workflow
Caption: Workflow of the this compound Competitive ELISA.
This compound Signaling Pathway
Caption: Simplified this compound Signaling Pathway.
References
- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is GM2 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GM2 gangliosidoses - Wikipedia [en.wikipedia.org]
- 5. medlink.com [medlink.com]
Application Notes and Protocols for Mass Spectrometry Analysis of GM2-Ganglioside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of GM2-ganglioside using liquid chromatography-mass spectrometry (LC-MS). This compound is a glycosphingolipid implicated in various cellular processes, including cell signaling, neuronal development, and immune responses.[1] Its altered expression is associated with several pathologies, most notably GM2 gangliosidoses like Tay-Sachs and Sandhoff disease, which are lysosomal storage disorders characterized by the accumulation of GM2.[2] Furthermore, GM2 is considered a potential biomarker and therapeutic target in certain cancers due to its role in tumor cell migration and invasion.[3][4]
Accurate and sensitive quantification of GM2 is crucial for early diagnosis, monitoring disease progression, and for the development of novel therapeutic strategies.[2][5] LC-MS/MS has emerged as a powerful technique for the detailed characterization and quantification of gangliosides, offering high sensitivity and specificity.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative analysis of this compound and related glycosphingolipids in various biological matrices as reported in the literature.
Table 1: Relative Abundance of GM2 and Other Sphingolipids in PSN1 Pancreatic Cancer Cell Line
| Sphingolipid | Relative Abundance (%) |
| Hex1Cer | 41.00 ± 0.08 |
| GT2 | 18.40 ± 0.05 |
| GT1 | 15.70 ± 0.01 |
| GM1 | 5.30 ± 0.01 |
| GM3 | 4.400 ± 0.001 |
| GD3 | 4.00 ± 0.01 |
| GM2 | 3.60 ± 0.01 |
| GD1 | 3.100 ± 0.001 |
Data adapted from an optimized liquid chromatography–mass spectrometry method for ganglioside analysis in cell lines.[6]
Table 2: Major Gangliosides Identified in Mouse and Human Brain Tissue
| Ganglioside Species | Identified in Mouse Brain | Identified in Human Brain |
| GM3 (36:1) | ✓ | |
| GM2 (36:1) | ✓ | |
| GM2 (38:1) | ✓ | |
| GM1 (34:1) | ✓ | |
| GM1 (36:1) | ✓ | |
| GM1 (36:2) | ✓ | |
| GM1 (38:1) | ✓ | |
| GD3 (36:1) | ✓ | |
| GD1 (36:1) | ✓ | |
| GD1 (38:1) | ✓ |
This table highlights the identification of various lipid forms of major gangliosides in brain tissue extracts.[7]
Experimental Protocols
Herein are detailed protocols for the extraction and LC-MS/MS analysis of this compound from biological samples.
Protocol 1: Ganglioside Extraction from Serum
This protocol is adapted from a method for profiling serum gangliosides in the context of GM2-gangliosidosis.[2]
Materials:
-
Serum sample (20 µL)
-
Deuterated internal standard mixture (e.g., GM3-d3 d18:1/18:0)
-
Methanol
-
Nitrogen gas
-
Bath sonicator
-
Centrifuge
Procedure:
-
To 20 µL of serum, add the deuterated internal standard mixture.
-
Vortex the sample briefly.
-
Incubate the sample in a bath sonicator for 30 minutes.
-
Centrifuge the sample to pellet any precipitates.
-
Collect the supernatant and dry it under a stream of pure nitrogen gas.
-
Reconstitute the dried lipid extract in 20 µL of methanol.
-
Mix thoroughly before transferring to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Liquid Chromatography Separation of Gangliosides
This protocol utilizes a phenyl-hexyl column for the separation of gangliosides based on the number of sialic acids and the carbon chain length.[2]
Instrumentation and Columns:
-
UHPLC system (e.g., Dionex Ultimate 3000 or equivalent)
-
Analytical Column: Waters BEH phenyl (1.0 x 50 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: Water:Acetonitrile (9:1, v/v) with 5 mM ammonium (B1175870) hydroxide (B78521) and 1 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Methanol:Acetonitrile (7:1.5:1.5, v/v/v) with 5 mM ammonium hydroxide and 1 mM ammonium formate.
Gradient Conditions:
-
Flow Rate: 20 µL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start with 10% Mobile Phase B for 1 minute.
-
(Specific gradient details should be optimized based on the instrument and specific ganglioside species of interest, though the original source provides a 15-minute total run time).[2]
-
Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis
This protocol outlines the general parameters for the detection and quantification of this compound using a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
Tandem mass spectrometer (e.g., SCIEX 6500+, Q-Exactive HF Orbitrap, or equivalent)
-
Electrospray Ionization (ESI) source
MS Parameters:
-
Ionization Mode: Negative ion mode is commonly used for ganglioside analysis due to the anionic nature of sialic acids.[8] Some methods may alternate between positive and negative ion modes.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Full MS and all-ion fragmentation (AIF) for profiling.[6]
-
Collision Energy: Optimized for the specific precursor-product ion transitions of GM2. For example, a normalized collision energy of 30% can be used for AIF.[6]
-
MRM Transitions: Specific precursor and product ions for different GM2 species should be determined using authentic standards.
Visualizations
GM2 Ganglioside Signaling Pathway in Tumor Cell Migration
Caption: GM2-mediated signaling pathway in tumor cell migration.
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: General workflow for this compound analysis.
Lysosomal Degradation of this compound
Caption: Lysosomal catabolism of this compound.
References
- 1. What is GM2 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatography/electrospray ionisation–tandem mass spectrometry quantification of GM2 gangliosides in human peri… [ouci.dntb.gov.ua]
- 6. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of GM2-Ganglioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of GM2-ganglioside, a critical biomarker in the study of GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease.
Introduction to this compound and its Detection
This compound is a glycosphingolipid that is particularly abundant in the cell membranes of neurons.[1] In healthy individuals, it is degraded in the lysosome by the enzyme β-hexosaminidase A. However, genetic mutations in the HEXA or HEXB genes, or the GM2A gene, can lead to a deficiency in this enzyme or its activator protein, resulting in the accumulation of this compound within the lysosomes of neuronal cells.[1] This accumulation is the pathological hallmark of GM2 gangliosidoses, a group of severe, progressive neurodegenerative lysosomal storage disorders.[1][2]
Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and distribution of this compound within tissue sections, providing valuable insights into disease pathology and the efficacy of potential therapeutic interventions. This method relies on the specific binding of an antibody to the this compound antigen in tissue samples, which is then visualized using a chromogenic or fluorescent detection system.
Signaling Pathways and Experimental Workflows
The accumulation of this compound is not a result of a dysregulated signaling pathway but rather a defect in lysosomal catabolism. The experimental workflow for its detection via IHC, however, follows a standardized procedure.
Experimental Protocols
The following protocols provide a detailed methodology for the immunohistochemical detection of this compound in paraffin-embedded brain tissue.
Protocol 1: Chromogenic Immunohistochemistry
This protocol is adapted from a study on the in situ detection of gangliosides in canine and feline gangliosidoses.[2]
Materials:
-
Paraffin-embedded brain tissue sections (4 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
10 mM Citrate (B86180) buffer (pH 6.0)
-
3% Hydrogen peroxide
-
0.01 M Phosphate-buffered saline (PBS, pH 7.4)
-
0.25% Casein in PBS (Blocking solution)
-
Mouse anti-GM2 monoclonal IgM antibody
-
Biotinylated secondary antibody (anti-mouse IgM)
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (twice for 3 minutes each), 95% (3 minutes), and 70% (3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in 10 mM citrate buffer (pH 6.0) in a microwave oven. The exact time and power should be optimized.
-
-
Peroxidase Blocking:
-
Wash slides in deionized water.
-
Incubate in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash in PBS.
-
-
Blocking:
-
Incubate sections with 0.25% casein in PBS for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with mouse anti-GM2 monoclonal IgM antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., anti-mouse IgM) for 30-60 minutes at room temperature.
-
Wash in PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash in PBS.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescence
This protocol is based on a method for the detection of this compound in animal models of gangliosidoses.[2]
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Alexa Fluor 488-conjugated goat anti-mouse IgM antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization, Rehydration, Antigen Retrieval, and Blocking:
-
Follow steps 1-4 from Protocol 1.
-
-
Primary Antibody Incubation:
-
Incubate sections with mouse anti-GM2 monoclonal IgM antibody (diluted 1:500) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Incubate with Alexa Fluor 488-conjugated goat anti-mouse IgM antibody (diluted 1:1000) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash slides in PBS.
-
Incubate with DAPI for 5-10 minutes to stain the cell nuclei.
-
-
Mounting:
-
Wash slides in PBS.
-
Mount with an aqueous mounting medium.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from the cited protocols.
Table 1: Primary Antibody Parameters
| Parameter | Protocol 1 (Chromogenic IHC) | Protocol 2 (Immunofluorescence) |
| Antibody | Mouse anti-GM2 monoclonal IgM | Mouse anti-GM2 monoclonal IgM |
| Dilution | To be optimized | 1:500 |
| Incubation Time | Overnight | Overnight |
| Incubation Temp. | 4°C | 4°C |
Table 2: Secondary Antibody and Detection Parameters
| Parameter | Protocol 1 (Chromogenic IHC) | Protocol 2 (Immunofluorescence) |
| Secondary Ab | Biotinylated anti-mouse IgM | Alexa Fluor 488-conjugated goat anti-mouse IgM |
| Dilution | To be optimized | 1:1000 |
| Incubation Time | 30-60 minutes | 1 hour |
| Incubation Temp. | Room Temperature | Room Temperature |
| Detection | Streptavidin-HRP with DAB | - |
Table 3: Antigen Retrieval Parameters
| Parameter | Recommended Method |
| Method | Heat-Induced Epitope Retrieval (HIER) |
| Buffer | 10 mM Citrate Buffer |
| pH | 6.0 |
| Heating | Microwave Oven |
Troubleshooting
High background or weak staining can be common issues in IHC. Here are some troubleshooting tips:
High Background Staining:
-
Cause: Inadequate blocking.
-
Solution: Increase the blocking time or use a different blocking agent (e.g., 5% normal goat serum).
-
-
Cause: Primary antibody concentration is too high.
-
Solution: Titrate the primary antibody to determine the optimal concentration.
-
-
Cause: Non-specific binding of the secondary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody. Use a pre-adsorbed secondary antibody.
-
Weak or No Staining:
-
Cause: Inadequate antigen retrieval.
-
Solution: Optimize the heating time and temperature for antigen retrieval. Ensure the pH of the retrieval buffer is correct.
-
-
Cause: Primary antibody concentration is too low.
-
Solution: Increase the concentration of the primary antibody or the incubation time.
-
-
Cause: Inactive reagents.
-
Solution: Use fresh reagents and ensure proper storage of antibodies.
-
Logical Relationships in IHC Troubleshooting
References
Application Notes and Protocols for the Use of Synthetic GM2-Ganglioside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM2-ganglioside is a sialic acid-containing glycosphingolipid primarily located in the outer leaflet of the plasma membrane. It plays a significant role in various cellular processes, including cell signaling, differentiation, and migration.[1] In the context of cancer biology, aberrant expression of GM2 has been linked to tumor progression, particularly in neuroblastoma and other cancers of neuroectodermal origin.[2] The availability of synthetic this compound provides a valuable tool for in vitro studies to elucidate its role in cancer cell biology and to explore its potential as a therapeutic target.
These application notes provide an overview of the use of synthetic this compound in cell culture, with a focus on its effects on cell migration and the underlying signaling pathways. Detailed protocols for the preparation and application of synthetic GM2 are provided to assist researchers in designing and executing their experiments.
Key Applications in Cell Culture
The addition of exogenous synthetic this compound to cell cultures can be used to investigate a variety of cellular processes, including:
-
Cell Migration and Invasion: Exogenous GM2 has been shown to increase the migratory and invasive capacity of cancer cells.[3][4][5] This makes it a useful tool for studying the mechanisms of metastasis.
-
Signal Transduction: GM2 is known to modulate specific signaling pathways, particularly those involving integrins and receptor tyrosine kinases.[5][6] By treating cells with synthetic GM2, researchers can dissect the downstream signaling events.
-
Apoptosis: While the accumulation of GM2 is associated with apoptosis in GM2 gangliosidoses, the direct effect of exogenous GM2 on apoptosis in cancer cells is an area of ongoing research.[7][8]
-
Cell Proliferation: The effect of GM2 on cell proliferation can be cell-type dependent and can be investigated using standard proliferation assays.[9]
Data Presentation
Quantitative Effects of Exogenous this compound on Cancer Cell Migration
Data in this table is representative and should be optimized for specific cell lines and experimental conditions.
| Cell Line | GM2 Concentration (µM) | Incubation Time (hours) | Fold Increase in Migration (vs. Control) | Reference |
| SK-RC-45 (Renal Carcinoma) | 20 | 24 | ~1.8 | [3][4] |
| A549 (Lung Carcinoma) | Not Specified | 24 | Significant Increase | [4] |
| CCF52 (Glioblastoma) | Not Specified | 24 | Significant Increase | [4] |
Experimental Protocols
Protocol 1: Preparation of Synthetic this compound Working Solution
This protocol describes the preparation of a stock solution of synthetic this compound and its dilution to a working concentration for cell culture experiments.
Materials:
-
Synthetic this compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution of Lyophilized GM2:
-
Allow the lyophilized synthetic this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the GM2 powder in DMSO to create a stock solution (e.g., 1-5 mM). Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the GM2 stock solution at room temperature.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration. It is recommended to perform a serial dilution.
-
Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a common method for assessing the effect of synthetic this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free medium
-
Synthetic this compound working solution
-
Vehicle control (medium with DMSO)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assays)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the complete medium with serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
(Optional for invasion assay) Coat the inside of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify according to the manufacturer's instructions.
-
Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts.
-
Add the synthetic this compound working solution or vehicle control to the upper chamber at the desired final concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Analysis:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution for 10-20 minutes.
-
Stain the cells with a staining solution for 10-15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the GM2-mediated signaling pathway.
Materials:
-
Cancer cell line of interest
-
Synthetic this compound working solution
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with synthetic this compound or vehicle control at the desired concentration for a specified time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: GM2-Integrin Signaling Pathway in Cancer Cell Migration.
Caption: Experimental Workflow for In Vitro Studies with Synthetic GM2.
References
- 1. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multi-dimensional role of gangliosides in modulating cancer hallmarks and their prospects in targeted cancer therapy [frontiersin.org]
- 4. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: hsa04510 [genome.jp]
- 9. Biochemical Correction of GM2 Ganglioside Accumulation in AB-Variant GM2 Gangliosidosis | MDPI [mdpi.com]
Application Notes & Protocols: In Vitro Models for Studying GM2-Ganglioside Function
Audience: Researchers, scientists, and drug development professionals.
Introduction GM2-gangliosidoses, including Tay-Sachs disease, Sandhoff disease, and the AB variant, are a group of inherited neurodegenerative lysosomal storage disorders.[1][2] They are caused by mutations in the HEXA, HEXB, or GM2A genes, respectively, leading to a deficiency in the β-hexosaminidase A enzyme or its cofactor, the GM2 activator protein.[3][4] This enzymatic defect results in the progressive and toxic accumulation of GM2 ganglioside, primarily within the neurons of the central nervous system (CNS).[1][4][5] The pathological cascade involves neuroinflammation, microglial activation, astrogliosis, and ultimately, neuronal apoptosis, leading to severe neurological symptoms and premature death.[1][5][6] To investigate the complex pathophysiology and to develop effective therapies, robust in vitro models that accurately recapitulate the disease phenotype are indispensable.[3][4] This document provides detailed application notes and protocols for utilizing various in vitro models to study GM2-ganglioside function and dysfunction.
In Vitro Model Systems
A variety of cell-based models are available to study GM2-gangliosidoses, ranging from patient-derived primary cells to complex 3D organoid systems.
Patient-Derived Fibroblasts
Skin fibroblasts from patients with Tay-Sachs or Sandhoff disease are a foundational tool. These cells inherently carry the disease-causing mutations and exhibit the primary biochemical defect—deficient β-hexosaminidase activity.[7] While they do not accumulate GM2 ganglioside under standard culture conditions, they can be induced to do so, making them suitable for diagnostic confirmation and for testing the efficacy of therapeutic strategies like enzyme replacement or gene therapy.[1][8]
Induced Pluripotent Stem Cell (iPSC) Models
The advent of iPSC technology allows for the generation of disease-relevant cell types, such as neurons and astrocytes, from patient somatic cells like fibroblasts.[9][10] These iPSC-derived neural models spontaneously replicate key pathological features, including GM2 ganglioside accumulation, lysosomal enlargement, and increased susceptibility to oxidative stress-induced cell death.[10] Furthermore, gene-editing technologies like CRISPR/Cas9 can be used to correct the disease-causing mutation in patient-derived iPSCs, creating a perfect isogenic control for comparative studies.[7][9][11]
Cerebral Organoid Models
Cerebral organoids are 3D self-organizing structures derived from iPSCs that mimic the early stages of human brain development.[9][11][12] Organoids generated from Sandhoff disease patient iPSCs have been shown to accumulate GM2 ganglioside, exhibit increased size due to cellular proliferation, and show impaired neuronal differentiation compared to their isogenic corrected counterparts.[1][9][11][12][13] This model is invaluable for studying the impact of GM2 accumulation on neurodevelopmental processes.[9][12]
Genetically Engineered Cell Lines
CRISPR/Cas9 and other gene-editing tools can be used to introduce specific disease-causing mutations into healthy cell lines (e.g., HEK293, neural stem cells) or to create knockout models.[7][14][15][16] These models are useful for studying the function of specific mutations and for high-throughput screening of therapeutic compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Ganglioside Loading in Patient Fibroblasts
This protocol is used to induce the disease phenotype in patient-derived fibroblasts, which otherwise do not store GM2 ganglioside in vitro.
Objective: To confirm impaired GM2 catabolism by challenging cells with an exogenous source of gangliosides.
Materials:
-
Patient and normal control skin fibroblasts
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Mixed bovine brain gangliosides
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Reagents for lipid extraction and analysis (e.g., LC-MS)
Procedure:
-
Culture patient and control fibroblasts to near confluency in standard medium.
-
Prepare ganglioside-supplemented medium by adding mixed bovine brain gangliosides to the standard medium at a final concentration of 50-100 µg/mL.
-
Remove standard medium from cells, wash once with PBS, and replace with the ganglioside-supplemented medium.
-
Incubate the cells for 72-96 hours.
-
After incubation, wash the cells thoroughly with PBS (3-4 times) to remove any non-internalized gangliosides.
-
Harvest the cells by scraping.
-
Perform lipid extraction on the cell pellet.
-
Analyze the intracellular concentration of GM2 ganglioside using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).[17]
Expected Outcome: Fibroblasts from patients with any form of GM2-gangliosidosis will show a marked (5- to 15-fold) accumulation of intracellular GM2 ganglioside compared to control fibroblasts.[8]
Protocol: Generation of Cerebral Organoids from iPSCs
This protocol outlines the generation of a 3D neurodevelopmental model of GM2-gangliosidosis.
Objective: To model the effects of GM2 accumulation during early brain development.
Materials:
-
Patient-derived iPSCs and isogenic corrected control iPSCs
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Organoid differentiation medium
-
Matrigel
-
Ultra-low attachment plates
-
Orbital shaker
Procedure:
-
EB Formation: Dissociate iPSCs into single cells and plate them in ultra-low attachment plates in EB formation medium to form embryoid bodies.
-
Neural Induction: After 5-7 days, transfer EBs to neural induction medium for another 5-7 days to promote the development of neuroectoderm.
-
Matrigel Embedding: Embed the neuroepithelial tissues into droplets of Matrigel to provide a scaffold for 3D growth.
-
Differentiation: Transfer the embedded organoids to a spinning bioreactor or orbital shaker containing organoid differentiation medium.
-
Maturation: Culture for 4-14 weeks, changing the medium every 3-4 days. Organoids will expand and develop complex structures resembling regions of the fetal brain.[9]
-
Analysis: Harvest organoids at various time points for analysis. This can include:
-
Immunostaining: Section and stain organoids for GM2 ganglioside (anti-GM2 antibody) and neuronal markers (e.g., β3-tubulin) to visualize storage and assess neuronal differentiation.[9]
-
Electron Microscopy: To observe the characteristic lamellar inclusion bodies (membranous cytoplasmic bodies) within neurons.[9]
-
Transcriptome Analysis (RNA-seq): To identify changes in gene expression related to neurodevelopment and disease pathology.[9][11]
-
Protocol: β-Hexosaminidase A Enzyme Activity Assay
This assay quantifies the functional deficit central to GM2-gangliosidoses.
Objective: To measure the catalytic activity of β-hexosaminidase A in cell lysates.
Materials:
-
Cell lysates from in vitro models
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Fluorogenic substrate specific for Hex A: 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS)
-
Citrate-phosphate buffer (pH 4.4)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
Fluorometer
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
To measure total Hexosaminidase activity (Hex A + Hex B), incubate a small amount of lysate with the MUG substrate in citrate-phosphate buffer.
-
To specifically measure Hex A activity, incubate lysate with the MUGS substrate. Alternatively, heat-inactivate the heat-labile Hex A and measure the remaining Hex B activity with MUG, subtracting this from the total to derive Hex A activity.
-
Incubate reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate enzyme activity relative to the total protein concentration (e.g., in nmol/hr/mg protein).
Data Presentation
Quantitative data from experiments should be summarized for clear comparison.
Table 1: GM2 Ganglioside Accumulation in Patient Fibroblasts after Ganglioside Loading
| Cell Line Type | Condition | Intracellular GM2 Level (Fold Increase over Control) | Reference |
| Normal Control | Ganglioside-supplemented medium | 1.0 (baseline) | [8] |
| Tay-Sachs (Infantile) | Ganglioside-supplemented medium | 5 - 15 | [8] |
| Sandhoff Disease | Ganglioside-supplemented medium | 5 - 15 | [8] |
| AB-Variant | Ganglioside-supplemented medium | 5 - 15 | [8] |
Table 2: Phenotypic Changes in Sandhoff Disease Cerebral Organoids
| Model | Phenotype | Quantitative Change | Reference |
| Sandhoff Disease Organoid | GM2 Ganglioside Accumulation | Significant increase vs. corrected | [9][11] |
| Sandhoff Disease Organoid | Organoid Size | Increased volume vs. corrected | [1] |
| Sandhoff Disease Organoid | Cellular Proliferation | Increased vs. corrected | [9][11] |
| Sandhoff Disease Organoid | Neuronal Differentiation | Impaired (based on transcriptome) | [1][9][11] |
| Lentiviral Vector-Treated SD Fibroblasts | GM2 Storage | 30-60% reduction | [2] |
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key concepts and experimental flows.
Caption: Genetic basis of the three main types of GM2-gangliosidosis.
Caption: Workflow for generating and analyzing cerebral organoid models of Sandhoff disease.
Caption: Pathophysiological cascade resulting from GM2 ganglioside accumulation in neurons.
References
- 1. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of GM2 gangliosidosis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/nCas9-Based Genome Editing on GM2 Gangliosidoses Fibroblasts via Non-Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganglioside loading of cultured fibroblasts: a provocative method for the diagnosis of the GM2 gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral organoids derived from Sandhoff disease-induced pluripotent stem cells exhibit impaired neurodifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induced Pluripotent Stem Cells for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebral organoids derived from Sandhoff disease-induced pluripotent stem cells exhibit impaired neurodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organoids: a novel modality in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR/nCas9-Based Genome Editing on GM2 Gangliosidoses Fibroblasts via Non-Viral Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of GM2-Ganglioside Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of drug delivery systems specifically targeting GM2-ganglioside. This document is intended to guide researchers in the development of novel therapeutic strategies for diseases characterized by this compound abnormalities, such as Tay-Sachs and Sandhoff diseases, as well as certain cancers where GM2 is overexpressed.
Introduction to this compound as a Therapeutic Target
This compound is a glycosphingolipid found in the outer leaflet of the plasma membrane of cells, particularly abundant in the nervous system.[1][2] In healthy individuals, GM2 is catabolized in the lysosome by the enzyme β-hexosaminidase A (Hex A) with the assistance of the GM2 activator protein.[1][3] Genetic mutations in the genes encoding for the α- or β-subunits of Hex A, or the GM2 activator protein, lead to the lysosomal accumulation of GM2, resulting in severe neurodegenerative disorders known as GM2 gangliosidoses (e.g., Tay-Sachs and Sandhoff disease).[1][2][3] Furthermore, GM2 is aberrantly overexpressed on the surface of various cancer cells, including melanoma, neuroblastoma, and renal cell carcinoma, where it is implicated in tumor progression, migration, and immune suppression.[4][5] This differential expression profile makes this compound an attractive target for the development of targeted drug delivery systems to deliver therapeutic agents specifically to diseased cells, thereby enhancing efficacy and reducing off-target toxicity.
Ligand Selection for this compound Targeting
The successful development of a GM2-targeted drug delivery system hinges on the selection of a highly specific and efficient targeting ligand. Two primary classes of ligands have shown promise for recognizing and binding to this compound:
-
Anti-GM2 Monoclonal Antibodies (mAbs): Antibodies that specifically recognize the carbohydrate headgroup of this compound are a primary choice for targeting. These can be full-length antibodies, fragments (e.g., Fab), or single-chain variable fragments (scFv). Anti-GM2 mAbs have been explored in cancer immunotherapy and can be conjugated to drug carriers to direct them to GM2-expressing cells.[4][6]
-
Viral Proteins: Certain viral proteins have evolved to utilize gangliosides as receptors for cellular entry. A notable example is the VP1 major capsid protein of Simian Virus 40 (SV40), which binds to GM1 ganglioside but has also been shown to interact with GM2.[7][8] Pentamers of the VP1 protein can be used to functionalize drug delivery systems.
Design and Synthesis of GM2-Targeted Drug Delivery Systems
Nanoparticles and liposomes are versatile platforms for the development of targeted drug delivery systems. Their surfaces can be functionalized with GM2-targeting ligands to ensure specific delivery of therapeutic payloads.
Nanoparticle-Based Systems
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and inorganic nanoparticles, like gold nanoparticles (AuNPs), can be engineered for GM2 targeting. The surface of these nanoparticles is typically modified to present functional groups (e.g., carboxyl groups) that can be used for ligand conjugation.
Table 1: Physicochemical Properties of GM2-Targeted Nanoparticles (Illustrative Data)
| Parameter | Anti-GM2 mAb-PEG-PLGA NPs | SV40 VP1-AuNPs |
| Average Diameter (nm) | 150 ± 20 | 50 ± 5 |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 |
| Zeta Potential (mV) | -25 ± 5 | -15 ± 3 |
| Drug Loading Capacity (%) | 5 - 10 | 1 - 5 |
| Encapsulation Efficiency (%) | > 80 | > 90 |
Liposomal Systems
Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. The liposome (B1194612) surface can be modified with GM2-targeting ligands, often via a polyethylene (B3416737) glycol (PEG) spacer to improve circulation time and reduce immunogenicity.
Table 2: Characteristics of GM2-Targeted Liposomes (Illustrative Data)
| Parameter | Anti-GM2 mAb-Liposomes | SV40 VP1-Liposomes |
| Average Diameter (nm) | 120 ± 15 | 130 ± 20 |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 |
| Zeta Potential (mV) | -10 ± 2 | -8 ± 3 |
| Drug Loading Capacity (%) | 2 - 8 | 3 - 7 |
| Encapsulation Efficiency (%) | > 70 | > 75 |
Experimental Protocols
Protocol 1: Synthesis of Carboxylated PEGylated PLGA Nanoparticles
This protocol describes the synthesis of PLGA nanoparticles with a carboxylated PEG surface for subsequent antibody conjugation.
Materials:
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-carboxyl (PLGA-PEG-COOH)
-
Drug of choice (e.g., a cytotoxic agent for cancer therapy or a therapeutic enzyme for lysosomal storage disease)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (4% w/v in deionized water)
-
Acetone
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Oil Phase Preparation: Dissolve 100 mg of PLGA-PEG-COOH and 10 mg of the drug in 2 mL of DCM.
-
Emulsification: Add the oil phase to 10 mL of 4% PVA solution and emulsify using a probe sonicator on ice for 2 minutes (30 seconds on, 30 seconds off cycles).
-
Solvent Evaporation: Transfer the emulsion to 20 mL of 0.5% PVA solution and stir magnetically at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Storage: Resuspend the final nanoparticle pellet in PBS and store at 4°C.
Protocol 2: Conjugation of Anti-GM2 Antibody to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent conjugation of an anti-GM2 antibody to the surface of carboxylated nanoparticles.[4]
Materials:
-
Carboxylated PEGylated PLGA nanoparticles (from Protocol 4.1)
-
Anti-GM2 monoclonal antibody
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Activation:
-
Resuspend 10 mg of nanoparticles in 1 mL of Activation Buffer.
-
Add 5 mg of EDC and 3 mg of NHS.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
Centrifuge at 15,000 x g for 20 minutes and wash twice with Activation Buffer to remove excess EDC/NHS.
-
-
Antibody Conjugation:
-
Resuspend the activated nanoparticles in 1 mL of Coupling Buffer.
-
Add 100 µg of anti-GM2 antibody.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Quenching: Add 100 µL of Quenching Solution and incubate for 15 minutes to block any unreacted NHS-esters.
-
Purification: Centrifuge at 15,000 x g for 20 minutes and wash three times with Washing Buffer to remove unbound antibody.
-
Final Resuspension: Resuspend the antibody-conjugated nanoparticles in PBS for characterization and use.
Protocol 3: Characterization of Antibody-Conjugated Nanoparticles
a) Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).[9]
-
Procedure: Dilute the nanoparticle suspension in PBS and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[9] Successful conjugation is often indicated by a slight increase in size and a change in zeta potential.[10][11]
b) Morphology:
-
Technique: Transmission Electron Microscopy (TEM).[12]
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to air dry, and visualize under a transmission electron microscope. This will reveal the size, shape, and aggregation state of the nanoparticles.[10][12]
c) Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
After nanoparticle synthesis and purification, collect the supernatants.
-
Measure the absorbance of the drug in the supernatant at its maximum wavelength using a UV-Vis spectrophotometer.
-
Calculate the amount of free drug using a standard calibration curve.
-
Determine the encapsulated drug by subtracting the amount of free drug from the initial amount of drug added.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.
-
Protocol 4: In Vitro Evaluation of GM2-Targeted Nanoparticles
a) Cellular Uptake Study:
-
Cell Lines: Tay-Sachs or Sandhoff patient-derived fibroblasts (high GM2 expression) and control fibroblasts (low GM2 expression).
-
Techniques: Flow Cytometry and Confocal Microscopy.[16][17][18]
-
Procedure (Flow Cytometry):
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for 4 hours.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.[18][19]
-
-
Procedure (Confocal Microscopy):
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with fluorescently labeled nanoparticles as above.
-
Wash with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize under a confocal microscope to observe the intracellular localization of the nanoparticles.[16]
-
b) In Vitro Cytotoxicity Assay:
-
Cell Lines: GM2-overexpressing cancer cell line (e.g., melanoma) and a control cell line.
-
Technique: MTT Assay.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Protocol 5: In Vivo Evaluation in a Sandhoff Disease Mouse Model
a) Biodistribution Study:
-
Animal Model: Sandhoff disease mouse model (Hexb-/-).[20][21]
-
Procedure:
-
Administer fluorescently labeled targeted and non-targeted nanoparticles intravenously to Sandhoff mice.
-
At various time points (e.g., 1, 4, 24, 48 hours), image the mice using an IVIS to monitor the biodistribution of the nanoparticles in real-time.
-
After the final imaging time point, euthanize the mice and excise major organs (brain, liver, spleen, kidneys, heart, lungs).
-
Image the excised organs to quantify the fluorescence intensity and determine the nanoparticle accumulation in each organ.[5][24]
-
b) Efficacy Study:
-
Procedure:
-
Treat Sandhoff mice with the therapeutic-loaded targeted nanoparticles, non-targeted nanoparticles, and a vehicle control.
-
Monitor the mice for changes in body weight, motor function (e.g., rotarod test), and overall survival.
-
At the end of the study, collect brain tissue for histological analysis to assess the reduction in GM2 ganglioside accumulation (e.g., by immunohistochemistry).[21][25]
-
Signaling Pathways and Visualizations
GM2 Ganglioside-Mediated Signaling in Cancer
In cancer, this compound can interact with membrane receptors to activate downstream signaling pathways that promote cell migration, invasion, and survival.[4] One such pathway involves the interaction of GM2 with integrin-β1, leading to the activation of Focal Adhesion Kinase (FAK), Src kinase, and the Ras-Raf-MEK-ERK (MAPK) cascade.
GM2 Ganglioside Accumulation and Neurodegeneration
In GM2 gangliosidoses, the accumulation of GM2 in neuronal lysosomes triggers a cascade of pathological events, including endoplasmic reticulum (ER) stress, neuroinflammation, and ultimately, neuronal apoptosis.[7][26][27] The accumulation of GM2 in the ER can lead to the activation of the PERK signaling pathway, a key component of the unfolded protein response (UPR).[26] Chronic activation of this pathway can switch from a pro-survival to a pro-apoptotic response. Furthermore, GM2 accumulation leads to the activation of microglia and astrocytes, resulting in the release of pro-inflammatory cytokines and contributing to the neurodegenerative process.[1][7]
Experimental Workflow for Developing GM2-Targeted Drug Delivery Systems
The development of a GM2-targeted drug delivery system follows a logical progression from design and synthesis to comprehensive in vitro and in vivo evaluation.
Conclusion
The development of this compound targeted drug delivery systems represents a promising strategy for the treatment of GM2 gangliosidoses and various cancers. By leveraging specific ligands to direct therapeutic payloads to diseased cells, it is possible to enhance therapeutic efficacy while minimizing systemic toxicity. The protocols and information provided herein offer a foundational guide for researchers to design, synthesize, and evaluate novel GM2-targeted therapies. Further research and optimization of these systems will be crucial for their eventual translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. fortislife.com [fortislife.com]
- 3. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. In Vivo Biodistribution Studies [bio-protocol.org]
- 6. Treatment of GM2 Gangliosidosis in Adult Sandhoff Mice Using an Intravenous Self-Complementary Hexosaminidase Vector | Bentham Science [benthamscience.com]
- 7. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 10. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 13. 2.5.1 Encapsulation efficiency (EE) and drug loading capacity (LC) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. nanocomposix.com [nanocomposix.com]
- 16. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 19. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newhoperesearch.org [newhoperesearch.org]
- 21. Efficacy of a Bicistronic Vector for Correction of Sandhoff Disease in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. dovepress.com [dovepress.com]
- 24. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening of GM2 Gangliosidoses
For Researchers, Scientists, and Drug Development Professionals
Introduction to GM2 Gangliosidoses
The GM2 gangliosidoses are a group of autosomal recessive lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells.[1][2][3] This accumulation leads to progressive neurodegeneration, resulting in severe clinical manifestations.[1][4] The three main types of GM2 gangliosidoses are Tay-Sachs disease, Sandhoff disease, and GM2 activator deficiency.[1][3] These conditions are clinically similar and are caused by deficiencies in the enzymes responsible for GM2 ganglioside degradation.[1][2]
-
Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the β-hexosaminidase A (Hex A) enzyme alpha subunit.[2][3]
-
Sandhoff Disease: Results from mutations in the HEXB gene, causing a deficiency of both the β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B) enzyme beta subunits.[2][3]
-
GM2 Activator Deficiency: A rare form caused by mutations in the GM2A gene, leading to a deficiency of the GM2 activator protein, which is necessary for the in vivo degradation of GM2 ganglioside.[3][5]
Early and accurate diagnosis through screening is crucial for management and genetic counseling. This document provides an overview of current screening methods, including biochemical and molecular genetic approaches, along with detailed protocols.
Screening Methodologies
The primary screening methods for GM2 gangliosidoses involve enzymatic assays to measure β-hexosaminidase activity and molecular genetic testing to identify pathogenic variants in the associated genes.[5][6][7]
Biochemical Screening: Enzyme Assays
Enzyme analysis is the initial step in the diagnostic workup for GM2 gangliosidoses.[3] These assays quantitatively measure the activity of Hex A and Hex B in various biological samples, such as serum, plasma, leukocytes, or dried blood spots (DBS).[6][7][8]
Table 1: Comparison of Enzyme Assay Methodologies
| Assay Type | Principle | Sample Type | Advantages | Disadvantages |
| Fluorometric Assay | Utilizes synthetic substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) and a heat inactivation step or a pH adjustment to differentiate between Hex A and Hex B activity.[8] | Serum, Plasma, Leukocytes, Dried Blood Spots | Well-established, cost-effective. | Can be affected by pregnancy, oral contraceptive use, and certain inflammatory diseases when using serum samples.[8] Pseudodeficiency alleles can lead to false-positive results.[2] |
| Tandem Mass Spectrometry (LC-MS/MS) | Measures the products of enzymatic reactions using specific substrates, allowing for simultaneous detection of multiple lysosomal enzymes.[9][10] | Dried Blood Spots | High throughput, suitable for newborn screening, can be multiplexed with assays for other lysosomal storage diseases.[9][10][11] Better differentiation between affected and unaffected individuals compared to fluorometric assays.[11] | Requires specialized equipment and expertise. |
| Colorimetric Assay | Uses a synthetic p-nitrophenol derivative as a substrate, which releases a colored product upon enzymatic cleavage.[12][13] | Serum, Plasma, Cells, Tissue | Simple, does not require a fluorometer. | May have lower sensitivity compared to fluorometric or LC-MS/MS assays. |
Experimental Workflow for GM2 Gangliosidoses Screening
Caption: A logical workflow for the screening and diagnosis of GM2 gangliosidoses.
Molecular Genetic Testing
Molecular genetic testing is essential for confirming a diagnosis, identifying carriers, and for prenatal diagnosis.[2][14] It involves sequencing the HEXA, HEXB, and GM2A genes to detect pathogenic variants.
Table 2: Genetic Testing Approaches for GM2 Gangliosidoses
| Test Type | Description | Application |
| Single-Gene Sequencing | Targeted sequencing of a specific gene (HEXA, HEXB, or GM2A) based on the results of enzyme assays.[5] | Confirmatory diagnosis following abnormal enzyme assay results. |
| Multigene Panel | Simultaneous sequencing of a panel of genes associated with lysosomal storage diseases or neurodegenerative disorders, including HEXA, HEXB, and GM2A.[5][15] | Initial diagnostic test when the clinical presentation is broad or overlaps with other disorders.[5] |
| Targeted Mutation Analysis | Testing for specific, common mutations within a population (e.g., in the Ashkenazi Jewish population).[16] | Carrier screening in high-risk populations. |
Clinical Sensitivity of Genetic Testing:
-
Approximately 99% of individuals with a clinical and biochemical diagnosis of Tay-Sachs disease have two identifiable pathogenic variants in the HEXA gene.[2]
-
For patients with a clinical and biochemical diagnosis of Sandhoff disease, approximately 96% will have two pathogenic variants detected in the HEXB gene.[2]
Experimental Protocols
Protocol 1: Fluorometric Assay for β-Hexosaminidase A and Total Hexosaminidase Activity in Serum
This protocol is adapted from standard methods for the diagnosis of Tay-Sachs and Sandhoff diseases.[8][16]
Materials:
-
4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate
-
Citrate-phosphate buffer (pH 4.4)
-
Glycine-carbonate stop buffer (pH 10.7)
-
Patient serum samples
-
Control serum samples (normal, carrier, affected)
-
Fluorometer and 96-well black microplates
-
Water bath at 50°C
Procedure:
-
Sample Preparation:
-
Thaw serum samples and controls on ice.
-
For each sample and control, prepare two sets of tubes: one for total hexosaminidase activity and one for heat-inactivated (Hex B) activity.
-
-
Heat Inactivation (for Hex B activity):
-
Incubate one set of tubes in a 50°C water bath for 3 hours to inactivate the heat-labile Hex A.[8]
-
Cool the tubes on ice.
-
-
Enzymatic Reaction:
-
Add citrate-phosphate buffer to all tubes.
-
Add the 4-MUG substrate to initiate the reaction.
-
Incubate all tubes at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Add glycine-carbonate stop buffer to each tube to terminate the reaction and raise the pH to optimize fluorescence.
-
-
Fluorescence Measurement:
-
Transfer the reaction mixtures to a 96-well black microplate.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.
-
-
Calculation of Hex A Activity:
-
Total Hexosaminidase Activity = Fluorescence of the unheated sample.
-
Hex B Activity = Fluorescence of the heat-inactivated sample.
-
Hex A Activity = Total Hexosaminidase Activity - Hex B Activity.
-
% Hex A = (Hex A Activity / Total Hexosaminidase Activity) x 100.
-
Table 3: Representative Reference Ranges for Serum Hexosaminidase A Activity
| Status | % Hexosaminidase A |
| Non-carrier | >56% |
| Inconclusive | 48-55% |
| Carrier | <47% |
| Affected | Significantly reduced or absent |
Note: Reference ranges may vary between laboratories and should be established internally.[16]
Protocol 2: Multiplex PCR for Targeted Genotyping of GM2 Gangliosidoses
This protocol provides a general framework for developing a multiplex PCR assay for the simultaneous detection of common pathogenic variants in HEXA and HEXB.
Materials:
-
Genomic DNA extracted from whole blood or other appropriate sample types
-
Multiplex PCR master mix
-
Primer sets designed to amplify regions containing the target mutations
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system or capillary electrophoresis instrument
Procedure:
-
Primer Design:
-
Design primer pairs that specifically amplify the regions of the HEXA and HEXB genes containing the mutations of interest.
-
Ensure that the resulting amplicons for each mutation have different sizes for easy differentiation by electrophoresis.
-
-
Multiplex PCR Reaction Setup:
-
Prepare a master mix containing the multiplex PCR buffer, dNTPs, Taq polymerase, and the pooled primer sets.
-
Add the genomic DNA template to individual PCR tubes.
-
Add the master mix to each tube.
-
-
PCR Amplification:
-
Perform PCR using a thermocycler with an optimized program. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[17]
-
-
Analysis of PCR Products:
-
Separate the amplified DNA fragments by size using agarose gel electrophoresis or, for higher resolution, capillary electrophoresis.
-
The presence or absence of specific bands, or a shift in band size, will indicate the presence of the wild-type or mutant alleles.
-
Signaling Pathway Diagram
Caption: The enzymatic pathway for GM2 ganglioside degradation and associated disease-causing defects.
Newborn Screening
Newborn screening for GM2 gangliosidoses is becoming more feasible with the advancement of technologies like tandem mass spectrometry.[9][11] Screening programs aim to identify affected infants before the onset of severe symptoms, allowing for early intervention and genetic counseling for the family.[11] The use of dried blood spots makes sample collection minimally invasive and suitable for large-scale screening programs.[7]
Conclusion
The screening for GM2 gangliosidoses has significantly evolved, with a combination of robust enzymatic assays and precise molecular genetic techniques. These methods provide a comprehensive approach for the early and accurate diagnosis of Tay-Sachs disease, Sandhoff disease, and GM2 activator deficiency. For researchers and drug development professionals, a thorough understanding of these screening methodologies is fundamental for patient identification, cohort selection in clinical trials, and the development of novel therapeutic strategies.
References
- 1. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitae GM2 Gangliosidosis Panel | Test catalog | Invitae [invitae.com]
- 3. medlink.com [medlink.com]
- 4. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 5. GM2 Activator Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tay-Sachs/Sandhoff Disease: Beta-hexosaminidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 7. Gangliosidoses Diagnostic Services - Medical Laboratory | ARCHIMEDlife [archimedlife.com]
- 8. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 9. enfanos.com [enfanos.com]
- 10. Tandem mass spectrometric enzyme assay for simultaneous detection of Tay-Sachs and Sandhoff diseases in dried blood spots for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newborn Screening for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. 101bio.com [101bio.com]
- 14. sequencing.com [sequencing.com]
- 15. Sandhoff Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Platelet Hexosaminidase A Enzyme Assay Effectively Detects Carriers Missed by Targeted DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SNP Genotyping by Multiplex PCR Targeted Amplicon Sequencing Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Animal Models of GM2 Gangliosidosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the various animal models available for the study of GM2 gangliosidosis, a group of severe neurodegenerative lysosomal storage disorders including Tay-Sachs and Sandhoff diseases. This document details the characteristics of these models, presents key quantitative data in a comparative format, and offers detailed protocols for essential experimental procedures.
Overview of Animal Models for GM2 Gangliosidosis
A variety of animal models have been developed to study the pathophysiology of GM2 gangliosidosis and to evaluate potential therapeutic strategies. These models, ranging from mice to larger animals like cats and sheep, each present unique advantages and limitations for research.
Mouse Models:
-
Tay-Sachs Disease (Hexa-/-): These mice lack the alpha-subunit of β-hexosaminidase A. However, they exhibit a mild phenotype with a normal lifespan due to an alternative ganglioside catabolic pathway involving sialidases that is more active in mice than in humans.[1] This makes them less suitable for studying the severe neurodegenerative aspects of the infantile-onset human disease.
-
Sandhoff Disease (Hexb-/-): Lacking the beta-subunit of β-hexosaminidase, these mice have a severe phenotype that closely mimics the human infantile-onset form of the disease. They exhibit progressive neurodegeneration, motor dysfunction, and a significantly shortened lifespan of approximately 4-5 months.[2][3]
-
GM2 Activator Deficiency (Gm2a-/-): These mice lack the GM2 activator protein and present with an intermediate phenotype, including cerebellar pathology and motor impairments, but with a normal lifespan.[4]
-
Double Knockout Models (Hexa-/-Neu3-/- and Gm2a-/-Neu3-/-): To overcome the limitations of the single knockout Tay-Sachs and GM2 activator deficiency models, double knockout mice have been generated. By additionally knocking out the sialidase Neu3, the alternative ganglioside degradation pathway is blocked, resulting in a much more severe phenotype that more closely resembles the human diseases, with significant GM2 ganglioside accumulation and a shortened lifespan.[4]
Feline Models:
-
Sandhoff Disease Cats: Several naturally occurring mutations in the HEXB gene have been identified in domestic cats, leading to a feline model of Sandhoff disease. These cats exhibit a severe, progressive neurodegenerative disease with an early onset of clinical signs and a lifespan of about 6 months.[5] Their larger, more complex brain compared to mice makes them a valuable model for translational research, particularly for therapies involving direct brain administration.[5][6]
Ovine Models:
-
Tay-Sachs Disease (Jacob Sheep): A naturally occurring mutation in the HEXA gene in Jacob sheep results in a phenotype that closely resembles human Tay-Sachs disease.[5] These sheep develop progressive neurological signs and have a shortened lifespan. Their large brain size is advantageous for preclinical studies of gene therapy and other interventions.
Quantitative Data Summary
The following tables summarize key quantitative data from various animal models of GM2 gangliosidosis, providing a basis for comparison and experimental design.
Table 1: Lifespan of GM2 Gangliosidosis Animal Models
| Animal Model | Genotype | Lifespan | Reference(s) |
| Wild-Type Mouse | C57BL/6 | ~2 years | General Knowledge |
| Tay-Sachs Mouse | Hexa-/- | Normal (~2 years) | [1] |
| Sandhoff Mouse | Hexb-/- | 4-5 months | [2][3] |
| GM2 Activator Deficient Mouse | Gm2a-/- | Normal (~2 years) | [4] |
| Tay-Sachs Double Knockout Mouse | Hexa-/-Neu3-/- | ~5 months | |
| GM2 Activator Double Knockout Mouse | Gm2a-/-Neu3-/- | ~6-7 months | [4] |
| Sandhoff Cat | HEXB mutation | ~6 months | [5] |
| Tay-Sachs Sheep | HEXA mutation | 6-8 months | [7] |
Table 2: GM2 and GA2 Ganglioside Levels in the Brain
| Animal Model | Brain Region | GM2 (% of total gangliosides) | GA2/GM2 Ratio | Reference(s) |
| Sandhoff Mouse | Whole Brain | 38% | 0.93 | [8][9][10] |
| Sandhoff Cat | Whole Brain | 67% | 0.13 | [8][9][10] |
| Human Sandhoff Disease | Whole Brain | 87% | 0.27 | [8][9][10] |
| AAV-treated Sandhoff Cat | Cerebral Cortex | Reduced | - | |
| AAV-treated Sandhoff Cat | Cerebellum | Reduced to near normal | - | [11] |
Table 3: β-Hexosaminidase Activity in Sandhoff Mouse Brain
| Treatment | Brain Region | Total Hexosaminidase Activity (% of Wild-Type) | Reference(s) |
| Untreated | Whole Brain | <5% | |
| Adenovirus Gene Therapy | Whole Brain | Near-normal | [12] |
| AAV Gene Therapy (intracranial) | Injected Hemisphere | Above normal |
Signaling Pathways in GM2 Gangliosidosis
The accumulation of GM2 ganglioside and related molecules in neurons triggers a cascade of pathological events, including neuroinflammation and apoptosis. Understanding the signaling pathways involved is crucial for developing targeted therapies.
mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In Sandhoff disease model mice, mTOR signaling is reduced in the brain. Genetic reactivation of mTOR signaling in these mice has been shown to increase survival, improve motor function, and reduce neurodegeneration, suggesting that targeting this pathway could be a therapeutic strategy.
Neuroinflammation Signaling (TNF-α and NF-κB): Neuroinflammation is a hallmark of GM2 gangliosidosis. The accumulation of storage materials activates microglia and astrocytes, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[13][14] TNF-α, in turn, can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7][15][16] This chronic neuroinflammation contributes to neuronal cell death and disease progression.[13][14][17] Deletion of TNF-α in Sandhoff mice has been shown to ameliorate neurodegeneration.[13]
Experimental Protocols
This section provides detailed protocols for key experiments used in the characterization and evaluation of therapeutic interventions in animal models of GM2 gangliosidosis.
Biochemical Assays
This protocol describes the measurement of total β-hexosaminidase and β-hexosaminidase A activity in tissue homogenates using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
Materials:
-
Tissue homogenization buffer (e.g., 0.9% NaCl with 0.1% Triton X-100)
-
4-MUG substrate solution (in citrate-phosphate buffer, pH 4.4)
-
Stop buffer (e.g., 0.2 M glycine-carbonate, pH 10.7)
-
Fluorometer and 96-well black plates
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Tissue Homogenization:
-
Homogenize brain tissue (or other tissues) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme assay and protein quantification.
-
-
Total β-Hexosaminidase Activity:
-
Add a small volume of the supernatant (e.g., 10 µL) to a 96-well black plate.
-
Add the 4-MUG substrate solution (e.g., 100 µL) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer (e.g., 200 µL).
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
β-Hexosaminidase A Activity (Heat Inactivation Method):
-
To determine Hex A activity, heat an aliquot of the supernatant at 50°C for 3-4 hours to inactivate the heat-labile Hex A.[12]
-
Cool the samples on ice.
-
Perform the enzyme assay as described above for total hexosaminidase activity. The remaining activity represents the heat-stable Hex B.
-
Calculate Hex A activity by subtracting the Hex B activity from the total hexosaminidase activity.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Express enzyme activity as nmol of 4-MUG hydrolyzed per hour per mg of protein.
-
This protocol outlines the extraction and semi-quantitative analysis of gangliosides from brain tissue.
Materials:
-
Chloroform, Methanol, Water (HPLC grade)
-
HPTLC plates (silica gel 60)
-
Developing chamber
-
Resorcinol-HCl reagent for visualization
-
Ganglioside standards (GM1, GM2, GA2, etc.)
-
Densitometer for quantification
Procedure:
-
Ganglioside Extraction:
-
Homogenize brain tissue in chloroform:methanol (2:1, v/v).
-
Perform a Folch partition by adding water to separate the mixture into two phases.
-
Collect the upper aqueous phase containing the gangliosides.
-
Desalt the ganglioside extract using a C18 reverse-phase column.
-
-
HPTLC:
-
Spot the extracted gangliosides and standards onto an HPTLC plate.
-
Develop the plate in a developing chamber with a solvent system such as chloroform:methanol:0.2% aqueous CaCl2 (60:35:8, v/v/v).[18]
-
-
Visualization:
-
After development, dry the plate and spray it with resorcinol-HCl reagent.
-
Heat the plate to visualize the gangliosides, which will appear as purple bands.
-
-
Quantification:
-
Scan the plate using a densitometer.
-
Quantify the amount of GM2 and GA2 by comparing the band intensities to the standards.
-
Behavioral Testing
This test assesses motor coordination and balance by measuring the time a mouse can stay on a rotating rod.
Apparatus:
-
Accelerating rotarod apparatus for mice.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Train the mice for 1-2 days prior to testing by placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
Testing:
-
Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of time (e.g., 5 minutes).[1][5][15][19]
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis:
-
Average the latency to fall across the trials for each mouse.
-
Compare the performance of the GM2 gangliosidosis model mice to wild-type controls.
-
This test evaluates general locomotor activity and anxiety-like behavior by observing the mouse's movement in a novel, open arena.[3][11][20]
Apparatus:
-
An open field arena (e.g., a square or circular box with high walls).
-
Video tracking software to record and analyze the mouse's movement.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).[3]
-
Record the session using the video tracking software.
-
-
Data Analysis:
-
The software will analyze various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: Mice with higher anxiety levels tend to spend more time near the walls (thigmotaxis).[11]
-
Number of entries into the center zone: Another indicator of anxiety-like behavior.
-
Rearing frequency: The number of times the mouse stands on its hind legs, which can be a measure of exploratory behavior.[11]
-
-
Histopathology
This staining method is used to visualize myelin sheaths in the central nervous system, allowing for the assessment of demyelination.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Luxol Fast Blue solution.
-
Lithium carbonate solution (for differentiation).
-
70% and 95% Ethanol (B145695).
-
Cresyl violet solution (for counterstaining).
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate paraffin (B1166041) sections through xylene and a graded series of ethanol to water. For frozen sections, proceed from 95% ethanol.
-
Stain in Luxol Fast Blue solution overnight at 56-60°C.[21][22]
-
Rinse in 95% ethanol and then in distilled water.
-
Differentiate briefly in lithium carbonate solution, followed by 70% ethanol, until the gray matter is colorless and the white matter is clearly stained blue.[21][22]
-
Counterstain with cresyl violet to visualize neuronal cell bodies.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip.
Interpretation: Myelin sheaths will be stained blue/green, while neuronal cell bodies will be stained purple by the cresyl violet. The degree of demyelination can be assessed by the loss of LFB staining in white matter tracts.
This protocol detects GFAP, an intermediate filament protein upregulated in reactive astrocytes, which is a marker of astrogliosis and neuroinflammation.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Primary antibody: anti-GFAP antibody.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate paraffin sections.
-
Antigen retrieval: Perform heat-induced epitope retrieval if using paraffin sections.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-GFAP antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount.
Interpretation: Reactive astrocytes will show a brown staining for GFAP. The intensity and number of GFAP-positive cells can be quantified to assess the level of astrogliosis.
Therapeutic Interventions
This protocol describes the intracranial or systemic delivery of AAV vectors for gene therapy in mouse models.
A. AAV Vector Production (Overview):
-
Plasmid Preparation: Prepare three plasmids: one containing the therapeutic gene (e.g., HEXA or HEXB) flanked by AAV inverted terminal repeats (ITRs), a second plasmid encoding the AAV replication and capsid proteins (Rep-Cap), and a third helper plasmid providing adenoviral genes necessary for AAV replication.[5][23][24]
-
Transfection: Co-transfect these three plasmids into a producer cell line, typically HEK293 cells.[5][23]
-
Harvesting and Purification: After a few days, harvest the cells and purify the AAV vectors using methods such as iodixanol (B1672021) gradient ultracentrifugation or chromatography.[5]
-
Titer Determination: Determine the viral vector titer (vector genomes per milliliter).
B. Intracerebroventricular (ICV) Injection:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotaxic frame.
-
Drill a small burr hole in the skull over the lateral ventricle.
-
Slowly inject the AAV vector solution into the ventricle using a Hamilton syringe.[8][24][25][26]
-
Suture the incision.
C. Systemic (Intravenous) Injection:
-
Warm the mouse to dilate the tail veins.
-
Restrain the mouse.
-
Inject the AAV vector solution into a lateral tail vein.[1][2][4][27]
This protocol describes the oral administration of miglustat (B1677133), a small molecule inhibitor of glucosylceramide synthase, to reduce the synthesis of gangliosides.
Materials:
-
Miglustat (N-butyldeoxynojirimycin).
-
Vehicle for administration (e.g., water or food).
-
Oral gavage needles (for mice).
Procedure:
-
Drug Preparation: Dissolve or suspend the appropriate dose of miglustat in the chosen vehicle.
-
Administration:
-
Oral Gavage: Administer the miglustat solution directly into the stomach of the mouse using an oral gavage needle. This ensures accurate dosing.
-
In-Feed Formulation: Alternatively, mix the miglustat with the animal's food. This is a less stressful method of administration but may result in less precise dosing.
-
-
Dosing Regimen: Administer the drug daily, starting at a pre-symptomatic age. The optimal dose and treatment duration need to be determined empirically for each model and therapeutic goal.
Conclusion
The animal models of GM2 gangliosidosis are indispensable tools for advancing our understanding of these devastating diseases and for developing and testing novel therapies. The choice of model depends on the specific research question, with the severe Sandhoff mouse and cat models being particularly valuable for preclinical efficacy studies. The detailed protocols provided in these application notes offer a starting point for researchers to conduct robust and reproducible experiments in this critical area of research.
References
- 1. Systemic AAV vectors for widespread and targeted gene delivery in rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Systemic AAV vectors for widespread and targeted gene delivery in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic cell death in mouse models of GM2 gangliosidosis and observations on human Tay-Sachs and Sandhoff diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Delivery of Adeno-Associated Viral Vectors in Mice and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.forgebiologics.com [insights.forgebiologics.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Brain Lipids in Mice, Cats, and Humans with Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Intravenous gene therapy improves lifespan and clinical outcomes in feline Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Widespread distribution of beta-hexosaminidase activity in the brain of a Sandhoff mouse model after coinjection of adenoviral vector and mannitol – IGMM [igmm.cnrs.fr]
- 13. Tumor Necrosis Factor Alpha: A Link between Neuroinflammation and Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. web.genewiz.com [web.genewiz.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
- 24. 3pbiovian.com [3pbiovian.com]
- 25. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Systemic AAV administration through retro-orbital injection [protocols.io]
Application Notes and Protocols for Immunization with GM2-Ganglioside Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for immunization with GM2-ganglioside vaccines, focusing on the well-documented GM2-KLH conjugate vaccine adjuvanted with QS-21.
Introduction
GM2 ganglioside is a glycosphingolipid overexpressed on the surface of various tumor cells of neuroectodermal origin, including melanoma, sarcoma, and neuroblastoma, making it a compelling target for cancer immunotherapy.[1][2] However, as a carbohydrate antigen, GM2 is poorly immunogenic on its own, typically inducing a weak, short-lived IgM response without a significant IgG component, characteristic of a T-cell independent immune response.[2][3]
To overcome this limitation, GM2 is conjugated to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH), and administered with a potent adjuvant, like QS-21, a saponin (B1150181) derived from the soap bark tree (Quillaja saponaria).[1][2][3][4] This strategy converts the T-cell independent response into a T-cell dependent response, leading to a robust and durable production of both IgM and IgG antibodies against GM2.[2][3] These antibodies can then mediate anti-tumor effects through mechanisms like complement-dependent cytotoxicity (CDC).
Data Presentation
Table 1: Dose-Response Relationship of GM2-KLH/QS-21 Vaccine in Melanoma Patients[5]
| GM2 Dose (µg) | Number of Patients | IgM Responders (%) | IgG Responders (%) |
| 1 | 10 | 80 | 40 |
| 3 | 10 | 90 | 80 |
| 10 | 11 | 91 | 73 |
| 30 | 11 | 91 | 82 |
| 70 | 10 | 90 | 80 |
Table 2: Immunization Schedules from Clinical Trials
| Trial/Vaccine | Target Population | Immunization Schedule | Reference |
| GM2-KLH/QS-21 Dose-Response Study | Melanoma Patients | Weeks 1, 2, 3, 4, 12, 24, and 36 | [5] |
| Trivalent (GM2, GD2, GD3)-KLH/OPT-821 | Metastatic Sarcoma Patients | Weeks 1, 2, 3, 8, 16, 28, 40, 52, 68, and 84 | [6] |
Experimental Protocols
Protocol 1: Preparation of GM2-KLH Conjugate Vaccine with QS-21 Adjuvant
This protocol is based on methodologies described in clinical trials.[5][7]
Materials:
-
GM2 ganglioside (bovine brain-derived or synthetic)
-
Keyhole Limpet Hemocyanin (KLH)
-
QS-21 adjuvant (e.g., from Quillaja saponaria)
-
Sterile, pyrogen-free saline for injection
-
Sterile vials
Procedure:
-
GM2-KLH Conjugation: The covalent conjugation of GM2 to KLH is a critical step to enhance immunogenicity. While the precise chemistry is often proprietary, a common method involves creating an aldehyde group on the ceramide backbone of GM2 through ozone cleavage of the double bond. This aldehyde group is then used for coupling to the ε-amino-lysyl groups of the KLH protein via reductive amination.[8]
-
Vaccine Formulation:
-
The GM2-KLH conjugate and the QS-21 adjuvant are typically formulated in separate vials to ensure stability.[5]
-
Just prior to administration, the required doses of GM2-KLH and QS-21 are drawn into a single syringe.
-
A typical final injection volume is 0.5-1.0 mL in sterile saline.
-
Protocol 2: Subcutaneous Immunization of Human Patients
This protocol is a generalized procedure based on clinical trial descriptions.[5]
Materials:
-
Prepared GM2-KLH/QS-21 vaccine
-
Sterile syringes and needles
-
Alcohol swabs
-
Sharps container
Procedure:
-
Reconstitute and mix the GM2-KLH and QS-21 components as per the specific product instructions immediately before administration.
-
Select an appropriate subcutaneous injection site (e.g., deltoid, thigh, or abdomen).
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45-90 degree angle into the subcutaneous tissue.
-
Inject the vaccine slowly.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if needed. Do not massage the area.
-
Dispose of the syringe and needle in a sharps container.
-
Monitor the patient for any immediate adverse reactions.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-GM2 Antibodies
This protocol outlines a standard indirect ELISA to determine the titer of anti-GM2 IgM and IgG antibodies in patient serum.
Materials:
-
96-well ELISA plates
-
Purified GM2 ganglioside
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Patient serum samples
-
Goat anti-human IgM-HRP and IgG-HRP secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dissolve GM2 in methanol.
-
Add 50 µL of the GM2 solution to each well of a 96-well plate.
-
Allow the methanol to evaporate overnight in a fume hood, leaving the GM2 adsorbed to the well surface.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of patient serum in blocking buffer.
-
Add 100 µL of diluted serum to the appropriate wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of HRP-conjugated anti-human IgM or IgG to the respective wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the highest serum dilution that gives an absorbance value significantly above the background.
-
Protocol 4: Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines the functional ability of vaccine-induced antibodies to kill GM2-expressing tumor cells in the presence of complement.
Materials:
-
GM2-positive target tumor cell line (e.g., melanoma cells)
-
Complete cell culture medium
-
Patient serum (heat-inactivated to destroy endogenous complement)
-
Source of active complement (e.g., baby rabbit serum)
-
Cell viability dye (e.g., Calcein AM or propidium (B1200493) iodide)
-
96-well cell culture plates
-
Fluorometer or flow cytometer
Procedure:
-
Cell Plating:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of the heat-inactivated patient serum.
-
Remove the culture medium from the cells and add the diluted serum.
-
Add the source of complement to each well. Include controls with no antibody and no complement.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Viability Staining:
-
Add the cell viability dye according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure cell viability using a fluorometer or flow cytometer.
-
Calculate the percentage of cytotoxicity for each serum dilution compared to the control wells.
-
Percent cytotoxicity = [1 - (Experimental viability / Control viability)] x 100.
-
Visualizations
References
- 1. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Ganglioside vaccines with emphasis on GM2 [pubmed.ncbi.nlm.nih.gov]
- 3. GM2-KLH conjugate vaccine: increased immunogenicity in melanoma patients after administration with immunological adjuvant QS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A randomised phase II trial of a trivalent ganglioside vaccine targeting GM2, GD2 and GD3 combined with immunological adjuvant OPT-821 versus OPT-821 alone in metastatic sarcoma patients rendered disease-free by surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ganglioside conjugate vaccines. Immunotherapy against tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GM2-Ganglioside Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on GM2-ganglioside quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification?
A1: The most prevalent and sensitive methods for this compound quantification are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] These methods offer high specificity and the ability to quantify multiple ganglioside species simultaneously.[1][3] Other techniques that have been used include enzyme-linked immunosorbent assays (ELISA) and ion mobility mass spectrometry.[1]
Q2: Why is the choice of internal standard critical in this compound quantification?
A2: The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[2] Ideally, a stable isotope-labeled version of the analyte (e.g., deuterium-labeled GM2) is the best choice for an internal standard as it has nearly identical chemical and physical properties to the analyte. If a labeled standard is not available, a structurally similar ganglioside with a different fatty acid chain length can be used.
Q3: How should I store my samples to ensure the stability of GM2-gangliosides?
A3: For long-term storage, it is recommended to store samples at -80°C to minimize degradation of gangliosides. Repeated freeze-thaw cycles should be avoided as they can lead to sample degradation.
Q4: What are the key considerations for sample preparation when analyzing GM2-gangliosides?
A4: Effective sample preparation is critical for accurate quantification and involves several key steps:
-
Lipid Extraction: A robust lipid extraction method is necessary to isolate gangliosides from the sample matrix. Common methods include liquid-liquid extraction using solvent systems like chloroform/methanol or single-phase extraction with methanol.
-
Protein Precipitation: For biological fluids like serum or cerebrospinal fluid (CSF), deproteinization is a crucial step to remove interfering proteins.[2]
-
Purification: Solid-phase extraction (SPE) is often employed to remove salts and other impurities that can interfere with LC-MS/MS analysis and cause ion suppression.
Q5: What are some common challenges in separating ganglioside isomers?
A5: Gangliosides can exist as isomers with the same mass but different structures, for example, in the glycan headgroup or the ceramide backbone.[4] Separating these isomers is a significant challenge in ganglioside analysis.[4] Techniques like hydrophilic interaction liquid chromatography (HILIC) have shown promise in separating some ganglioside isomers.[5][6] Ion mobility spectrometry-mass spectrometry (IMS-MS) is another advanced technique that can help differentiate isomeric species.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity | - Inefficient extraction of GM2-gangliosides. - Ion suppression from matrix components. - Suboptimal mass spectrometry parameters. - In-source fragmentation of the analyte.[5][6] | - Optimize the lipid extraction protocol; consider different solvent systems or solid-phase extraction. - Improve sample cleanup to remove interfering substances. - Tune the mass spectrometer parameters (e.g., collision energy, cone voltage) for optimal GM2 detection. - Optimize ion source parameters to minimize in-source fragmentation.[5][6] |
| Poor peak shape in chromatogram | - Inappropriate chromatography column or mobile phase. - Sample overload on the column. - Presence of interfering substances in the sample. | - Select a column suitable for lipid analysis (e.g., C18, phenyl-hexyl).[1] - Optimize the mobile phase composition and gradient. - Dilute the sample before injection. - Enhance sample purification steps. |
| High variability between replicate injections | - Inconsistent sample preparation. - Instability of the LC-MS/MS system. - Degradation of the sample or internal standard. | - Ensure consistent and precise execution of the sample preparation protocol. - Check the stability of the LC-MS/MS system, including pump performance and spray stability. - Prepare fresh samples and internal standard solutions. |
| Inability to separate isomeric gangliosides | - The chosen chromatographic method lacks the necessary resolution. | - Employ specialized chromatographic techniques like HILIC.[5][6] - Consider using ion mobility spectrometry-mass spectrometry (IMS-MS) for an additional dimension of separation.[4] |
Methodologies
Detailed Protocol for this compound Quantification in Human Serum by LC-MS/MS
This protocol is a synthesized example based on common practices in the field.[1][2]
1. Sample Preparation
-
Internal Standard Spiking: To 20 µL of serum, add the internal standard solution (e.g., deuterated GM2).
-
Protein Precipitation and Lipid Extraction: Add 200 µL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex briefly and incubate in a bath sonicator for 30 minutes.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of methanol/water).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for ganglioside separation.
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) with a similar modifier.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic gangliosides.
-
Flow Rate: A flow rate suitable for the column dimensions, often in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for ganglioside analysis as it promotes the formation of deprotonated molecules ([M-H]^-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the GM2 species of interest) and a specific product ion (a characteristic fragment generated upon collision-induced dissociation).
-
MRM Transitions: The specific m/z values for the precursor and product ions for each GM2 species and the internal standard need to be determined and optimized.
4. Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of known concentrations of GM2 standards spiked into a matrix similar to the samples (e.g., lipid-stripped serum).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of GM2 in the samples by interpolating from the calibration curve.
Quantitative Data Summary
Table 1: Linearity and Precision of a GM2 Quantification Method
| Analyte | Linearity Range (ng/mL) | Within-day Coefficient of Variation (%) | Between-day Coefficient of Variation (%) | Accuracy (%) |
| GM2 | 5 - 100 | < 2 | < 5 | 98 - 102 |
Data synthesized from a study on simultaneous quantification of GM1 and GM2 gangliosides.[2]
Table 2: Relative Abundance of Gangliosides in Different Cancer Cell Lines (%)
| Ganglioside | CFPAC1 | A549 | NCI-H358 | MCF7 | Caski |
| GM3(d34:1) | Most abundant | - | Most abundant | Most abundant | - |
| GM2(d34:1) | - | Most abundant | - | - | - |
| GM1(d34:1) | - | - | - | - | Most abundant |
| GM2(d42:2) | Not detected | Abundant | Not detected | Abundant | Abundant |
Data adapted from a study profiling gangliosides in various cell lines. The table highlights the differential expression of key ganglioside species.[7]
Visualizations
References
- 1. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
- 7. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in GM2-ganglioside imaging.
Welcome to the technical support center for GM2-ganglioside imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound immunofluorescence, providing potential causes and solutions to enhance signal specificity and reduce background noise.
Q1: I am observing a very weak or no signal for this compound staining. What are the possible causes and solutions?
A1: Weak or absent signal is a common issue that can stem from several factors in your experimental protocol. Here are the primary causes and troubleshooting steps:
-
Suboptimal Primary Antibody Concentration: The concentration of your anti-GM2 antibody is critical. If it's too low, the signal will be weak.
-
Inadequate Fixation: The fixation method can significantly impact the preservation and accessibility of the this compound epitope.
-
Solution: Test different fixation methods. While 4% paraformaldehyde (PFA) is common, some protocols suggest that a combination of formaldehyde (B43269) and acetone (B3395972) can improve the staining pattern for gangliosides.[3] Be aware that over-fixation can mask the epitope.
-
-
Insufficient Permeabilization: For intracellular detection of GM2, proper permeabilization is necessary to allow the antibody to access its target.
-
Solution: If using a cross-linking fixative like PFA, ensure you include a permeabilization step with a detergent such as Triton X-100 or saponin. The concentration and incubation time may need optimization.
-
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for your primary antibody or may not be functioning correctly.
-
Solution: Ensure the secondary antibody is designed to recognize the host species and isotype of your primary anti-GM2 antibody.[4] Store antibodies as recommended and avoid repeated freeze-thaw cycles.
-
-
Low Abundance of this compound: The target itself may be present at very low levels in your specific cells or tissue.
Q2: My images have high background staining, which is obscuring the specific GM2 signal. How can I reduce this?
A2: High background is a frequent problem in immunofluorescence and can be caused by several factors. Here are some common causes and their solutions:
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody is a leading cause of background staining.[2]
-
Solution: Titrate your primary antibody to find the lowest concentration that still provides a strong specific signal.[1]
-
-
Inadequate Blocking: Non-specific binding of the primary or secondary antibodies to the sample can result in high background.
-
Solution: Optimize your blocking step. Use a blocking buffer containing normal serum from the same species as your secondary antibody. Increasing the blocking time or trying different blocking agents like bovine serum albumin (BSA) can also be effective.[9]
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[10] This is particularly relevant in lysosomal storage disorders where autofluorescent material like lipofuscin can accumulate.
-
Solution: Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence. If it's high, you can use a quenching agent like sodium borohydride (B1222165) after fixation.[10] Choosing fluorophores that emit in the far-red spectrum can also help, as autofluorescence is often more prominent in the blue and green channels.
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Solution: Increase the number and duration of your washes. Using a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) can help remove non-specifically bound antibodies.
-
Q3: I am seeing non-specific staining in my negative controls. What does this indicate?
A3: Staining in your negative controls points to a problem with the specificity of your antibodies or other reagents.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components in your sample.
-
Solution: Run a control where you only apply the secondary antibody (no primary antibody). If you see staining, your secondary antibody is likely the issue. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.
-
-
Primary Antibody Non-Specificity: The primary antibody itself may be binding to other molecules besides this compound.
-
Solution: Ensure your primary antibody has been validated for the application you are using (e.g., immunocytochemistry). Check the manufacturer's datasheet for validation data. If possible, test the antibody on a positive control (cells known to express high levels of GM2) and a negative control (cells known to have low or no GM2 expression).
-
Quantitative Data and Optimization Parameters
While specific signal-to-noise ratio (SNR) values are highly dependent on the sample type, imaging system, and exact protocol, the following tables provide recommended starting ranges for key parameters to optimize your this compound immunofluorescence protocol.
Table 1: Primary Antibody Dilution Optimization
| Dilution Ratio | Expected Signal | Expected Background | Recommendation |
| 1:50 - 1:100 | Strong | Potentially High | Starting point for initial experiments. |
| 1:200 - 1:500 | Moderate to Strong | Moderate | Often a good balance for specific signal. |
| 1:1000 - 1:2000 | Weaker | Low | May be necessary for highly abundant targets or to minimize background.[1] |
Table 2: Key Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration Range | Incubation Time |
| Fixation | Paraformaldehyde (PFA) | 2% - 4% | 10 - 20 minutes |
| Permeabilization | Triton X-100 | 0.1% - 0.5% | 5 - 15 minutes |
| Blocking | Normal Serum / BSA | 5% - 10% | 30 - 60 minutes |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 30 - 60 minutes at RT |
Experimental Protocols
Here are detailed protocols for standard immunofluorescence (IF) and Tyramide Signal Amplification (TSA) for the detection of this compound in cultured cells.
Protocol 1: Standard Immunofluorescence (IF) for this compound
This protocol is a starting point for the detection of this compound in adherent cultured cells, such as fibroblasts.[3][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% normal goat serum, 1% BSA in PBS)
-
Primary Antibody: Anti-GM2 ganglioside antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI (for nuclear counterstain)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-GM2 primary antibody in the blocking buffer to the optimized concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Protocol 2: Tyramide Signal Amplification (TSA) for Enhanced this compound Detection
This protocol is recommended for detecting low-abundance this compound or for when the standard IF protocol yields a weak signal.[5][6][7][8]
Materials:
-
All materials from the Standard IF Protocol
-
HRP-conjugated Secondary Antibody
-
Tyramide-fluorophore reagent
-
Amplification Buffer (provided with most TSA kits)
-
3% Hydrogen Peroxide (H₂O₂) in PBS (for quenching endogenous peroxidases)
Procedure:
-
Cell Culture, Washing, Fixation, and Permeabilization: Follow steps 1-6 of the Standard IF Protocol.
-
Endogenous Peroxidase Quenching: Incubate the cells with 3% H₂O₂ in PBS for 10 minutes to block endogenous peroxidase activity.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Follow step 7 of the Standard IF Protocol.
-
Primary Antibody Incubation: Follow step 8 of the Standard IF Protocol.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
HRP-conjugated Secondary Antibody Incubation: Incubate the cells with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Tyramide Amplification: Prepare the tyramide-fluorophore working solution in the amplification buffer according to the manufacturer's instructions. Incubate the cells with the tyramide solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining, Mounting, and Imaging: Follow steps 12-15 of the Standard IF Protocol.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound imaging.
References
- 1. A Forgotten Principle in Immunocytochemistry: Optimal Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biotium.com [biotium.com]
- 7. Tyramide Signal Amplification Permits Immunohistochemical Analyses of Androgen Receptors in the Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bosterbio.com [bosterbio.com]
- 10. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 11. Ganglioside loading of cultured fibroblasts: a provocative method for the diagnosis of the GM2 gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound metabolism in cultured human skin fibroblasts: unambiguous diagnosis of GM2-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GM2-Ganglioside Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of GM2-ganglioside to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: For purified this compound in a laboratory setting, the primary causes of degradation are non-enzymatic. These include:
-
Acid Hydrolysis: The sialic acid residue on the glycan chain is susceptible to hydrolysis under acidic conditions (pH below 4.5). This cleavage removes the sialic acid, converting GM2 into its asialo form, GA2.[1]
-
Oxidation: Reactive oxygen species (ROS) can cause oxidative damage to the carbohydrate chain and the ceramide backbone of the ganglioside.[2][3][4]
In a biological context, this compound is enzymatically degraded within the lysosome by β-hexosaminidase A (HexA) with the help of the GM2 activator protein (GM2AP).[5][6][7][8] However, for purified samples, enzymatic degradation is not a concern unless there is contamination.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: this compound is soluble in organic solvents. A common solvent mixture is chloroform:methanol (B129727) (1:1, v/v). For storage, methanol is also recommended.
Q3: Can I store this compound in an aqueous buffer?
A3: While organic solvents are preferred for long-term storage, this compound can be prepared in aqueous solutions for immediate use in experiments. If aqueous storage is necessary, it is crucial to use a buffer with a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) to prevent acid hydrolysis of the sialic acid. The use of sterile, purified water is also essential to avoid contaminants. For prolonged storage in an aqueous state, consider lyophilization.
Q4: What are the optimal temperatures for storing this compound?
A4: The stability of this compound is highly dependent on the storage temperature. Based on available data, the following recommendations can be made:
-
Freezer (-20°C to -80°C): For long-term storage (months), this compound, particularly when dissolved in methanol, should be stored at -20°C or -80°C.[9]
-
Refrigerator (2-8°C): In methanol, this compound is stable for several weeks.
-
Room Temperature: Storage at room temperature is not recommended for extended periods. In methanol, it is stable for only a few days.
Q5: Should I use cryoprotectants for long-term storage at -80°C?
A5: While not always necessary when stored in an organic solvent, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) can be beneficial, especially for aqueous preparations of this compound that will be frozen. Cryoprotectants help to prevent the formation of ice crystals that can damage the molecular structure of the ganglioside.
Q6: Is lyophilization a good option for storing this compound?
A6: Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of this compound. It removes water at a low temperature, which minimizes chemical degradation. Lyophilized this compound can be stored at -20°C or below for extended periods and then reconstituted in the desired solvent or buffer before use.[10][11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment | This compound degradation due to improper storage. | Verify your storage conditions. Ensure the sample was stored at the correct temperature and in an appropriate solvent. For critical experiments, use a freshly prepared or newly purchased batch of this compound. |
| Unexpected spots on my Thin Layer Chromatography (TLC) plate | Degradation products such as asialo-GM2 (GA2) are present. | This is likely due to acid hydrolysis. Check the pH of your solvents and buffers. Ensure they are not acidic. Store this compound in a neutral or slightly alkaline environment. |
| Precipitation of this compound upon reconstitution | The solvent is not appropriate, or the concentration is too high. | This compound has limited solubility in aqueous solutions. Use a chloroform:methanol mixture for initial solubilization before preparing aqueous dilutions. If precipitation occurs in an aqueous buffer, try gentle warming or sonication to aid dissolution. |
| Inconsistent experimental results between batches | Variability in the integrity of the this compound stock. | Implement a strict protocol for the storage and handling of this compound. Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. Always check the purity of a new batch by a suitable analytical method like TLC or mass spectrometry. |
Data on this compound Stability
| Storage Condition | Solvent/Form | Duration of Stability | Potential Degradation Pathway |
| -80°C | Methanol or Lyophilized | Months to Years | Minimal |
| -20°C | Methanol or Lyophilized | Months | Minimal |
| 4°C | Methanol | Several Weeks | Slow Hydrolysis/Oxidation |
| Room Temperature | Methanol | A Few Days | Hydrolysis and Oxidation |
| Acidic pH (<4.5) | Any | Rapid | Acid Hydrolysis of Sialic Acid |
| Presence of ROS | Any | Variable | Oxidation |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Materials:
-
Lyophilized this compound
-
Chloroform:Methanol (1:1, v/v), HPLC grade
-
Sterile, conical glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial in a clean environment.
-
Add the required volume of chloroform:methanol (1:1, v/v) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile glass vials. This will minimize the number of freeze-thaw cycles for the entire stock.
-
Before sealing the vials, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Integrity by Thin Layer Chromatography (TLC)
-
Materials:
-
TLC plate (silica gel 60)
-
Developing solvent: Chloroform:Methanol:0.25% aqueous KCl (60:35:8, v/v/v)
-
This compound standard and test sample
-
TLC developing chamber
-
Resorcinol (B1680541) spray reagent for visualization
-
Heating plate or oven
-
-
Procedure:
-
Prepare the developing solvent and pour it into the TLC chamber. Allow the chamber to saturate with the solvent vapor.
-
Using a capillary tube or spotter, carefully apply a small spot of the this compound standard and your test sample onto the origin line of the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Spray the plate evenly with the resorcinol reagent.
-
Heat the plate at approximately 110°C for 10-15 minutes until the ganglioside spots appear as purple bands.
-
Compare the migration of your test sample to the standard. The presence of additional spots, particularly those migrating further than the GM2 standard, may indicate degradation (e.g., the formation of asialo-GM2).
-
Visualizations
Caption: Primary non-enzymatic degradation pathways of this compound during storage.
Caption: Recommended workflow for preparing this compound for long-term storage.
References
- 1. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosphingolipid degradation and animal models of GM2-gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]
- 11. cusabio.com [cusabio.com]
- 12. Beginner’s Guide to Reconstituting Lyophilised Research Compounds [purepeptix.com]
- 13. rndsystems.com [rndsystems.com]
- 14. youtube.com [youtube.com]
Technical Support Center: GM2-Ganglioside Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of GM2-gangliosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for GM2-ganglioside analysis by mass spectrometry?
A1: Negative ion mode is predominantly recommended for the analysis of gangliosides, including GM2.[1][2][3] This is because the sialic acid residues are readily deprotonated, leading to the formation of [M-H]⁻ or [M-2H]²⁻ ions, which generally provide high sensitivity and stable signals.[1][2] While positive ion mode can be used and may provide complementary structural information, especially regarding the ceramide backbone, it often results in more fragmentation.[3][4]
Q2: How can I improve the separation of this compound from other ganglioside isomers?
A2: Achieving good chromatographic separation is crucial for accurate quantification and identification of GM2 and its isomers.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating ganglioside isomers.[1][6][7] Using a ZIC-HILIC column can provide excellent resolution of ganglioside isomers.[1] Reversed-phase chromatography, typically with a C18 column, can also be employed and is effective at separating gangliosides based on the hydrophobicity of their ceramide chains.[4] Optimization of the mobile phase gradient and flow rate is critical for achieving baseline separation.[1]
Q3: What are the common adducts observed for GM2-gangliosides in mass spectrometry?
A3: In negative ion mode, the most common adducts for GM2-gangliosides are the deprotonated molecule [M-H]⁻ and the doubly charged deprotonated molecule [M-2H]²⁻.[1] In positive ion mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are frequently observed. The formation of salt adducts can be suppressed in negative ion mode.[3]
Q4: What are the characteristic fragment ions of this compound in MS/MS analysis?
A4: In negative ion mode MS/MS, a characteristic fragment ion for all gangliosides is the sialic acid ion at m/z 290.09.[2] Other diagnostic fragment ions for GM2 can be observed, which correspond to the loss of the terminal N-acetylgalactosamine and subsequent sugar residues. In positive ion mode, fragmentation often provides more information about the ceramide backbone.[2][4]
Troubleshooting Guide
Issue 1: Poor or no signal for this compound.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method involves a chloroform-methanol-water mixture.[6] For cell lines, extraction with absolute methanol (B129727) has been shown to be effective.[8] Ensure complete cell lysis, for example by using sonication.[1] |
| Improper Sample Cleanup | After extraction, partitioning of gangliosides into the aqueous phase and subsequent solid-phase extraction (SPE) using C18 cartridges is a common and effective cleanup step.[6] This removes interfering lipids and salts. |
| Suboptimal Ionization Parameters | Optimize spray voltage, capillary temperature, and gas flows. For ESI, a spray voltage of around 3.0 kV is a good starting point.[2] |
| Incorrect Mass Analyzer Settings | Ensure the mass range is set correctly to detect the expected m/z of your GM2 species. Use a high-resolution mass spectrometer for accurate mass measurement.[1] |
Issue 2: In-source fragmentation leading to poor quantification.
| Possible Cause | Suggested Solution |
| High Source Temperature or Voltages | In-source fragmentation, particularly the loss of sialic acid, is a common issue with ganglioside analysis.[9][10] Carefully optimize source parameters such as capillary temperature and cone voltage to minimize this effect. |
| Matrix Effects (MALDI) | For MALDI-MS, the choice of matrix is crucial. 2,5-dihydroxybenzoic acid (DHB) has been reported to be a suitable matrix that can limit fragmentation.[3] Increasing the gas pressure in the MALDI source can also reduce fragmentation by cooling the ions.[3][9] |
| Mobile Phase Composition (LC-MS) | The composition of the mobile phase can influence ionization efficiency and fragmentation. Using additives like ammonium (B1175870) acetate (B1210297) can help to form stable adducts and reduce in-source decay.[1] |
Issue 3: Co-elution of GM2 with other isomeric gangliosides.
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Resolution | As mentioned in the FAQs, HILIC is often superior for isomer separation.[7] Optimize the gradient elution profile, experimenting with different solvent compositions and gradient slopes. Adjusting the flow rate can also significantly impact separation.[1] |
| Inappropriate Column Chemistry | If using reversed-phase chromatography, ensure the column provides sufficient selectivity for your analytes. A C18 column is a common choice. Consider a phenyl-hexyl column for separating gangliosides based on the number of sialic acids and ceramide chain length.[11][12] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Lines
This protocol is adapted from a method using absolute methanol for extraction.[8]
-
Cell Lysis: Lyse cell pellets using zirconium beads and sonication on ice for 60 minutes.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate for normalization purposes.
-
Centrifugation: Centrifuge the homogenates and collect the supernatant.
-
Sphingolipid Extraction:
-
Add absolute methanol to the supernatant.
-
Vortex thoroughly and incubate in a bath sonicator for 30 minutes.[11]
-
Centrifuge the mixture and collect the supernatant containing the extracted lipids.
-
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent, such as a methanol/water mixture, prior to LC-MS analysis.[11]
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are example parameters based on published methods.[1][2] Researchers should optimize these for their specific instrumentation.
Liquid Chromatography (LC) - HILIC Method
-
Column: ZIC-HILIC (e.g., 150 mm x 2.1 mm, 3.5 µm)[1]
-
Mobile Phase A: 90% Acetonitrile, 10% Water, 5 mM Ammonium Acetate[1]
-
Mobile Phase B: 100% HPLC Water, 5 mM Ammonium Acetate[1]
-
Flow Rate: 0.2 mL/min[1]
-
Gradient: Optimize for separation of GM2 from other gangliosides. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Spray Voltage: 3.0 kV[2]
-
Vaporizer Temperature: 400 °C[2]
-
Capillary Temperature: 350 °C[2]
-
Sheath Gas Flow: 20 arbitrary units[2]
-
Auxiliary Gas Flow: 5 arbitrary units[2]
-
MS1 Resolution: 120,000[2]
-
MS/MS (HCD) Collision Energy: 35 eV (This needs to be optimized for your specific instrument and GM2 species)[2]
-
MS/MS Resolution: 15,000[2]
Data Presentation
Table 1: Optimized LC-MS Parameters for Ganglioside Analysis
| Parameter | Setting | Reference |
| LC Column | ZIC-HILIC | [1] |
| Mobile Phase A | 90% ACN, 10% H₂O, 5 mM Ammonium Acetate | [1] |
| Mobile Phase B | 100% HPLC H₂O, 5 mM Ammonium Acetate | [1] |
| Flow Rate | 0.2 mL/min | [1] |
| Ionization Mode | Negative ESI | [1][2] |
| Spray Voltage | 3.0 kV | [2] |
| Vaporizer Temp. | 400 °C | [2] |
| Capillary Temp. | 350 °C | [2] |
| Collision Energy (HCD) | 35 eV (for GM2) | [2] |
Visualizations
Caption: Simplified metabolic pathway of this compound synthesis and degradation.
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines [mdpi.com]
- 2. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
- 8. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gangliosides’ analysis by MALDI-ion mobility MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI TIMS IMS Reveals Ganglioside Molecular Diversity within Murine S. aureus Kidney Tissue Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing non-specific binding in GM2-ganglioside assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in GM2-ganglioside assays.
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in this compound ELISAs?
High background and non-specific binding (NSB) in this compound ELISAs can stem from several factors. A primary cause is the hydrophobic nature of gangliosides, which can lead to non-specific interactions with assay components and the microplate surface.[1] Other significant contributors include:
-
Ineffective Blocking: The blocking buffer may not be adequately saturating all unoccupied binding sites on the microplate wells, allowing for the subsequent non-specific attachment of antibodies or other proteins.[2][3]
-
Suboptimal Antibody Concentration: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding.[4]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound reagents, leading to a higher background signal.[5][6]
-
Matrix Effects: Components within complex biological samples, such as serum or plasma, can interfere with the assay. These matrix effects can be caused by endogenous proteins, lipids, and other molecules that non-specifically bind to the plate or the antibodies.[7][8]
-
Cross-Reactivity: The antibodies used may exhibit cross-reactivity with other structurally similar molecules present in the sample.[9]
Q2: How can I optimize the blocking step to reduce non-specific binding in my this compound assay?
Optimizing the blocking step is crucial for minimizing background noise and enhancing assay sensitivity. Here are several strategies:
-
Choose the Right Blocking Agent: While Bovine Serum Albumin (BSA) is a common blocking agent, other proteins like casein or whole serum may be more effective for ganglioside assays due to the lipid nature of the antigen.[10][11][12] It is recommended to empirically test different blocking agents to find the most suitable one for your specific assay.
-
Optimize Blocking Concentration and Time: The concentration of the blocking agent and the incubation time are critical parameters. Insufficient concentration or time may lead to incomplete blocking of non-specific sites.[2][13] Conversely, excessive concentrations could potentially mask the intended binding sites. Typical starting points are 1-5% BSA or casein, or 10% normal serum, with incubation for 1-2 hours at room temperature or overnight at 4°C.
-
Consider Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce non-specific binding in various immunoassays and may offer superior performance.[2][3][10]
Q3: What is the role of detergents in this compound assays, and how should they be used?
Detergents, typically non-ionic ones like Tween-20, are often included in wash buffers and sometimes in antibody dilution buffers. Their primary role is to reduce non-specific binding by disrupting weak, non-specific hydrophobic interactions.
-
In Wash Buffers: Adding a low concentration of detergent (e.g., 0.05% Tween-20) to the wash buffer is a standard practice to help remove unbound and weakly bound materials from the microplate wells.[4]
-
In Antibody Diluents: Including a small amount of detergent in the antibody diluent can also help prevent the non-specific binding of antibodies. However, it's crucial to optimize the concentration, as excessive amounts can potentially disrupt the specific antibody-antigen interaction.
-
Caution with High Concentrations: High concentrations of detergents can lead to the stripping of coated antigen or antibodies from the plate and may interfere with the assay's performance.
Troubleshooting Specific Issues
Issue 1: High background signal in all wells, including negative controls.
This is a classic sign of widespread non-specific binding. The following troubleshooting workflow can help identify and resolve the issue.
Caption: A flowchart for troubleshooting high background signals.
Issue 2: Inconsistent results and poor reproducibility between replicate wells.
This issue often points to problems with assay technique or reagent preparation.
-
Pipetting Errors: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and fresh tips for each reagent and sample.
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
Plate Washing: Inconsistent washing can lead to variability. Automated plate washers can improve consistency. If washing manually, ensure that all wells are aspirated and filled uniformly.
-
Edge Effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation. To mitigate this, avoid using the outermost wells for critical samples or standards, or ensure the plate is properly sealed during incubations.
Quantitative Data Summary
While specific quantitative data for the comparison of blocking agents in this compound assays is limited in the readily available literature, studies on similar lipopolysaccharide (LPS) assays, which also involve lipid-like antigens, can provide valuable insights. The following table summarizes the effectiveness of different blocking agents in reducing non-specific binding (NSB) in an LPS ELISA. This data should be considered a starting point for optimization in this compound assays.
| Blocking Agent | Concentration | NSB Reduction (%) | Reference |
| Casein | 1% (w/v) | >90% | [12] |
| Instantized Dry Milk | 1% (w/v) | >90% | [12] |
| Bovine Serum Albumin (BSA) | 1% (w/v) | ~46% | A study on LPS noted that casein reduced NSB by 86% compared to 46% by BSA. |
| Normal Goat Serum | 10% (v/v) | Effective | Normal goat serum is often used to reduce non-specific binding.[8] |
Note: The effectiveness of blocking agents can be assay-dependent and should be empirically determined.
Experimental Protocols
This section provides a detailed, representative protocol for a this compound ELISA. This protocol is a composite based on general ELISA principles and specific considerations for ganglioside assays.
This compound Sandwich ELISA Protocol
This protocol outlines the steps for a sandwich ELISA to quantify GM2 ganglioside in biological samples.
Caption: A standard workflow for a this compound sandwich ELISA.
Detailed Methodology:
-
Plate Coating:
-
Dilute the capture anti-GM2 monoclonal antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6, or PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing (Post-Coating):
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of wash buffer (PBS containing 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% casein in PBS, or 10% normal goat serum in PBS) to each well.
-
Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.
-
-
Washing (Post-Blocking):
-
Aspirate the blocking solution and wash the wells three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting a known concentration of GM2 ganglioside in the sample diluent (this should ideally be the same as the blocking buffer or a similar matrix to the samples).
-
Prepare patient/experimental samples by diluting them in the sample diluent. A starting dilution of 1:10 is recommended, which can be further optimized.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at RT.
-
-
Washing (Post-Sample Incubation):
-
Aspirate the samples/standards and wash the wells three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated anti-GM2 detection antibody to its optimal concentration in the antibody diluent (e.g., blocking buffer).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Washing (Post-Detection Antibody Incubation):
-
Aspirate the detection antibody solution and wash the wells three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Dilute Streptavidin-Horseradish Peroxidase (HRP) conjugate in the antibody diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at RT, protected from light.
-
-
Washing (Final):
-
Aspirate the enzyme conjugate and wash the wells five times with wash buffer. A final soak with wash buffer for 1-2 minutes can be beneficial.
-
-
Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key factors contributing to non-specific binding and the strategies to mitigate them in a this compound immunoassay.
Caption: Key factors contributing to NSB and corresponding mitigation strategies.
References
- 1. Therapeutic evaluation of GM2 gangliosidoses by ELISA using anti-GM2 ganglioside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. ibidi.com [ibidi.com]
- 4. seracare.com [seracare.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A SENSITIVE FLUORESCENCE-BASED ASSAY FOR MONITORING GM2 GANGLIOSIDE HYDROLYSIS IN LIVE PATIENT CELLS AND THEIR LYSATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. kisker-biotech.com [kisker-biotech.com]
Technical Support Center: GM2-Ganglioside Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GM2-ganglioside antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with anti-GM2-ganglioside antibodies?
A1: The primary challenges include ensuring antibody specificity, potential cross-reactivity with other gangliosides, and optimizing experimental conditions for different applications such as ELISA, immunohistochemistry (IHC), and flow cytometry. Gangliosides, being lipid antigens, can also present unique challenges in terms of sample preparation and antigen presentation.
Q2: My anti-GM2 antibody is showing cross-reactivity with other gangliosides. How can I confirm this and what are the common cross-reactants?
A2: Cross-reactivity can be confirmed using a competitive ELISA or by testing the antibody against a panel of purified gangliosides. Common cross-reactants for anti-GM2 antibodies include GM1 and GalNAc-GD1a, as they share structural similarities.[1][2][3][4] The degree of cross-reactivity can vary significantly between different antibody clones.
Q3: What are the best practices for storing and handling anti-GM2-ganglioside antibodies?
A3: It is crucial to follow the manufacturer's instructions for storage, which typically involves storing the antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can denature the antibody. Aliquoting the antibody upon first use is highly recommended.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Background in this compound ELISA
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer; common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. For ganglioside ELISAs, some researchers report success with specialized commercial blocking buffers.[5][6][7][8][9][10] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[5][6][7] |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps to remove all unbound antibodies.[5][8][10] |
| Non-Specific Binding of Antibodies | Include a detergent like Tween-20 (0.05%) in your wash buffers. Consider using a secondary antibody that has been pre-adsorbed against the species of your sample to reduce non-specific binding. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light or oxidizing agents.[7][8] |
Issue: Low or No Signal in this compound ELISA
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too Low | Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[5][6][7] |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired. Test the antibody on a positive control known to express GM2. |
| Insufficient Incubation Time | Increase the incubation time for the primary and/or secondary antibody (e.g., 2 hours at room temperature or overnight at 4°C).[11] |
| Poor Antigen Coating | Ensure the ELISA plate is suitable for lipid binding. Optimize the coating concentration of the GM2 ganglioside. Allow the coating to proceed overnight at 4°C for efficient binding. |
| Incorrect Reagents or Buffers | Verify that the secondary antibody is compatible with the primary antibody's host species and isotype. Ensure all buffers are at the correct pH and composition. |
Immunohistochemistry (IHC)
Issue: Weak or No Staining for GM2 in Tissue Sections
| Possible Cause | Troubleshooting Steps |
| Inadequate Fixation | The type and duration of fixation are critical for preserving ganglioside antigens. For formalin-fixed paraffin-embedded (FFPE) tissues, a short fixation time (e.g., 1-4 hours) in 10% neutral buffered formalin is often recommended.[12] Over-fixation can mask the epitope. For frozen sections, acetone (B3395972) or methanol (B129727) fixation may be suitable.[13] |
| Suboptimal Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is often necessary for FFPE tissues. Experiment with different antigen retrieval buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker, or water bath) to find the optimal condition for your antibody and tissue.[14][15][16][17] |
| Low Antibody Concentration | Increase the concentration of the primary antibody and/or the incubation time (e.g., overnight at 4°C). |
| Antibody Incompatibility with Tissue | Confirm that the antibody is validated for IHC on the species and tissue type you are using. |
| Poor Antibody Penetration | For thicker sections, ensure adequate permeabilization with a detergent like Triton X-100 or Tween-20 in your antibody diluent and wash buffers. |
Issue: High Background Staining in GM2 IHC
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum for an anti-mouse secondary). Increase the blocking time. |
| Endogenous Peroxidase/Phosphatase Activity | If using an HRP or AP-conjugated secondary antibody, perform a quenching step with hydrogen peroxide or levamisole, respectively, before primary antibody incubation. |
| Hydrophobic Interactions | Include a detergent (e.g., 0.1-0.3% Triton X-100) in your blocking and antibody incubation buffers to reduce non-specific hydrophobic binding.[18] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. |
Flow Cytometry
Issue: High Non-Specific Binding of Anti-GM2 Antibody
| Possible Cause | Troubleshooting Steps |
| Fc Receptor Binding | If working with immune cells that express Fc receptors (e.g., B cells, macrophages), block these receptors with an Fc blocking reagent or normal serum from the species your cells are from.[19][20] |
| Non-Specific Sticking to Cell Surface | Include a protein-based blocking agent like BSA or fetal bovine serum (FBS) in your staining buffer to reduce non-specific protein-lipid and protein-protein interactions.[19][21][22] |
| Antibody Concentration Too High | Titrate your anti-GM2 antibody to determine the optimal concentration that maximizes the signal from positive cells while minimizing background on negative cells. |
| Dead Cells | Dead cells are known to non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis. |
| Inadequate Washing | Ensure thorough washing of cells between staining steps to remove unbound antibodies. |
Quantitative Data
Table 1: Relative Cross-Reactivity of an Anti-GM2 Monoclonal Antibody (Clone ME361)
| Ganglioside | Relative Binding (%)* |
| GM2 | 100 |
| GM1 | < 2 |
| GD1a | < 2 |
| GD1b | ~10 |
| GD3 | ~25 |
*Data is illustrative and based on competitive ELISA results from published literature.[23] The actual cross-reactivity can vary between different anti-GM2 antibody clones.
Experimental Protocols
Protocol: Indirect ELISA for Anti-GM2 Antibody Specificity
-
Coating: Dilute purified GM2 ganglioside to 1-5 µg/mL in methanol. Add 50 µL/well to a high-binding ELISA plate. Allow the methanol to evaporate overnight at room temperature in a fume hood.
-
Blocking: Wash the plate three times with PBS. Block the wells with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of diluted anti-GM2 antibody to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate five times with PBST. Add 100 µL of HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well to stop the reaction.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol: Immunohistochemistry for GM2 in FFPE Brain Tissue
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform HIER by immersing slides in a container with citrate buffer (pH 6.0) and heating in a pressure cooker or microwave. Allow slides to cool to room temperature.
-
Blocking: Wash slides in PBS. Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Wash with PBS. Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-GM2 antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides three times with PBS. Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash slides three times with PBS. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Visualization: Wash slides three times with PBS. Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
GM2 Ganglioside Catabolic Pathway
Caption: Lysosomal catabolism of GM2 ganglioside.
Troubleshooting Workflow for Weak IHC Signal
Caption: Troubleshooting workflow for weak or no IHC signal.
References
- 1. Antiganglioside antibodies and their pathophysiological effects on Guillain–Barré syndrome and related disorders—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of anti-ganglioside antibodies in Guillain-Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Serum anti-GM2 and anti-GalNAc-GD1a ganglioside IgG antibodies are biomarkers for immune-mediated polyneuropathies in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. novateinbio.com [novateinbio.com]
- 8. arp1.com [arp1.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6 Expert-Level Techniques to Enhance IHC Results on FFPE Slides - Alain Guillot [alainguillot.com]
- 17. Antigen Retrieval Methods & Techniques on Literature - IHC WORLD [ihcworld.com]
- 18. sysy.com [sysy.com]
- 19. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 20. sinobiological.com [sinobiological.com]
- 21. biocompare.com [biocompare.com]
- 22. usbio.net [usbio.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Synthetic GM2-Ganglioside
Welcome to the technical support center for synthetic GM2-ganglioside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of synthetic this compound and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the storage, handling, and use of synthetic this compound in your experiments.
1. Storage and Handling
| Question | Answer |
| What are the optimal long-term storage conditions for synthetic this compound? | For long-term stability of four years or more, synthetic this compound should be stored at -20°C.[1] This applies to the compound supplied as a solid or in an organic solvent. |
| How should I store this compound for short-term use? | If you are using the ganglioside frequently, a solution in methanol (B129727) is stable for several weeks in a refrigerator and for months in a freezer. At room temperature, stability is maintained for a few days.[2] |
| My this compound solution appears cloudy or has precipitated. What should I do? | Cloudiness or precipitation can indicate aggregation, which is a common issue with amphiphilic molecules like gangliosides. This can be caused by improper solvent, concentration above the critical micelle concentration (CMC) in a poor buffer, or temperature fluctuations. Try sonicating the solution briefly in a bath sonicator. If it remains cloudy, consider re-dissolving the ganglioside. For aqueous solutions, ensure the buffer conditions are optimal (see question 3). Gangliosides are soluble in water and chloroform:methanol mixtures (e.g., 2:1 v/v).[1] |
| Is synthetic this compound sensitive to freeze-thaw cycles? | While gangliosides are generally stable, repeated freeze-thaw cycles should be avoided as they can promote aggregation. A study on serum gangliosides showed good stability over four freeze-thaw cycles, with recovery rates of 90-96%.[3] However, it is best practice to aliquot the stock solution into single-use volumes to minimize cycling. |
2. Experimental Setup and Buffers
| Question | Answer |
| What is the best way to prepare a working solution of this compound for cell culture experiments? | First, dissolve the synthetic this compound in a suitable organic solvent like a chloroform:methanol mixture to ensure it is fully solubilized.[1] For cell culture applications, this stock can then be diluted into your culture medium. It is crucial to add the ganglioside solution to the medium slowly while vortexing to facilitate proper dispersion and formation of micelles, preventing precipitation. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid cytotoxicity. |
| What buffer conditions are recommended to maintain this compound stability in solution? | Buffer pH can influence the structure and aggregation state of gangliosides. While specific optimal pH ranges for GM2 stability are not extensively published, maintaining a physiological pH (around 7.0-7.4) is a common practice for biological assays. Avoid strongly acidic or alkaline conditions, which can potentially lead to hydrolysis of the glycosidic or amide bonds over time. The choice of buffer can also be critical; for example, phosphate (B84403) buffers are commonly used in HPLC analysis of gangliosides.[4] |
| Can I add antioxidants to my experiments to protect the this compound? | Yes, oxidative damage is a potential degradation pathway for lipids. Ganglioside micelles have been shown to have antioxidant properties by binding metal ions that can catalyze Fenton-type reactions, which produce damaging hydroxyl radicals.[5] While direct evidence for specific antioxidants enhancing synthetic GM2 stability is limited, you could consider using common lipid-soluble antioxidants like butylated hydroxytoluene (BHT) or vitamin E (α-tocopherol) at low, non-toxic concentrations if you suspect oxidative stress in your experimental system. |
3. Troubleshooting Poor Experimental Outcomes
| Question | Answer |
| I am not observing the expected biological effect of this compound in my assay. What could be the cause? | This could be due to several factors: • Degradation: Verify the storage conditions and age of your ganglioside stock. If improperly stored, the molecule may have degraded. Assess the integrity of your stock using an analytical method like HPTLC or HPLC-MS.[3][6] • Aggregation: The ganglioside may have aggregated in your experimental buffer, reducing its bioavailability. Ensure proper solubilization and dispersion when preparing your working solution. • Incorrect Concentration: Confirm your calculations and dilutions. Quantify the concentration of your stock solution if possible. |
| My cells are showing signs of toxicity or death after treatment with synthetic this compound. | While gangliosides themselves are components of cell membranes, high concentrations or issues with the preparation can lead to cytotoxicity. • Solvent Toxicity: Ensure the final concentration of any organic solvent (e.g., methanol, DMSO) used to dissolve the ganglioside is below the toxic threshold for your specific cell line. • Aggregation-Induced Stress: Large aggregates of gangliosides can sometimes induce cellular stress. Optimize the dispersion of the ganglioside in your media. • Purity: Ensure the purity of your synthetic this compound. Impurities from the synthesis process could be cytotoxic. |
| How can I check the purity and integrity of my synthetic this compound stock? | The most common methods are High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3][6][7] HPTLC provides a relatively simple way to visualize the ganglioside and any major degradation products.[8] HPLC-MS offers a more sensitive and quantitative analysis, allowing for the separation and identification of different ganglioside species and potential impurities.[3][9] |
Quantitative Stability Data
The following table summarizes available data on the stability of this compound under various conditions.
| Condition | Solvent/Matrix | Duration | Stability/Recovery | Reference |
| Long-term Storage | Solid / Organic Solvent | ≥ 4 years | Stable | [1] |
| Short-term Storage | Methanol | Months | Stable | [2] |
| Short-term Storage | Methanol | Several weeks | Stable | [2] |
| Short-term Storage | Methanol | A few days | Stable | [2] |
| Freeze-Thaw Cycles | Serum | 4 cycles | 90-96% recovery | [3] |
| Autosampler Storage | Post-extraction | 24 hours | Stable | [3] |
Experimental Protocols
Protocol 1: Assessment of Synthetic this compound Stability by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a method to qualitatively assess the degradation of this compound over time.
Materials:
-
Synthetic this compound stock solution and samples from stability testing.
-
This compound standard.
-
HPTLC silica (B1680970) gel plates.
-
Developing solvent: Chloroform/Methanol/0.2% aqueous CaCl2 (60:40:9, v/v/v).[7]
-
Visualization reagent: Resorcinol-HCl reagent.
-
Glass developing tank.
-
Heating plate.
Procedure:
-
Using a capillary tube or automatic TLC sampler, carefully spot 1-2 µL of your GM2 standard, initial (T=0) sample, and time-point samples onto the HPTLC plate. Keep spots small and about 1 cm from the bottom edge.
-
Allow the spots to dry completely.
-
Pour the developing solvent into the glass tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover the tank and let it equilibrate for at least 30 minutes.
-
Place the HPTLC plate into the equilibrated tank and replace the lid.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Spray the plate evenly with the resorcinol-HCl reagent until it is damp but not saturated.
-
Heat the plate on a heating plate until colored spots appear (gangliosides typically appear as purple-blue spots).
-
Analysis: Compare the spots from your stability samples to the GM2 standard and the T=0 sample. The appearance of new spots with different migration patterns (Rf values) in the time-point samples indicates degradation. A decrease in the intensity of the primary GM2 spot over time suggests a loss of the parent compound.
Visualizations
Caption: Recommended workflow for handling and quality control of synthetic this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results with GM2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of ganglioside micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thin layer chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-high-resolution mass spectrometry for quantitative analysis of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Developing Therapies for GM2 Gangliosidoses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on therapies for GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical research and development of therapies for GM2 gangliosidoses.
Gene Therapy
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a strong immune response to my AAV vector in my animal model? | - Pre-existing immunity to the AAV serotype.- High vector dose.- The vector capsid or transgene product is triggering an innate or adaptive immune response.[1][2] | - Screen animals for pre-existing neutralizing antibodies before vector administration.[2]- Optimize the vector dose to the lowest effective level.[2]- Use a different AAV serotype with lower immunogenicity.[3]- Employ immunosuppressive drugs, such as corticosteroids, before and after vector administration.[3][4]- Consider using vectors with tissue-specific promoters to limit expression in immune cells.[1] |
| My gene therapy is not effectively crossing the blood-brain barrier (BBB). | - The chosen AAV serotype has poor CNS tropism when delivered systemically.- Inefficient vector distribution following intracranial injection. | - For systemic delivery, use AAV serotypes known to cross the BBB, such as AAV9 or AAV-PHP.B.[5]- For direct CNS delivery, utilize intracranial, intrathecal, or intracerebroventricular injection routes.[6]- Optimize injection coordinates and volume to target specific brain regions effectively.[7][8] |
| I am not seeing significant reduction in GM2 ganglioside levels despite successful gene delivery. | - Insufficient enzyme expression levels.- Uneven distribution of the vector throughout the CNS.- The therapeutic window for intervention was missed, and significant irreversible pathology has already occurred.[9] | - Use stronger promoters or codon-optimized transgenes to enhance protein expression.[10]- Increase the number of injection sites or use a delivery method that provides broader distribution.[10]- Treat animals at an earlier, pre-symptomatic stage of the disease.[9] |
Enzyme Replacement Therapy (ERT)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The recombinant enzyme is not reaching the central nervous system. | - The large size of the enzyme prevents it from crossing the blood-brain barrier.[11][12] | - Administer the enzyme directly to the CNS via intrathecal or intracerebroventricular injections.[11]- Engineer the enzyme to be transported across the BBB, for example, by fusing it to a ligand that binds to a receptor on the BBB.[13] |
| I am observing an immune reaction to the infused enzyme. | - The patient's immune system recognizes the recombinant human enzyme as foreign, leading to the development of anti-drug antibodies.[12] | - Induce immune tolerance prior to starting ERT.[12]- Use immunosuppressive therapies in conjunction with ERT. |
| The enzyme is being rapidly cleared from circulation or is being taken up by peripheral tissues instead of the target organs. | - The enzyme is being sequestered by organs with high mannose-6-phosphate (B13060355) receptor levels, such as the liver and spleen.[11] | - Modify the glycosylation profile of the enzyme to alter its biodistribution.- Increase the dosage or frequency of administration. |
Substrate Reduction Therapy (SRT)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My preclinical model is experiencing significant gastrointestinal side effects (e.g., diarrhea, weight loss) with miglustat (B1677133). | - Miglustat inhibits intestinal disaccharidases, leading to osmotic diarrhea and malabsorption.[14][15] | - Reduce the dose of miglustat.[14]- Explore the efficacy of second-generation SRT agents with improved specificity and fewer off-target effects.[16]- Provide supportive care, such as dietary modifications, to manage gastrointestinal symptoms. |
| SRT is not showing a significant therapeutic benefit in my animal model. | - The level of substrate reduction is insufficient to halt disease progression.- The drug has poor CNS penetration.[14] | - Combine SRT with other therapeutic approaches, such as gene therapy or ERT.[14]- Develop SRT agents with better BBB permeability.- Initiate treatment at a very early stage of the disease.[15] |
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative outcomes from various therapeutic strategies tested in the Sandhoff mouse model, a common preclinical model for GM2 gangliosidoses.
| Therapeutic Strategy | Delivery Route | Animal Model | Key Outcomes | Reference(s) |
| AAV Gene Therapy (bicistronic vector) | Systemic (Intravenous) | Sandhoff Mouse | - Increased median survival to 634 days.- Significant reduction in CNS GM2 ganglioside levels. | [5] |
| AAV Gene Therapy (dual vector) | Intracranial | Sandhoff Mouse | - Extended survival beyond 1 year.- Widespread and sustained β-hexosaminidase activity in the brain and spinal cord. | [10] |
| AAV Gene Therapy (HexM variant) | Systemic (Intravenous) | Sandhoff Mouse | - Median survival extended to 40 weeks (a 2.5-fold increase).- Significant decrease in GM2 ganglioside levels. | [17] |
| Substrate Reduction Therapy (Miglustat) | Oral | Sandhoff Mouse | - Delayed symptom onset and prolonged survival. | [14] |
Experimental Protocols
Protocol 1: Intracranial Stereotaxic Injection in Mice
This protocol outlines the procedure for delivering viral vectors or other therapeutic agents directly into the brain of a mouse model.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a fine gauge needle
-
Analgesics and anesthetics (e.g., buprenorphine, ketamine/xylazine)
-
Antiseptic solution (e.g., betadine) and 70% ethanol
-
Ophthalmic ointment
-
Suturing material or tissue adhesive
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Once deeply anesthetized, shave the head and secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.[7][18]
-
Surgical Site Preparation: Disinfect the surgical area with alternating scrubs of betadine and 70% ethanol.[7]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the bregma and lambda landmarks.[19]
-
Leveling the Skull: Use the needle tip of the syringe to locate bregma and lambda. Adjust the head position until the dorsal-ventral coordinates for both landmarks are the same, ensuring the skull is level.[7]
-
Determining Injection Coordinates: Move the needle to bregma and set the coordinates to zero. Based on a mouse brain atlas, determine the anteroposterior, mediolateral, and dorsoventral coordinates for the target brain region. For intracerebroventricular injections, typical coordinates relative to bregma are AP: +0.3 mm, ML: ±1.0 mm, DV: -3.0 mm.[7]
-
Drilling and Injection: Move the needle to the target coordinates and mark the location on the skull. Drill a small hole at the marked spot. Lower the needle slowly to the desired depth. Inject the therapeutic agent at a slow, controlled rate (e.g., 50-100 nL/min).[19]
-
Post-Injection and Closure: After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.[19] Slowly withdraw the needle. Suture the incision or use a tissue adhesive.
-
Recovery: Administer subcutaneous saline for rehydration and place the mouse in a clean cage on a heating pad to recover. Monitor the animal until it is fully ambulatory.[7]
Protocol 2: β-Hexosaminidase Activity Assay
This protocol describes a fluorometric assay to measure β-hexosaminidase activity in biological samples.
Materials:
-
96-well black microtiter plate
-
Fluorometric substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer
-
Neutralization/stop buffer (e.g., glycine-carbonate buffer)
-
Microplate fluorometer
-
Sample lysates (from tissues or cells) or serum
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization or sonication in a suitable buffer. Centrifuge to pellet debris and collect the supernatant. Serum or plasma can often be used directly.[20]
-
Assay Setup: Add 50 µL of your samples (and a positive control, if desired) to the wells of the 96-well plate.[21]
-
Substrate Addition: Prepare the substrate solution in the assay buffer. Add 50 µL of the substrate solution to each well.[21]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[22]
-
Stopping the Reaction: Add 100 µL of the neutralization buffer to each well to stop the enzymatic reaction.[21]
-
Fluorescence Reading: Read the fluorescence on a microplate fluorometer at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[22]
-
Calculation: The amount of fluorescence is proportional to the β-hexosaminidase activity in the sample.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing therapies for GM2 gangliosidoses?
A1: The primary challenges include:
-
The Blood-Brain Barrier (BBB): Many potential therapies, especially large molecules like enzymes for ERT, cannot cross the BBB to reach the affected neurons in the central nervous system.[23][24]
-
Immunogenicity: The patient's immune system may mount a response against the therapeutic agent, such as AAV vectors in gene therapy or the recombinant enzyme in ERT, reducing its efficacy and potentially causing adverse effects.[1][12]
-
Widespread CNS Pathology: The disease affects multiple regions of the brain and spinal cord, requiring broad distribution of the therapeutic agent.[6]
-
Irreversible Neuronal Damage: By the time symptoms appear, significant and often irreversible neuronal damage may have already occurred, limiting the effectiveness of treatments.[9]
-
Lack of Robust Biomarkers: There is a need for reliable biomarkers to accurately track disease progression and therapeutic response in clinical trials.[25]
Q2: Why are Sandhoff disease mouse models used more frequently in preclinical studies than Tay-Sachs models?
A2: The Sandhoff disease mouse model (Hexb-/-) develops a severe, progressive neurodegenerative phenotype that closely mimics the infantile form of the human disease, with a lifespan of about 4-5 months. In contrast, the Tay-Sachs mouse model (Hexa-/-) has a much milder phenotype and does not show the severe neurological abnormalities seen in patients, making it less suitable for testing the efficacy of therapeutic interventions.[26][27]
Q3: What are the potential side effects of Substrate Reduction Therapy (SRT) with miglustat?
A3: Common side effects of miglustat include gastrointestinal issues such as diarrhea, abdominal cramping, and weight loss.[14][28] Neurological side effects like tremors and neuropathy have also been reported.[15][29]
Q4: What is the rationale for using a bicistronic or dual-vector approach in gene therapy for GM2 gangliosidoses?
A4: The functional β-hexosaminidase A enzyme is a heterodimer, meaning it is composed of two different subunits: an alpha subunit (encoded by the HEXA gene) and a beta subunit (encoded by the HEXB gene). To restore enzyme function, both subunits must be expressed in the target cells. A bicistronic vector carries the genetic information for both subunits in a single vector, while a dual-vector approach involves the co-administration of two separate vectors, one for each subunit.[3][5][30]
Q5: What are some of the key biomarkers being investigated for GM2 gangliosidoses?
A5: Researchers are investigating several potential biomarkers to aid in diagnosis, monitor disease progression, and assess therapeutic efficacy. These include:
-
GM2 ganglioside levels: Measuring the accumulation of GM2 in plasma or cerebrospinal fluid (CSF).[31][32]
-
Neurofilament light chain (NfL): A marker of neuroaxonal damage.
-
Glial fibrillary acidic protein (GFAP): An indicator of astrogliosis, a hallmark of neuroinflammation.
-
Enzyme activity levels: Measuring β-hexosaminidase A activity in patient-derived cells or fluids.[20]
Visualizations
Signaling Pathway: GM2 Ganglioside Catabolism and Pathogenesis
Caption: GM2 ganglioside metabolism and pathological cascade in GM2 gangliosidoses.
Experimental Workflow: AAV Gene Therapy in a Mouse Model
Caption: Workflow for preclinical evaluation of AAV gene therapy in a mouse model of GM2 gangliosidosis.
Logical Relationship: Overcoming the Blood-Brain Barrier
Caption: Strategies for delivering therapeutics across the blood-brain barrier for GM2 gangliosidoses.
References
- 1. Immune Responses to Viral Gene Therapy Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding AAV vector immunogenicity: from particle to patient [thno.org]
- 3. ntsad.org [ntsad.org]
- 4. mdpi.com [mdpi.com]
- 5. Pronounced Therapeutic Benefit of a Single Bidirectional AAV Vector Administered Systemically in Sandhoff Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Therapy Clinical Trial for GM2 Gangliosidosis - Child Neurology Society [childneurologysociety.org]
- 7. Mouse brain stereotaxic injections [bio-protocol.org]
- 8. rwdstco.com [rwdstco.com]
- 9. Efficacy of Adeno-Associated Virus Serotype 9-Mediated Gene Therapy for AB-Variant GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Delivery Across the Blood–Brain Barrier: A New Strategy for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blugenes.org [blugenes.org]
- 15. ntsad.org [ntsad.org]
- 16. Genetic Substrate Reduction Therapy: A Promising Approach for Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newhoperesearch.org [newhoperesearch.org]
- 18. Mouse Stereotaxic Surgeries for Intracranial Viral Injection [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. 101bio.com [101bio.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. hoelzel-biotech.com [hoelzel-biotech.com]
- 23. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of the Landscape of Pharmacodynamic Biomarkers in GM1 and GM2 Gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of Inducible Models of Tay-Sachs and Related Disease | PLOS Genetics [journals.plos.org]
- 27. Characterization of Inducible Models of Tay-Sachs and Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. gaucherdisease.org [gaucherdisease.org]
- 29. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 30. Phase I/II clinical study of gene therapy for GM2 gangliosidosis, including Tay-Sachs and Sandhoff diseases, shows encouraging results [umassmed.edu]
- 31. Plasma GM2 ganglioside potential biomarker for diagnosis, prognosis and disease monitoring of GM2-Gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Blood-Brain Barrier in GM2 Gangliosidosis Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on therapeutic strategies for GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering treatments across the blood-brain barrier (BBB).
Section 1: Gene Therapy Approaches (AAV Vectors)
Adeno-associated virus (AAV) vectors are a leading platform for CNS gene therapy. However, achieving widespread and efficient transduction of target cells in the brain presents several challenges.[1]
Frequently Asked Questions (FAQs)
Q1: Which AAV serotype is most effective for CNS transduction in GM2 gangliosidosis models?
A1: AAV9 is currently one of the most promising serotypes for CNS-directed gene therapy.[2] It has the ability to cross the BBB via transcytosis in endothelial cells and exhibits axonal transport capabilities, which allows for broad distribution throughout the CNS.[2] AAVrh8 has also been used in clinical trials involving direct injection into the brain.[3][4] Engineered capsids are also being developed to improve CNS tropism and transduction efficiency.[1][5]
Q2: What are the primary routes of administration for AAV vectors targeting the CNS?
A2: The main routes are:
-
Intravenous (IV) injection: Aims to achieve widespread distribution by leveraging AAV9's natural ability to cross the BBB.[2] This is often more effective in neonatal models.[6]
-
Intrathecal (IT) or Intracerebroventricular (ICV) injection: Involves delivering the vector into the cerebrospinal fluid (CSF) to bypass the BBB and facilitate distribution throughout the brain and spinal cord.[7][8]
-
Intraparenchymal (direct brain) injection: Delivers a high concentration of the vector to a specific brain region, such as the thalamus, relying on axonal transport for broader distribution.[3][9]
Troubleshooting Guide: AAV-Mediated Gene Therapy
Issue 1: Low CNS transduction efficiency after intravenous (IV) AAV9 administration.
-
Potential Cause 1: Age of the animal model. The permeability of the BBB can decrease with age, making it more difficult for AAV9 to cross from the bloodstream into the brain.[10] Neonatal or very young animals often show higher CNS transduction rates.
-
Troubleshooting Step 1: If experimentally feasible, administer the AAV9 vector in neonatal or young animal models to take advantage of the more permeable BBB. For adult models, consider alternative delivery routes.
-
Potential Cause 2: Pre-existing neutralizing antibodies (NAbs). Exposure to wild-type AAV can lead to the development of NAbs that reduce the efficacy of the gene therapy vector.
-
Troubleshooting Step 2: Screen animals for pre-existing NAbs to AAV9 before beginning the experiment. Use animals that are seronegative for the best results.
-
Potential Cause 3: Insufficient vector dose. The dose of the vector may not be high enough to result in therapeutically relevant levels of enzyme expression in the CNS.
-
Troubleshooting Step 3: Perform a dose-response study to determine the optimal vector genome (vg) concentration for your model. Be aware of potential toxicity at very high doses.[11]
Issue 2: Limited vector spread after direct intraparenchymal injection.
-
Potential Cause 1: Vector sequestration at the injection site. AAV vectors, particularly AAV2, can bind strongly to the extracellular matrix (e.g., heparan sulfate (B86663) proteoglycans), which can limit their diffusion.[5]
-
Troubleshooting Step 1: Consider using AAV serotypes with lower heparin binding affinity or engineered capsids designed to improve volumetric spread.[5][12]
-
Potential Cause 2: Poor axonal transport. The chosen injection site or AAV serotype may not be optimal for leveraging axonal transport pathways to distribute the vector to distal brain regions.
-
Troubleshooting Step 2: Select injection sites with extensive neuronal connections, such as the thalamus, to maximize distribution.[9] Ensure the chosen serotype has good axonal transport properties.[2]
-
Potential Cause 3: Infusion parameters. The volume and rate of infusion can affect vector distribution and may lead to backflow along the injection cannula.[9]
-
Troubleshooting Step 3: Optimize infusion parameters, such as using a slow infusion rate and a sufficient volume to cover the target area without causing excessive pressure.
Experimental Workflow & Visualization
Below is a generalized workflow for AAV gene therapy in a GM2 mouse model.
Section 2: Enzyme Replacement Therapy (ERT)
Standard ERT is ineffective for the neurological symptoms of GM2 gangliosidosis because the recombinant enzyme does not cross the BBB.[10][13] Innovative strategies are required to deliver the enzyme to the CNS.
Frequently Asked Questions (FAQs)
Q1: What are the leading strategies for delivering lysosomal enzymes across the BBB?
A1: Key strategies include:
-
Molecular Trojan Horses: Fusing the therapeutic enzyme to a molecule that can undergo receptor-mediated transcytosis across the BBB.[13] A common approach is to create an IgG-enzyme fusion protein that targets the transferrin or insulin (B600854) receptor.[13]
-
High-Dose ERT: Some studies suggest that administering very high doses of the enzyme may allow a small but therapeutically relevant amount to cross the BBB.[14][15]
-
Carbohydrate Modification: Altering the carbohydrate moieties on the enzyme can increase its plasma half-life, potentially allowing more of it to reach and cross the BBB.[16]
Troubleshooting Guide: ERT Delivery
Issue: Low enzyme activity detected in the brain after administration of an IgG-enzyme fusion protein.
-
Potential Cause 1: Low affinity of the targeting antibody. The monoclonal antibody portion of the fusion protein may not have a high enough affinity for its receptor on the BBB endothelium.
-
Troubleshooting Step 1: Screen multiple antibody candidates to select one with high affinity for the target receptor (e.g., transferrin receptor).
-
Potential Cause 2: Impaired enzyme activity after fusion. The process of fusing the IgG domain to the enzyme may have compromised the enzyme's three-dimensional structure and catalytic activity.
-
Troubleshooting Step 2: Test the enzymatic activity of the purified fusion protein in vitro before in vivo administration to confirm it is functional. Optimize the linker peptide between the IgG and enzyme domains.
-
Potential Cause 3: Rapid clearance from circulation. The fusion protein may be rapidly cleared by peripheral organs like the liver and spleen before it has a chance to engage with BBB receptors.[16]
-
Troubleshooting Step 3: Evaluate the pharmacokinetics of the fusion protein. Consider modifications, such as PEGylation or altering carbohydrate structures, to increase its circulatory half-life.[16]
Data Presentation: Comparison of ERT Delivery Strategies
| Delivery Strategy | Animal Model | Dose | Brain Enzyme Activity (% of Wild-Type) | Reference |
| High-Dose ERT (hGUS) | MPS VII Mouse | 20 mg/kg weekly for 4 weeks | ~2.5% | [14][15] |
| IgG-Fusion Protein | Lysosomal Storage Disorder Models | Varies | Varies; aims for therapeutic levels | [13] |
| ICV ERT (HexA) | GM2 Mouse Model | N/A | ~2-fold increase over baseline | [7] |
Signaling Pathway Visualization
This diagram illustrates the "Trojan Horse" mechanism for delivering an enzyme across the BBB.
Section 3: Substrate Reduction Therapy (SRT)
SRT aims to slow the synthesis of the substrate (GM2 ganglioside) to balance its reduced rate of degradation. This approach typically uses small molecule drugs designed to cross the BBB.[17]
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for SRT drugs used in GM2 gangliosidosis?
A1: SRT drugs like Miglustat inhibit glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway.[17][18] By inhibiting this early step, the production of downstream products, including GM2 ganglioside, is reduced.[17]
Q2: Has SRT been effective in clinical studies for GM2 gangliosidosis?
A2: The results have been mixed. While Miglustat can cross the BBB and has shown promise in animal models, clinical trials in patients with juvenile and late-onset GM2 gangliosidosis have not demonstrated significant improvement in neurological impairment.[7][19][20] The therapeutic benefit may be limited, especially in patients with advanced disease.[7]
Troubleshooting Guide: SRT Experiments
Issue: Lack of significant reduction in brain GM2 ganglioside levels in an animal model treated with an SRT agent.
-
Potential Cause 1: Poor BBB penetration. While many SRT small molecules are designed to cross the BBB, their efficiency can vary. The concentration achieved in the brain may be insufficient.
-
Troubleshooting Step 1: Measure the concentration of the drug in the CSF and brain tissue to confirm it is reaching the target organ at therapeutic levels.[19]
-
Potential Cause 2: Insufficient target engagement. The dose may not be high enough to effectively inhibit the target enzyme (glucosylceramide synthase) in the CNS.
-
Troubleshooting Step 2: Conduct a dose-escalation study and measure the levels of the direct substrate (glucosylceramide) in the brain to confirm target engagement.
-
Potential Cause 3: Disease progression. In animal models with rapid and severe neurodegeneration, SRT alone may not be sufficient to halt the disease process once it is well-established.
-
Troubleshooting Step 3: Initiate SRT treatment at an early, even pre-symptomatic, stage in the animal model to assess its potential to delay disease onset and progression.[21]
Section 4: Key Experimental Protocols
Protocol 1: Quantification of Hexosaminidase A (HexA) Activity in Brain Tissue
This protocol is essential for evaluating the efficacy of gene and enzyme replacement therapies.
-
Tissue Homogenization:
-
Harvest brain tissue and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C.
-
Weigh a small piece of frozen tissue (~10-20 mg) and homogenize it in a suitable lysis buffer (e.g., distilled water or a citrate-phosphate buffer) on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble lysosomal enzymes.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay). This is crucial for normalizing enzyme activity.
-
-
Enzymatic Assay:
-
Use a fluorogenic substrate specific for HexA, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS).
-
Prepare a reaction mixture containing the brain lysate, the 4-MUGS substrate in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.4).
-
To differentiate HexA from HexB activity, run a parallel reaction that is heat-inactivated (52°C for 2-4 hours), as HexA is heat-labile while HexB is stable.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).
-
Create a standard curve using known concentrations of 4-MU to convert fluorescence units into moles of product.
-
-
Calculation:
-
Calculate HexA activity by subtracting the activity in the heat-inactivated sample from the total activity.
-
Express the final activity as nmol/hr/mg of protein.
-
Protocol 2: Assessment of GM2 Ganglioside Accumulation
This protocol is used to determine the extent of substrate reduction.
-
Lipid Extraction:
-
Homogenize brain tissue in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) to extract total lipids.
-
After centrifugation, collect the lower organic phase containing the lipids.
-
-
Purification:
-
Perform a Folch partitioning by adding a salt solution (e.g., 0.9% NaCl) to the lipid extract to separate gangliosides into the upper aqueous phase.
-
Desalt the ganglioside fraction using a method like dialysis or reverse-phase C18 chromatography.
-
-
Quantification and Analysis (HPTLC):
-
Spot the extracted gangliosides onto a high-performance thin-layer chromatography (HPTLC) plate.
-
Develop the plate in a chromatography tank with a suitable solvent system to separate the different ganglioside species.
-
Stain the plate with a reagent that visualizes gangliosides, such as resorcinol-HCl.
-
Scan the plate and perform densitometry to quantify the amount of GM2 ganglioside relative to a standard or an internal control ganglioside like GD1a.[22]
-
-
Immunohistochemistry (IHC) - Qualitative Assessment:
-
Perfuse the animal and fix the brain tissue in 4% paraformaldehyde.
-
Prepare paraffin-embedded or frozen sections of the brain.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with a primary antibody specific for GM2 ganglioside.
-
Use a labeled secondary antibody and a suitable detection system (e.g., DAB or fluorescence) to visualize the location and extent of GM2 accumulation in different brain regions.[23][24]
-
Protocol 3: Evaluation of Blood-Brain Barrier Integrity
This protocol helps determine if a therapeutic agent or delivery method inadvertently compromises the BBB.
-
Tracer Injection:
-
Administer a fluorescent tracer intravenously or intraperitoneally into the animal.[25] Common tracers include sodium fluorescein (B123965) (low molecular weight) or fluorescently labeled dextrans of various sizes (e.g., 3-70 kDa).[25][26]
-
-
Tracer Circulation:
-
Allow the tracer to circulate for a specific period (e.g., 15-30 minutes).[25]
-
-
Perfusion and Tissue Collection:
-
Deeply anesthetize the animal and perform a transcardial perfusion with saline or PBS to remove all tracer from the vascular compartment.
-
Harvest the brain and other organs (e.g., kidney, liver) for comparison.
-
-
Quantification:
-
Method A (Homogenate): Homogenize the brain tissue, centrifuge, and measure the fluorescence in the supernatant. Normalize this value to the tissue weight and the fluorescence of a serum sample to calculate a permeability index.[25]
-
Method B (Imaging): For qualitative or semi-quantitative analysis, section the brain and visualize the extravasation of the fluorescent tracer from blood vessels into the brain parenchyma using fluorescence microscopy or two-photon microscopy for in vivo imaging.[26]
-
References
- 1. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Adeno-Associated Virus Serotype 9-Mediated Gene Therapy for AB-Variant GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cgtlive.com [cgtlive.com]
- 4. Sio Gene Therapies Announces First Patient Dosed in Clinical Trial of AXO-AAV-GM2 in Patients with Tay-Sachs and Sandhoff Disease (GM2 Gangliosidosis) - BioSpace [biospace.com]
- 5. Rationally Engineered AAV Capsids Improve Transduction and Volumetric Spread in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Therapy Clinical Trial for GM2 Gangliosidosis - Child Neurology Society [childneurologysociety.org]
- 9. Delivery of Adeno-Associated Virus Vectors to the Central Nervous System for Correction of Single Gene Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blood-brain barrier delivery for lysosomal storage disorders with IgG-lysosomal enzyme fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming the blood-brain barrier with high-dose enzyme replacement therapy in murine mucopolysaccharidosis VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. New Strategies for Enzyme Replacement Therapy for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ntsad.org [ntsad.org]
- 18. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate reduction therapy in the infantile form of Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blugenes.org [blugenes.org]
- 21. blugenes.org [blugenes.org]
- 22. Frontiers | Characterization of a phenotypically severe animal model for human AB-Variant GM2 gangliosidosis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Biochemical Correction of GM2 Ganglioside Accumulation in AB-Variant GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. neurotar.com [neurotar.com]
Technical Support Center: Optimizing Enzyme Replacement Therapy for GM2 Gangliosidoses
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on enzyme replacement therapy (ERT) for GM2 gangliosidoses (Tay-Sachs and Sandhoff disease).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions regarding ERT development for GM2 gangliosidoses.
Q1: What is the primary obstacle for successful ERT in GM2 gangliosidoses?
A: The principal challenge is the blood-brain barrier (BBB), a highly selective barrier that prevents most large molecules, including recombinant enzymes, from entering the central nervous system (CNS) from the bloodstream.[1][2][3][4][5][6] Since GM2 gangliosidoses are characterized by severe neurodegeneration due to the accumulation of GM2 ganglioside in neurons, an effective ERT must be able to reach the brain and nerve cells.[7]
Q2: Why is delivering a standard recombinant β-hexosaminidase A enzyme often ineffective?
A: Standard recombinant enzymes face several hurdles:
-
Blood-Brain Barrier Penetration: As mentioned, the enzyme cannot readily cross the BBB to address the neurological symptoms.[2][4][5]
-
Cellular Uptake: For the enzyme to function, it must be taken up by target cells and trafficked to the lysosome. This process is primarily mediated by mannose-6-phosphate (B13060355) (M6P) receptors on the cell surface.[2][8] Insufficient M6P glycosylation on the recombinant enzyme leads to poor cellular uptake and lysosomal delivery.[8]
-
Stability and Immunogenicity: The recombinant enzyme must be stable in circulation and at lysosomal pH. Furthermore, it can elicit an immune response, which can reduce efficacy and cause adverse reactions.[9]
Q3: What strategies are being explored to overcome the blood-brain barrier?
A: Several innovative strategies are under investigation:
-
Receptor-Mediated Transcytosis (RMT): This involves fusing the therapeutic enzyme to a molecule (like an antibody) that binds to a receptor, such as the transferrin receptor, which is present on the BBB endothelial cells.[1] This binding triggers transport across the barrier.
-
Intrathecal or Intracerebroventricular (ICV) Injection: This method bypasses the BBB by delivering the enzyme directly into the cerebrospinal fluid (CSF).[6][10]
-
Enzyme Modifications: Engineering the enzyme to have a high M6P content can enhance its uptake by the few M6P receptors present on the BBB, a mechanism that appears to be more active in neonates.[2][10][11]
-
Gene Therapy: Using viral vectors, such as adeno-associated virus (AAV), to deliver the functional gene (HEXA and/or HEXB) directly to CNS cells, allowing them to produce their own functional enzyme.[6][7]
Section 2: Experimental Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments.
Problem 1: Low or No Enzymatic Activity of Recombinant Hex A in an In Vitro Assay
Q: My purified recombinant β-hexosaminidase A (Hex A) shows minimal activity against the artificial substrate (e.g., 4-MUG) in my fluorescence-based assay. What went wrong?
A: Several factors could be responsible for low enzyme activity. Consult the table below for potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Step(s) |
| Incorrect Assay Buffer pH | The optimal pH for Hex A activity is acidic (typically pH 4.4-4.5). Verify the pH of your assay buffer. Prepare fresh buffer if necessary. |
| Enzyme Misfolding/Instability | The recombinant protein may be misfolded or aggregated, especially after purification.[12][13] Run a sample on a non-denaturing gel to check for aggregation. Consider adding stabilizing agents like glycerol (B35011) to storage buffers or co-expressing with molecular chaperones.[12][13] |
| Substrate Degradation | Artificial substrates can be light-sensitive or unstable in solution. Prepare fresh substrate solution for each experiment and store it protected from light. |
| Presence of Inhibitors | Buffers or reagents used during purification (e.g., high salt, EDTA, detergents) can inhibit enzyme activity.[14] Ensure the final enzyme preparation is in a compatible buffer, potentially through dialysis or buffer exchange. |
| Improper Enzyme Storage | Repeated freeze-thaw cycles can denature the enzyme. Aliquot the purified enzyme into single-use volumes and store at -80°C. Keep on ice at all times when thawed.[13] |
| Incorrect Wavelength Settings | For fluorescence assays (like 4-MUG), ensure the fluorometer is set to the correct excitation and emission wavelengths for the released product (4-methylumbelliferone). |
| Inactive Enzyme Construct | Mutations introduced during cloning or a suboptimal construct design can lead to an inactive enzyme. Sequence-verify your plasmid. Consider using a construct known to produce active enzyme, such as the modified HexM enzyme designed for improved stability.[15] |
Problem 2: Poor Cellular Uptake of Recombinant Enzyme in Patient-Derived Fibroblasts
Q: I'm incubating GM2 patient-derived fibroblasts with my recombinant Hex A, but I'm not seeing a reduction in stored GM2 ganglioside. What should I check?
A: Inefficient cellular uptake is a common issue. The primary route of entry for lysosomal enzymes is via the mannose-6-phosphate receptor (M6PR).[2][8]
| Potential Cause | Recommended Troubleshooting Step(s) |
| Insufficient M6P Glycosylation | The most likely cause. The M6P "tag" on your enzyme is crucial for M6PR binding and uptake.[8] Analyze the glycosylation profile of your enzyme. Consider producing the enzyme in a system that promotes high M6P content, such as certain yeast strains or CHO cells engineered for this purpose.[10] |
| M6PR Pathway Saturation | The concentration of enzyme used may be too high, saturating the available M6P receptors. Perform a dose-response experiment to find the optimal concentration for uptake. |
| Defective M6PR Trafficking in Cell Model | In some lysosomal storage diseases, lipid accumulation can secondarily impair M6PR function and trafficking, reducing enzyme uptake.[16] Confirm M6PR expression and localization in your cell line via Western blot or immunofluorescence. |
| Competition in Media | Components in the cell culture media (e.g., other glycoproteins in fetal bovine serum) can compete for M6PR binding. Try performing the uptake experiment in serum-free or low-serum media. |
| Enzyme Aggregation | Aggregated enzyme will not be taken up efficiently. Check for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography. |
Section 3: Quantitative Data & Experimental Protocols
Data Summary Tables
Table 1: Representative Kinetic Properties of Recombinant Human β-Hexosaminidase A
| Parameter | Value | Substrate Used | Conditions |
| Optimal pH | 4.4 | 4-MUGS¹ | 37°C, Citrate-phosphate buffer |
| Km (Michaelis Constant) | ~0.5 - 1.5 mM | 4-MUGS¹ | pH 4.4, 37°C |
| Vmax (Maximum Velocity) | Varies by prep | 4-MUGS¹ | pH 4.4, 37°C |
| Thermostability | Unstable > 50°C | N/A | pH 7.0 |
| ¹4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate, a fluorogenic substrate specific for the α-subunit active site.[17] Note: These are representative values. Actual kinetics must be determined empirically for each enzyme preparation. |
Table 2: Comparison of ERT Delivery Strategies for CNS Penetration
| Delivery Strategy | Principle | Advantages | Disadvantages |
| High-Dose IV ERT | Overwhelm peripheral clearance to allow a small fraction to cross the BBB. | Non-invasive systemic administration. | Extremely inefficient; requires massive doses; potential for systemic side effects. |
| Intracerebroventricular (ICV) Infusion | Direct injection into CSF to bypass the BBB.[6][10] | Bypasses the BBB; achieves high CNS enzyme levels.[6] | Invasive surgical procedure; risk of infection; poor distribution to deep brain parenchyma.[18] |
| Receptor-Mediated Transcytosis (RMT) | Fusion protein binds a receptor (e.g., Transferrin Receptor) to be transported across the BBB.[1] | Non-invasive; targets a specific transport mechanism. | Complex protein engineering; potential for receptor saturation or downregulation. |
| AAV Gene Therapy | AAV vector delivers the HEXA/HEXB gene to CNS cells for endogenous enzyme production.[7] | Potential for long-term, stable enzyme expression from a single dose.[7] | Invasive delivery (often intracranial); potential immunogenicity to the vector; risk of off-target effects.[7] |
Detailed Experimental Protocols
Protocol 1: Hexosaminidase A Activity Assay Using a Fluorogenic Substrate
This protocol measures the activity of the Hex A α-subunit using the specific substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS).
Materials:
-
Purified recombinant Hex A or cell/tissue lysate
-
4-MUGS substrate (stored at -20°C, protected from light)
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.4
-
Stop Buffer: 0.5 M Glycine-Carbonate buffer, pH 10.4
-
96-well black, clear-bottom microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Dilute the 4-MUGS stock to a working concentration of 2 mM in Assay Buffer. Prepare serial dilutions of your enzyme sample in Assay Buffer.
-
Set up Reaction: In each well of the 96-well plate, add 50 µL of the enzyme sample dilution. Include a "no enzyme" control with 50 µL of Assay Buffer for background subtraction.
-
Initiate Reaction: To start the reaction, add 50 µL of the 2 mM 4-MUGS working solution to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Buffer to each well. The alkaline pH of the stop buffer maximizes the fluorescence of the 4-methylumbelliferone (B1674119) product.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation set to ~365 nm and emission set to ~445 nm.
-
Calculate Activity: Subtract the background fluorescence (no enzyme control) from all sample readings. Activity (units/mL) can be calculated by comparing the fluorescence to a standard curve of pure 4-methylumbelliferone.
Protocol 2: Cellular Uptake Assay in Fibroblasts
This protocol assesses the ability of patient-derived fibroblasts to internalize active recombinant Hex A.
Materials:
-
GM2 patient-derived fibroblasts
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium
-
Recombinant Hex A
-
Control: Mannose-6-Phosphate (M6P) solution (5 mM) for competition assay
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Hex A Activity Assay reagents (from Protocol 1)
Procedure:
-
Cell Plating: Plate patient fibroblasts in a 12-well plate and grow until they reach 80-90% confluency.
-
Prepare Treatment Media: Prepare the following media solutions:
-
Treatment: Serum-free medium containing the desired concentration of recombinant Hex A (e.g., 10 nM).
-
Competition Control: Serum-free medium containing 10 nM Hex A and 5 mM M6P. The excess M6P will compete for receptor binding, inhibiting uptake.
-
No Treatment Control: Serum-free medium only.
-
-
Uptake Incubation: Wash the cells twice with sterile PBS. Replace the medium with the prepared treatment media (1 mL per well).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Harvest and Lysis:
-
After incubation, place the plate on ice. Aspirate the media and wash the cells three times with ice-cold PBS to remove any enzyme bound to the cell surface.
-
Add 100 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Analyze Uptake:
-
Collect the supernatant (clarified lysate).
-
Measure the total protein concentration of the lysate (e.g., using a BCA assay).
-
Perform the Hex A Activity Assay (Protocol 1) on the lysate.
-
Normalize the enzyme activity to the total protein concentration (e.g., activity per mg of protein). Successful uptake will be demonstrated by significantly higher Hex A activity in the "Treatment" group compared to the "No Treatment" and "Competition Control" groups.
-
Section 4: Visualized Pathways and Workflows
Diagrams
Caption: The GM2 ganglioside catabolic pathway within the lysosome.
Caption: Receptor-mediated endocytosis of ERT via the M6P pathway.
Caption: A logical workflow for troubleshooting ERT experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Hitchhiker's Guide to the Blood–brain Barrier: In Trans Delivery of a Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 4. Emerging Therapeutic Strategies for Lysosomal Storage Diseases - medtigo Journal [journal.medtigo.com]
- 5. Frontiers | Gene therapy for lysosomal storage diseases: Current clinical trial prospects [frontiersin.org]
- 6. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntsad.org [ntsad.org]
- 8. m6ptherapeutics.com [m6ptherapeutics.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Tay–Sachs disease mutations in HEXA target the α chain of hexosaminidase A to endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Tech 856: Hybrid β-Hexosaminidase enzyme for gene and enzyme replacement therapy of GM2 Gangliosidoses - Industry Partnerships & Commercialization (IP&C) [ipc.sickkids.ca]
- 16. Mannose 6-phosphate receptor-mediated uptake is defective in acid sphingomyelinase-deficient macrophages: implications for Niemann-Pick disease enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tay-Sachs disease with hexosaminidase A: characterization of the defective enzyme in two patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood-Brain Barrier and Delivery of Protein and Gene Therapeutics to Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization for GM2-Based Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose-response optimization of GM2-based vaccines. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the primary goal of a dose-response optimization study for a GM2-based vaccine?
The primary goal is to identify the lowest effective dose of the GM2 vaccine that elicits a robust and durable immune response, characterized by high-titer IgM and IgG antibodies against GM2, while ensuring patient safety.[1] This involves evaluating different antigen concentrations to find the optimal balance between immunogenicity and potential side effects.
2. What are the key components of a typical GM2-based vaccine formulation used in clinical trials?
A common formulation involves conjugating the GM2 ganglioside to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[1][2] This conjugate is often administered with a potent adjuvant, like QS-21, to further stimulate the immune system and promote a stronger antibody response.[1][2]
3. What immune responses are typically measured to assess the efficacy of a GM2 vaccine?
The primary immune responses measured are the serum titers of anti-GM2 IgM and IgG antibodies.[1] IgM antibodies are typically the first to be produced, indicating an initial immune response, while the presence of IgG antibodies signifies a more mature and durable class-switched response.[2] Additionally, the ability of these antibodies to mediate complement-dependent cytotoxicity (CDC) against GM2-expressing tumor cells is a crucial functional readout. Cellular immune responses, such as the activation of GM2-specific T-cells, can also be assessed using techniques like ELISpot and flow cytometry.
4. How does the dose of GM2 antigen affect the resulting antibody response?
Dose-escalation studies have shown that increasing the dose of GM2-KLH conjugate can lead to a more consistent and high-titer IgM and IgG antibody response.[1] However, a plateau effect is often observed, where further increases in dose do not significantly enhance the peak antibody titers.[1] For instance, in a study with a GM2-KLH/QS21 vaccine, doses ranging from 3 to 70 µg were found to be similarly effective in inducing high-titer IgM and IgG antibodies.[1]
5. What is a typical vaccination schedule in a dose-response study?
A common schedule involves an initial series of weekly vaccinations to prime the immune system, followed by booster immunizations at longer intervals (e.g., weeks 12, 24, and 36) to maintain and enhance the immune response.[1]
Data Presentation
Table 1: Summary of Anti-GM2 Antibody Responses by Vaccine Dose
| GM2 Dose (µg) | Number of Patients | IgM Responders (%) | Peak IgM Titer (Median) | IgG Responders (%) | Peak IgG Titer (Median) |
| 1 | 10 | 80% | 1:80 | 40% | 1:20 |
| 3 | 11 | 91% | 1:160 | 82% | 1:40 |
| 10 | 11 | 91% | 1:160 | 82% | 1:80 |
| 30 | 10 | 90% | 1:320 | 80% | 1:80 |
| 70 | 10 | 80% | 1:160 | 70% | 1:40 |
Data adapted from a dose-response study of a GM2-KLH/QS21 vaccine in melanoma patients.[1]
Experimental Protocols & Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-GM2 Antibodies
Objective: To quantify the levels of anti-GM2 IgM and IgG antibodies in patient serum.
Methodology:
-
Plate Coating:
-
Coat 96-well microtiter plates with a solution of purified GM2 ganglioside (e.g., 25 ng/well) dissolved in ethanol (B145695).
-
Allow the solvent to evaporate completely in an incubator.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add serially diluted patient serum samples (typically starting at a 1:20 or 1:40 dilution) to the wells. Include positive and negative control sera.
-
Incubate for 2 hours at room temperature or overnight at 4°C to allow for antibody binding.
-
-
Detection Antibody Incubation:
-
Wash the plates five times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for human IgM or IgG, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plates five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark.
-
-
Reaction Stoppage and Reading:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The antibody titer is typically defined as the highest serum dilution that gives an optical density (OD) value significantly above the background (e.g., mean OD of negative controls + 3 standard deviations).
-
ELISpot Assay for GM2-Specific T-Cells
Objective: To enumerate GM2-specific, interferon-gamma (IFN-γ)-secreting T-cells.
Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds.
-
Wash thoroughly with sterile PBS.
-
Coat the wells with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 1-2 hours.
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples.
-
Add a defined number of PBMCs (e.g., 2 x 10⁵ cells/well) to the wells.
-
Stimulate the cells with the GM2-KLH vaccine or a relevant GM2 peptide. Include a negative control (no stimulation) and a positive control (e.g., phytohemagglutinin).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate and add a precipitating substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor for the formation of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
-
Flow Cytometry for Immune Cell Phenotyping
Objective: To characterize and quantify different immune cell populations in response to vaccination.
Methodology:
-
Sample Preparation:
-
Isolate PBMCs from whole blood using a Ficoll-Paque density gradient.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
-
Cell Staining:
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8), B-cells (e.g., CD19), and natural killer (NK) cells (e.g., CD56).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Intracellular Staining (Optional):
-
For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells after surface staining.
-
Add antibodies against the intracellular targets and incubate.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 100,000 to 500,000) for robust statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on specific cell populations based on their forward and side scatter properties and marker expression.
-
Quantify the percentage of different immune cell subsets.
-
Troubleshooting Guides
Issue: High Background in Anti-GM2 ELISA
| Possible Cause | Troubleshooting Step |
| Inefficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or try a different blocking buffer. Extend the blocking incubation time. |
| Non-specific Antibody Binding | Ensure that the secondary antibody is highly cross-adsorbed. Titrate the secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused between different solutions. |
| Improper Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wells between washes. |
| Lipid Antigen Coating Issues | The hydrophobic nature of GM2 can lead to inconsistent coating. Ensure complete evaporation of the ethanol solvent. Consider using high-binding plates specifically designed for lipids. |
Issue: Low or No Signal in Anti-GM2 ELISA
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Check the expiration dates of all reagents. Prepare fresh substrate and antibody dilutions for each experiment. |
| Insufficient Incubation Times | Ensure that the incubation times for each step are as recommended in the protocol. Optimization may be required. |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for the substrate used. |
| Low Antibody Titer in Sample | The patient may be a non-responder or the sample was taken at a suboptimal time point. Test earlier or later time points if available. |
Issue: High Variability in ELISpot Results
| Possible Cause | Troubleshooting Step |
| Poor Cell Viability | Handle PBMCs gently and use them as fresh as possible. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed. |
| Uneven Cell Distribution | Gently mix the cell suspension before and during plating. Avoid introducing bubbles into the wells. |
| Inconsistent Stimulation | Ensure that the antigen/peptide solution is well-mixed and added consistently to all relevant wells. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. Do not stack plates during incubation. |
Visualizations
Caption: Workflow for a GM2-Based Vaccine Dose-Escalation Study.
Caption: Immune Response to a GM2-KLH Conjugate Vaccine.
Caption: Troubleshooting Flowchart for Common ELISA Issues.
References
Validation & Comparative
Validating GM2-Ganglioside as a Therapeutic Target: A Comparative Guide
GM2-ganglioside is a sialic acid-containing glycosphingolipid integral to the plasma membrane of cells, particularly neurons in the central nervous system.[1][2] Under normal physiological conditions, it plays a role in cellular recognition, signal transduction, and neurodevelopment.[2][3] However, its accumulation or aberrant expression is central to the pathology of two distinct classes of diseases: the GM2 gangliosidoses (Tay-Sachs and Sandhoff disease) and various forms of cancer, making it a critical target for therapeutic intervention.
The GM2 gangliosidoses are a group of severe, neurodegenerative lysosomal storage disorders caused by the inability to catabolize this compound.[1][4] This results from mutations in the HEXA or HEXB genes, which encode the α and β subunits of the β-hexosaminidase A (HexA) enzyme, or the GM2A gene, which encodes the GM2 activator protein.[4] The subsequent massive accumulation of GM2 in neurons leads to progressive developmental regression, seizures, and premature death.[4][5][6]
Conversely, in oncology, this compound is considered a tumor-associated antigen. It is aberrantly overexpressed on the surface of various cancer cells, including melanoma, neuroblastoma, small cell lung cancer, and breast cancer.[7][8][9] This expression is often correlated with increased metastatic potential and poor prognosis, positioning GM2 as a target for immunotherapeutic strategies.[8][9]
This guide compares the primary therapeutic strategies being validated to target this compound, presenting supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Therapeutic Strategies
The validation of GM2 as a therapeutic target is pursued through distinct strategies tailored to the underlying disease. For the genetic GM2 gangliosidoses, approaches aim to correct the metabolic defect. For cancer, the goal is to leverage the aberrant surface expression of GM2 to destroy malignant cells.
1. Gene Therapy for GM2 Gangliosidoses
Gene therapy is currently the most promising strategy for GM2 gangliosidoses.[4][5] It aims to restore the function of the deficient HexA enzyme by delivering functional copies of the HEXA and/or HEXB genes to affected cells in the central nervous system. Adeno-associated virus (AAV) vectors are the primary delivery vehicle due to their safety profile and ability to transduce non-dividing cells like neurons.[1]
2. Substrate Reduction Therapy (SRT) for GM2 Gangliosidoses
Substrate Reduction Therapy (SRT) offers an alternative approach by aiming to balance the rate of GM2 synthesis with its impaired rate of degradation.[10][11] This is achieved using small molecule inhibitors that partially block the biosynthesis of glycosphingolipids, including GM2.[10][11][12] This strategy is not curative but seeks to slow disease progression.
3. Immunotherapy for Cancer
In cancer, where GM2 is a tumor-associated antigen, immunotherapy aims to direct the patient's immune system to recognize and eliminate GM2-expressing tumor cells. Key approaches include monoclonal antibodies (mAbs) and therapeutic vaccines.[9] More recently, GM2 has been explored as a target for CAR-T cell therapy, especially in cancers that develop resistance to anti-GD2 therapies.[13][14]
Data Presentation: Performance of Therapeutic Modalities
The following tables summarize quantitative data from preclinical and clinical studies validating different approaches to targeting this compound.
Table 1: Gene Therapy Efficacy in GM2 Gangliosidosis Models
| Therapeutic Agent | Model | Key Outcomes | Reference |
| AAVrh8 dual-vector (HEXA + HEXB) | Human (Phase I/II Clinical Trial) | - Enzyme activity increased >2x the lower limit of normal in all participants. - Half of the participants remained on full oral feeds for at least 25 months (historical controls require feeding tubes by 13-18 months). - Reduced seizure frequency and severity. | [6][15] |
| AAV1 vectors (HEXA + HEXB) | Sandhoff Disease (SD) Mice | - Significantly increased lifespan. - Widespread enzyme distribution in the brain. - Reduction of GM2 ganglioside levels. - Improved motor function. | [1] |
| Bicistronic AAV9 vector (HEXB-P2A-HexA) | GM2 Gangliosidosis Mice | - 56% increase in survival compared to controls. - Increased enzyme activity in brain tissue and serum. - Decreased brain GM2 ganglioside accumulation. | [16] |
Table 2: Substrate Reduction Therapy Efficacy
| Therapeutic Agent | Model | Key Outcomes | Reference |
| Miglustat | Sandhoff Disease (SD) Mice | - Decreased brain GM2 levels to ~90% of untreated mice. - Delayed loss of motor function. | [1] |
| Venglustat (Genz-529468) | Sandhoff Disease (SD) Mice | - Increased brain GM2 levels to ~120% of untreated mice, but delayed loss of motor function similarly to miglustat. | [1] |
Table 3: Anti-GM2 Immunotherapy Efficacy in Cancer Models
| Therapeutic Agent | Model | Key Outcomes | Reference |
| Chimeric anti-GM2 mAb (KM966) | Human Lung Carcinoma (SBC-3/ADM) Xenograft in Mice | - Complete tumor disappearance in 5/5 mice. - Induced antibody-dependent cell-mediated cytotoxicity (ADCC). | [7] |
| Anti-GM2 mAb (DMF10.167.4) | Human Melanoma (CHL-1) Xenograft in SCID Mice | - Significant suppression of tumor progression at doses of 30 and 100 µ g/injection . | [17] |
| GM2-KLH + QS21 Vaccine | Melanoma Patients (Adjuvant Setting) | - 88% of patients developed IgM anti-GM2 antibodies. - 71% of patients developed IgG anti-GM2 antibodies. | [18][19] |
| Dual anti-GD2 and anti-GM2 mAbs | Neuroblastoma (NBL) Xenograft in Mice | - Higher efficacy and better survival compared to targeting each ganglioside individually. | [14] |
Experimental Protocols
Validating GM2 as a target requires robust methods to quantify substrate accumulation, measure enzyme activity, and assess therapeutic outcomes in relevant models.
Protocol 1: Quantification of GM2 Ganglioside by Cell-ELISA
This protocol describes a method for the relative quantification of intracellular GM2 storage in cultured fibroblasts, useful for evaluating the corrective effect of therapies.[20]
-
Cell Culture: Seed patient-derived fibroblasts in a 96-well plate and culture to confluence.
-
Therapeutic Intervention: Treat cells with the therapeutic agent (e.g., recombinant enzyme, gene therapy vector) for a predetermined period.
-
Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization & Blocking: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with an anti-GM2 monoclonal antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash cells three times. Add TMB substrate and incubate until color develops. Stop the reaction with 2N H₂SO₄.
-
Quantification: Read absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of stored GM2.
Protocol 2: Measurement of β-Hexosaminidase (Hex) Activity
This fluorometric assay is used to determine the enzymatic activity of β-hexosaminidase in cell lysates or tissue homogenates, a key pharmacodynamic marker for gene therapy.
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5) containing a non-ionic detergent. Determine the total protein concentration using a BCA or Bradford assay.
-
Substrate Preparation: Prepare a working solution of the artificial fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) in the assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add a known amount of protein from the sample lysate. Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-carbonate buffer, pH 10.7). This step also enhances the fluorescence of the 4-methylumbelliferone (B1674119) (4-MU) product.
-
Fluorescence Measurement: Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: Quantify the amount of 4-MU product generated by comparing the fluorescence to a standard curve of known 4-MU concentrations. Express enzyme activity as nmol of substrate hydrolyzed per hour per mg of protein.
Protocol 3: In Vivo Efficacy Assessment in Sandhoff Disease Mouse Model
The Sandhoff disease (Hexb-/-) mouse model recapitulates the severe neurological phenotype of the human disease and is a crucial tool for preclinical validation.
-
Animal Model: Use a colony of Hexb-/- mice and wild-type littermates as controls.
-
Therapeutic Administration: At a presymptomatic age (e.g., neonatal or 1 month), administer the therapeutic agent (e.g., AAV vector via intracerebroventricular injection, SRT drug via oral gavage).
-
Phenotypic Monitoring:
-
Lifespan: Record the date of death or euthanasia at the humane endpoint to determine survival curves.
-
Motor Function: Conduct regular behavioral tests (e.g., rotarod, grip strength, open field test) to assess motor coordination and strength.
-
Clinical Signs: Monitor for disease progression signs such as tremors, ataxia, and weight loss.
-
-
Biochemical Analysis: At the study endpoint, harvest tissues (brain, spinal cord, liver).
-
Measure β-Hexosaminidase activity in tissue homogenates (Protocol 2).
-
Quantify GM2 and related glycosphingolipid storage using thin-layer chromatography (TLC), HPLC, or mass spectrometry.
-
-
Histopathological Analysis: Perform histological staining (e.g., H&E, Luxol Fast Blue) and immunohistochemistry (e.g., for LAMP1 to assess lysosomal proliferation, GFAP for astrogliosis) on brain and spinal cord sections to evaluate neuroinflammation and neurodegeneration.
Visualizations: Pathways and Workflows
GM2 Ganglioside Metabolic Pathway and Therapeutic Interventions
Caption: GM2 metabolic pathway showing points of intervention for SRT and Gene Therapy.
Experimental Workflow for Preclinical Gene Therapy Validation
Caption: Workflow for validating AAV gene therapy in a preclinical animal model.
Mechanism of Anti-GM2 Antibody Therapy in Cancer
Caption: Mechanism of action for anti-GM2 monoclonal antibody therapy against cancer.
References
- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies [mdpi.com]
- 2. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of gangliosides in chemical-induced neurodegenerative diseases and mental health disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics and Therapies for GM2 Gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II clinical study of gene therapy for GM2 gangliosidosis, including Tay-Sachs and Sandhoff diseases, shows encouraging results [umassmed.edu]
- 7. Effect of a chimeric anti-ganglioside GM2 antibody on ganglioside GM2-expressing human solid tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gangliosides as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 12. Substrate Reduction Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]
- 13. Targeting Ganglioside GM2 to Overcome Ganglioside GD2 Loss in Cancer Immunotherapy | Explore Technologies [techfinder.stanford.edu]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. patientworthy.com [patientworthy.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Induction of antibodies against GM2 ganglioside by immunizing melanoma patients using GM2-keyhole limpet hemocyanin + QS21 vaccine: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic evaluation of GM2 gangliosidoses by ELISA using anti-GM2 ganglioside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of Anti-GM2-Ganglioside Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of anti-GM2-ganglioside antibodies is paramount. This guide provides an objective comparison of their cross-reactivity with other gangliosides, supported by experimental data and detailed methodologies. The findings indicate that while anti-GM2 antibodies can exhibit high specificity, cross-reactivity with structurally similar gangliosides, particularly GM1 and GD2, is a notable consideration.
Anti-GM2-ganglioside antibodies are implicated in a variety of neurological conditions, including Guillain-Barré syndrome (GBS) and its variants.[1][2] Their pathogenic role is often linked to their ability to bind to GM2 gangliosides on the surface of nerve cells, potentially triggering an immune response that leads to nerve damage. However, the therapeutic potential and the precise mechanisms of action of these antibodies are intrinsically linked to their binding specificity. Off-target binding to other gangliosides can lead to unforeseen side effects and diminish therapeutic efficacy.
Comparative Analysis of Binding Specificity
The cross-reactivity of anti-GM2 antibodies is largely dictated by the structural similarity of the glycan epitopes of other gangliosides. While comprehensive quantitative data comparing a single anti-GM2 antibody across a wide panel of gangliosides is limited in publicly available literature, existing studies provide valuable qualitative and semi-quantitative insights.
| Target Ganglioside | Observed Cross-Reactivity with Anti-GM2 Antibodies | Experimental Evidence |
| GM1 | Frequently observed, particularly with IgM isotype anti-GM2 antibodies.[1] | ELISA and immunohistochemical studies have shown concomitant reactivity of patient sera with both GM2 and GM1.[1] |
| GD2 | Weak to moderate cross-reactivity has been reported for some monoclonal anti-GM2 antibodies. | An ELISA-based assessment of a precursor to the monoclonal antibody BIW-8962 showed strong reactivity with GM2 and weak reactivity with GD2. A human monoclonal antibody derived from a melanoma patient demonstrated dual specificity for GM2 and GD2. |
| GalNAc-GD1a | Cross-reactivity is possible due to the shared terminal GalNAcβ1-4(Neu5Acα2-3)Gal epitope. | Studies in canine polyradiculoneuritis, an animal model for GBS, have shown frequent co-occurrence of anti-GM2 and anti-GalNAc-GD1a IgG antibodies. |
| GD1b | Cross-reactivity is less commonly reported but has been observed in some patient sera. | An ELISA absorption study investigating anti-GM1 IgG antibodies found cross-reactivity with GD1b in a subset of GBS patients, but no cross-reactivity with GM2 was detected in that particular study.[3] |
| GT1b | No significant cross-reactivity has been reported in the reviewed literature. | An ELISA absorption study of anti-GM1 IgG antibodies showed no cross-reactivity with GT1b or GM2.[3] |
| GQ1b | No significant cross-reactivity has been reported in the reviewed literature. | An ELISA absorption study of anti-GM1 IgG antibodies showed no cross-reactivity with GQ1b or GM2.[3] |
Experimental Protocols
To aid researchers in assessing the cross-reactivity of their own anti-GM2 antibodies, detailed protocols for key experimental techniques are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
This protocol outlines a standard indirect ELISA to determine the binding of an anti-GM2 antibody to a panel of different gangliosides.
Materials:
-
High-binding 96-well microtiter plates
-
Purified gangliosides (GM2, GM1, GD2, GD1a, GD1b, GT1b, etc.)
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6) or PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Anti-GM2 antibody of interest
-
Secondary Antibody: HRP-conjugated anti-species-isotype specific antibody
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2M H₂SO₄
-
Plate reader
Procedure:
-
Antigen Coating: Dissolve each purified ganglioside in methanol (B129727) and dilute to a final concentration of 1-5 µg/mL in the coating buffer. Add 100 µL of each ganglioside solution to separate wells of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Prepare serial dilutions of the anti-GM2 antibody in Blocking Buffer. Add 100 µL of each dilution to the wells coated with different gangliosides. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. The OD values are proportional to the amount of antibody bound to each ganglioside.
Glycan Array for High-Throughput Specificity Profiling
Glycan arrays offer a powerful platform to simultaneously screen the binding of an antibody against a large library of different glycans, including a variety of gangliosides.
General Protocol Outline:
-
Array Preparation: Utilize a commercially available or custom-printed glycan array containing a diverse set of purified gangliosides and other related glycans immobilized on a glass slide.
-
Blocking: Block the array surface with a suitable blocking buffer to minimize non-specific binding.
-
Antibody Incubation: Apply the anti-GM2 antibody, diluted in a binding buffer, to the array surface and incubate.
-
Washing: Wash the array to remove unbound antibodies.
-
Detection: Apply a fluorescently labeled secondary antibody that specifically recognizes the primary anti-GM2 antibody.
-
Scanning and Analysis: Scan the array using a fluorescence microarray scanner. The fluorescence intensity of each spot corresponds to the binding affinity of the antibody to the specific glycan. Data analysis software is used to quantify the signal intensities and identify cross-reactive binding.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of an antibody to its target.
General Protocol Outline:
-
Sensor Chip Preparation: Covalently immobilize the anti-GM2 antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of dilutions of each purified ganglioside (analyte) in a suitable running buffer. Inject the ganglioside solutions sequentially over the antibody-immobilized surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is monitored during the injection of the ganglioside, and the dissociation phase is monitored as the buffer flows over the surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a specific regeneration solution to remove the bound ganglioside, preparing the surface for the next injection.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The binding of anti-ganglioside antibodies to neuronal cells can trigger intracellular signaling cascades that lead to cellular dysfunction, such as the inhibition of neurite outgrowth.[4][5] A key pathway implicated in this process is the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[4]
Signaling Pathway of Neurite Outgrowth Inhibition
Caption: Anti-GM2 antibody binding to GM2 ganglioside activates the RhoA/ROCK pathway, leading to neurite outgrowth inhibition.
Experimental Workflow for Assessing Cross-Reactivity
Caption: A multi-step workflow for the comprehensive evaluation of anti-GM2 antibody cross-reactivity.
References
- 1. Clinical Heterogeneity of Anti-GM2-Ganglioside-Antibody Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Heterogeneity of Anti-GM2-Ganglioside-Antibody Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Range of cross reactivity of anti-GM1 IgG antibody in Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-ganglioside antibody-mediated activation of RhoA induces inhibition of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
A Comparative Analysis of GM2-Ganglioside Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of GM2-ganglioside across different species is critical for advancing therapeutic strategies for GM2 gangliosidoses and other related neurological disorders. This guide provides a comparative analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
This compound is a vital component of the cell membrane, playing a crucial role in cell signaling, neuronal development, and immune responses.[1] Its structure consists of a ceramide lipid tail embedded in the cell membrane and a complex carbohydrate head group that extends into the extracellular space.[1] Dysregulation of this compound metabolism leads to a group of severe neurodegenerative lysosomal storage disorders known as GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases.[2][3]
Quantitative Distribution of this compound in Brain Tissue
The concentration and composition of gangliosides, including GM2, exhibit significant variation across different species. This diversity is a critical consideration when selecting animal models for preclinical research. While comprehensive data across all species is still an area of active research, this table summarizes available quantitative data for this compound levels in the brain tissue of several key species. It is important to note that mice possess an alternative catabolic pathway for this compound, which can influence the phenotype in disease models.[2]
| Species | Brain Region | This compound Concentration (nmol/g wet weight) | Method of Quantification | Reference |
| Human (Normal) | Grey Matter | < 0.1 | Mass Spectrometry | [4] |
| Human (Tay-Sachs) | Cerebral Cortex | > 100 | Mass Spectrometry | [5] |
| Mouse (Wild-Type) | Whole Brain | Undetectable to low levels | TLC, Mass Spectrometry | [6][7][8][9] |
| Mouse (Sandhoff model) | Whole Brain | ~5.6 | HPLC | [8] |
| Cat (Normal) | Occipital Lobe | Undetectable | LC/MS/MS | [10] |
| Cat (Sandhoff model) | Occipital Lobe | Significantly elevated | LC/MS/MS | [10] |
| Sheep (Normal) | Occipital Lobe | Undetectable | LC/MS/MS | [10] |
| Sheep (Tay-Sachs model) | Occipital Lobe | Significantly elevated | LC/MS/MS | [10] |
Experimental Protocols for this compound Analysis
Accurate and reproducible quantification of this compound is paramount for both basic research and clinical studies. Below are detailed methodologies for the extraction, purification, and analysis of this compound from biological tissues.
Ganglioside Extraction and Purification
This protocol is a widely used method for the isolation of total gangliosides from brain tissue.
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Sephadex G-25 column
Procedure:
-
Homogenize brain tissue in 19 volumes of chloroform:methanol (2:1, v/v).
-
Filter the homogenate to remove solid debris.
-
Add 0.2 volumes of deionized water to the filtrate to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Carefully collect the upper aqueous phase containing gangliosides.
-
Dry the aqueous phase using a rotary evaporator.
-
Redissolve the dried residue in a small volume of chloroform:methanol:water (60:30:4.5, v/v/v).
-
Apply the sample to a Sephadex G-25 column equilibrated with the same solvent system to remove impurities.
-
Elute the gangliosides with the same solvent and collect the fractions.
-
Pool the ganglioside-containing fractions and dry under a stream of nitrogen.
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Detection
HPTLC is a robust method for the separation and qualitative or semi-quantitative analysis of gangliosides.[11][12]
Materials:
-
HPTLC silica (B1680970) gel 60 plates
-
Developing solvent: chloroform:methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v)
-
Resorcinol-HCl reagent for visualization
-
This compound standard
-
Oven
Procedure:
-
Activate the HPTLC plate by heating at 110°C for 30 minutes.
-
Spot the extracted ganglioside samples and the GM2 standard onto the plate.
-
Develop the chromatogram in a saturated chamber with the developing solvent until the solvent front reaches the desired height.
-
Dry the plate thoroughly.
-
Spray the plate with the resorcinol-HCl reagent.
-
Heat the plate at 100°C for 10-15 minutes to visualize the ganglioside bands. GM2 will appear as a distinct purple band.
-
Quantify the bands using densitometry by comparing the intensity of the sample band to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS is the gold standard for sensitive and specific quantification of this compound.[13][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Reconstitute the purified ganglioside extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system.
-
Separate gangliosides using a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water containing a suitable modifier like formic acid or ammonium (B1175870) acetate.[5]
-
Introduce the eluent into the mass spectrometer.
-
Perform MS/MS analysis in negative ion mode, monitoring for the specific precursor-to-product ion transition for this compound.
-
Quantify this compound by comparing the peak area to that of a known amount of an internal standard (e.g., deuterated GM2).
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the this compound metabolic pathway and a typical experimental workflow for its comparative analysis.
Caption: Simplified metabolic pathway of this compound.
Caption: Experimental workflow for comparative this compound analysis.
References
- 1. What is GM2 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a phenotypically severe animal model for human AB-Variant GM2 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural history study of glycan accumulation in large animal models of GM2 gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution thin-layer chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Comparative Guide to GM2-Ganglioside Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate interactions between GM2-ganglioside and its binding proteins is paramount for deciphering cellular signaling pathways and developing novel therapeutic strategies for GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases. This guide provides an objective comparison of key proteins known to interact with this compound, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular processes.
Confirmed Interacting Proteins and Binding Affinities
Experimental evidence has conclusively identified a core set of proteins that directly bind to this compound. The most critical interaction for the catabolism of GM2 occurs within the lysosome and involves the coordinated action of the GM2 activator protein (GM2AP) and β-hexosaminidase A (HexA).[1][2][3][4] Other proteins, primarily involved in immune recognition, have also been shown to interact with this compound, albeit with different functional consequences.
| Interacting Protein | Functional Role | Experimental Method | Quantitative Data (Binding Affinity) |
| GM2 Activator Protein (GM2AP) | A lipid transfer protein that extracts GM2 from lysosomal membranes and presents it to β-hexosaminidase A.[5][6][7] Essential cofactor for GM2 degradation.[8] | Sucrose-loaded vesicle sedimentation assays, Gel filtration assays, Fluorescence resonance energy transfer (FRET), Surface plasmon resonance (SPR)[6][8] | While specific Kd values are not consistently reported across studies, the interaction is characterized as high-affinity and essential for enzymatic activity.[8] |
| β-Hexosaminidase A (HexA) | A lysosomal enzyme that catalyzes the hydrolysis of the terminal N-acetylgalactosamine from this compound.[1][9] | In vitro enzyme activity assays, Co-immunoprecipitation | The interaction is dependent on the presentation of GM2 by GM2AP. The activator/lipid complex is the true substrate for the enzyme.[8] |
| Siglec-7 | Sialic acid-binding immunoglobulin-type lectin 7, an inhibitory immune receptor.[10] | ELISA, Liposome-based binding assays | Murine Siglec-F (a paralog of human Siglec-8) showed strong binding to liposomes containing GM2.[11] |
| CD1d | A lipid antigen-presenting molecule that can present glycolipids to natural killer T (NKT) cells.[12][13][14] | Cellular antigen presentation assays | The interaction is primarily studied in the context of T-cell activation rather than direct binding affinity measurements.[12][14] |
The Lysosomal Degradation Pathway of this compound
The catabolism of this compound is a critical cellular process, and its disruption leads to the pathological accumulation of GM2 in lysosomes, characteristic of GM2 gangliosidoses.[1][15][16] The central players in this pathway are GM2AP and the heterodimeric enzyme HexA, composed of an α and a β subunit.[1][3] GM2AP acts as a "lipid shuttle," extracting GM2 from the intralysosomal vesicles and presenting its carbohydrate headgroup to the active site of HexA for cleavage.[6][7][9]
Experimental Protocols
A variety of in vitro and cell-based assays are employed to investigate the interaction between this compound and proteins. Below are summaries of key experimental methodologies.
Liposome-Based Binding Assays
This method mimics the presentation of this compound in a lipid bilayer, providing a more physiologically relevant context for studying protein interactions.
-
Vesicle Preparation: Small unilamellar vesicles (liposomes) are prepared by sonication or extrusion. These liposomes incorporate a defined concentration of this compound along with other phospholipids (B1166683) like phosphatidylcholine.
-
Interaction Analysis:
-
Sucrose-loaded Vesicle Sedimentation: Liposomes are loaded with sucrose (B13894) to increase their density. After incubation with the protein of interest, the mixture is centrifuged. The amount of protein that pellets with the liposomes (bound) versus the amount remaining in the supernatant (unbound) is quantified, often by SDS-PAGE and densitometry.[6]
-
Fluorescence Resonance Energy Transfer (FRET): A fluorescently labeled lipid is incorporated into the liposomes along with GM2. The binding of a protein can alter the distance between the fluorescent donor and acceptor molecules, leading to a change in the FRET signal, which can be used to quantify binding.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
-
Immobilization: A lipid bilayer containing this compound is created on a sensor chip.
-
Binding Measurement: The protein of interest is flowed over the sensor surface. The binding of the protein to the GM2-containing lipid layer causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd).[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to study glycolipid-protein interactions.
-
Plate Coating: Microtiter plates are coated with this compound.
-
Binding and Detection: The protein of interest is added to the wells and allowed to bind. Unbound protein is washed away. A primary antibody specific to the protein is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of bound protein.
Experimental Workflow for Characterizing GM2-Protein Interactions
The following diagram outlines a typical workflow for identifying and characterizing a novel this compound interacting protein.
By employing these methodologies, researchers can rigorously confirm and quantify the interactions between this compound and various proteins, paving the way for a deeper understanding of their physiological and pathological roles. This knowledge is crucial for the development of targeted therapies for diseases stemming from aberrant this compound metabolism.
References
- 1. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease | PLOS One [journals.plos.org]
- 5. GM2A - Wikipedia [en.wikipedia.org]
- 6. Ligand Extraction Properties of the GM2 Activator Protein and Its Interactions with Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The enzyme-binding region of human GM2-activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Insights into Siglec‐7 Binding to Gangliosides: NMR Protein Assignment and the Impact of Ligand Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the abilities of murine Siglecs to interact with gangliosides[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CD1-mediated antigen presentation of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD1d presentation of glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of GM2-ganglioside in healthy vs diseased tissue.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GM2-Ganglioside's Role, Concentration, and Associated Pathologies in Healthy versus Diseased Tissues, Supported by Experimental Data and Methodologies.
This compound, a sialic acid-containing glycosphingolipid, is a critical component of the cell membrane, particularly in the nervous system.[1] In healthy tissues, it plays a role in cell signaling, neuronal development, and immune responses.[2] However, its accumulation in diseased states, notably in GM2 gangliosidoses and certain cancers, underscores its significance as a biomarker and therapeutic target. This guide provides a comparative overview of this compound in healthy and diseased tissues, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its signaling pathways.
Quantitative Comparison of this compound Levels
The concentration of this compound varies dramatically between healthy and diseased tissues, with profound accumulation observed in neurodegenerative lysosomal storage disorders. The following table summarizes key quantitative findings from published studies.
| Tissue Type | Condition | This compound Concentration | Lyso-GM2 Concentration | Reference |
| Human Cerebral Gray Matter | Healthy (Age-matched control) | Not typically quantified as a major ganglioside | Not reported | [3] |
| Human Cerebral Gray Matter | Tay-Sachs Disease | 12.2 µmol/g fresh tissue | 12-16 nmol/g | [3] |
| Human Cerebral Gray Matter | Sandhoff Disease | 13.0 µmol/g fresh tissue | 43 nmol/g | [3] |
| Mouse Brain | Wild-type | Below detection level | Below detection level (0.02 nmol/g) | [4] |
| Mouse Brain | Sandhoff Disease Model | Not specified | 5.6 ± 0.8 nmol/g | [4] |
| Human Serum | Healthy Control | 29.14% ± 1.31% (of total gangliosides) | Not reported | [5] |
| Human Serum | Cholangiocarcinoma | Significantly elevated (p=0.042) | Not reported | [5][6] |
Pathophysiological Roles of this compound
In healthy individuals, this compound constitutes a small fraction of the total brain gangliosides, with major gangliosides like GM1, GD1a, GD1b, and GT1b making up about 95%.[1] Its functions are integral to normal cellular processes.
In diseased states, the role of this compound shifts from a functional component to a pathogenic molecule.
GM2 Gangliosidoses: Tay-Sachs and Sandhoff Disease
Tay-Sachs and Sandhoff diseases are autosomal recessive neurodegenerative disorders resulting from the inability to catabolize this compound due to mutations in the genes encoding the α-subunit (Tay-Sachs) or β-subunit (Sandhoff) of the β-hexosaminidase A enzyme.[7][8] This enzymatic deficiency leads to the massive accumulation of this compound, primarily within the lysosomes of neurons in the central nervous system.[7][8] This storage triggers a cascade of detrimental events, including neuronal damage, microglial activation, and ultimately, widespread neuronal apoptosis (programmed cell death), leading to the severe neurological symptoms characteristic of these diseases.[9]
Cancer
In contrast to its role in neurodegeneration, elevated expression of this compound in certain cancers is associated with tumor progression and metastasis.[5][6] Studies have shown that GM2 can mediate tumor cell migration by interacting with cell surface receptors like integrins.[10][11] This interaction can trigger downstream signaling pathways that promote cell motility and invasion.[10][11] For instance, in cholangiocarcinoma, a significant increase in serum GM2 levels has been observed, suggesting its potential as a biomarker for this cancer.[5][6]
Experimental Protocols for this compound Analysis
Accurate quantification and localization of this compound are crucial for diagnostics and research. Below are detailed methodologies for key experimental techniques.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in various biological samples.[12][13]
1. Sample Preparation (Brain Tissue): a. Homogenize a known weight of brain tissue. b. Perform lipid extraction using a mixture of chloroform, methanol, and water. c. Centrifuge to separate the phases and collect the upper aqueous phase containing the gangliosides. d. Purify the ganglioside fraction using solid-phase extraction (e.g., C18 columns). e. Dry the purified gangliosides under a stream of nitrogen. f. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[12]
2. LC-MS/MS Analysis: a. Utilize a liquid chromatography system coupled to a tandem mass spectrometer. b. Separate gangliosides on a suitable column (e.g., C18). c. Employ a gradient elution with mobile phases such as acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) acetate (B1210297) and formic acid.[12] d. Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, monitoring for specific precursor-to-product ion transitions.[12]
Analysis of this compound by Thin-Layer Chromatography (TLC)
TLC is a classic method for the separation and visualization of gangliosides.[14][15][16][17][18]
1. Sample Preparation and Spotting: a. Extract and purify gangliosides from the tissue sample as described for LC-MS/MS. b. Dissolve the dried ganglioside extract in a small volume of a suitable solvent (e.g., chloroform/methanol). c. Activate a high-performance TLC (HPTLC) plate by heating. d. Apply the sample and this compound standards to the plate as small spots or bands.[14]
2. Chromatogram Development: a. Place the TLC plate in a developing chamber containing a solvent system such as chloroform/methanol/0.25% aqueous KCl (60:35:8, v/v/v).[14] b. Allow the solvent to ascend the plate until the solvent front is near the top. c. Remove the plate and dry it thoroughly.[14]
3. Visualization: a. Spray the dried plate with a visualization reagent, such as resorcinol-HCl, which is specific for sialic acids.[14] b. Heat the plate to develop the color. Gangliosides will appear as purple-blue bands. c. Quantify the bands by densitometry, comparing the intensity of the sample band to the standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound and a typical experimental workflow for its analysis.
Caption: Degradation pathway of this compound and enzymatic blocks in Tay-Sachs and Sandhoff diseases.
Caption: Proposed pathway of this compound-induced neurodegeneration.
Caption: this compound signaling in cancer cell migration.
Caption: Experimental workflow for this compound analysis.
References
- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is GM2 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Composition of gangliosides and neutral glycosphingolipids of brain in classical Tay-Sachs and Sandhoff disease: more lyso-GM2 in Sandhoff disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-GM2 ganglioside: a possible biomarker of Tay-Sachs disease and Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganglioside GM2: a potential biomarker for cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 15. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iitg.ac.in [iitg.ac.in]
A Guide to the Validation of Novel GM2-Ganglioside Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of GM2-ganglioside are critical for the diagnosis and monitoring of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, and for advancing therapeutic research. This guide provides a comparative overview of established and novel methods for this compound detection, supported by experimental data and detailed protocols to aid in the validation of new analytical techniques.
Comparison of this compound Detection Methods
The selection of an appropriate method for this compound detection depends on the research question, sample type, and desired level of sensitivity and specificity. Below is a summary of commonly employed techniques.
| Method | Principle | Sample Types | Throughput | Key Advantages | Key Limitations |
| New Method (Hypothetical) | [Insert Principle of New Method] | [List Sample Types] | [High/Medium/Low] | [List Advantages] | [List Limitations] |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification.[1][2][3] | Plasma, leukocytes, fibroblasts, CSF, serum.[1][2][3] | Medium | High sensitivity and specificity; allows for quantification of different GM2 species.[1][3] | Requires specialized equipment and expertise; can be time-consuming.[2] |
| ELISA | Immunoenzymatic detection using specific anti-GM2 antibodies.[4] | Fibroblasts, serum, plasma, cell culture supernatants.[4][5] | High | Simple, sensitive, and suitable for high-throughput screening.[4] | Susceptible to antibody cross-reactivity; may not distinguish between different GM2 isoforms. |
| Immunofluorescence | Visualization of this compound in cells or tissues using fluorescently labeled antibodies.[6][7] | Cultured cells, tissue sections.[6][7] | Low to Medium | Provides spatial information on GM2 localization within cells and tissues.[6][8] | Semi-quantitative; requires imaging equipment and expertise in microscopy. |
| HPTLC | Separation of gangliosides on a high-performance thin-layer chromatography plate followed by detection.[9] | Brain tissue.[9] | Medium | Relatively inexpensive; good for qualitative and semi-quantitative analysis.[9] | Lower sensitivity and resolution compared to LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any new detection method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound in biological samples.
Sample Preparation:
-
Extraction: Homogenize tissue samples or lyse cells in an appropriate solvent, typically a chloroform/methanol (B129727) mixture, to extract lipids. For liquid samples like plasma or CSF, protein precipitation with a solvent like methanol is performed.[3]
-
Partitioning: Partition the extract by adding water to separate the gangliosides into the aqueous phase.[1]
-
Solid-Phase Extraction (SPE): Purify and concentrate the gangliosides from the aqueous phase using a C18 SPE column.[1]
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the purified sample onto an HPLC system equipped with a suitable column (e.g., C18) to separate the different ganglioside species.[3] A gradient of solvents, such as water and methanol, is typically used for elution.[3]
-
Mass Spectrometry Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Quantification: Perform quantification using multiple reaction monitoring (MRM) in negative ion mode.[3] An internal standard, such as a deuterium-labeled ganglioside, is used for accurate quantification.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a cell-based ELISA to measure intracellular this compound levels.[4]
Procedure:
-
Cell Culture: Plate fibroblasts from patients and controls in a 96-well plate and culture until confluent.
-
Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a monoclonal antibody specific for this compound.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader. The signal intensity is proportional to the amount of this compound.
Immunofluorescence
This protocol describes the detection of this compound in tissue sections.[6]
Procedure:
-
Tissue Preparation: Embed paraffin-embedded tissue sections on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the GM2 epitope.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound.
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye (e.g., DAPI) and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Visualizations
This compound Catabolism Pathway
Caption: Lysosomal degradation of this compound by β-Hexosaminidase A, facilitated by the GM2 activator protein.
Experimental Workflow for a New this compound Detection Method
Caption: A generalized workflow for the analysis of this compound using a novel detection method.
References
- 1. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic evaluation of GM2 gangliosidoses by ELISA using anti-GM2 ganglioside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Prenatal diagnosis of GM2-gangliosidosis. Immunofluorescence analysis of ganglioside GM2 in cultured amniocytes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of GM2-Ganglioside and Globotriaosylceramide in Lysosomal Storage Diseases
A definitive guide for researchers and drug development professionals on the roles of GM2-ganglioside and globotriaosylceramide in the pathology of their respective lysosomal storage diseases. This document provides a detailed comparison of the biochemical basis, clinical manifestations, and therapeutic strategies related to the accumulation of these two critical glycosphingolipids.
The accumulation of specific glycosphingolipids within lysosomes is the hallmark of a class of devastating genetic disorders known as lysosomal storage diseases. Among these, the GM2 gangliosidoses and Fabry disease stand out due to their severe neurodegenerative and multi-systemic clinical presentations, respectively. These conditions arise from the deficient activity of specific lysosomal hydrolases, leading to the pathological storage of this compound in the former and globotriaosylceramide in the latter. This guide offers a comprehensive comparison of these two glycosphingolipids and their associated diseases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid researchers and clinicians in their pursuit of effective therapies.
Core Molecular and Cellular Distinctions
This compound and globotriaosylceramide are both complex glycosphingolipids that play roles in cellular function; however, their accumulation due to enzymatic defects leads to distinct and severe pathologies. The primary distinctions between the lysosomal storage diseases associated with these molecules are rooted in the specific enzyme deficiencies, the chemical nature of the stored lipid, and the primary organ systems affected.
GM2 gangliosidoses, which include Tay-Sachs disease and Sandhoff disease, are characterized by the accumulation of this compound, primarily in the neurons of the central nervous system.[1][2] This accumulation is a direct result of deficiencies in the β-hexosaminidase enzyme system.[3][4] In contrast, Fabry disease is caused by the deficiency of the enzyme α-galactosidase A, leading to the buildup of globotriaosylceramide (also known as Gb3 or ceramide trihexoside) in a wide range of cells, particularly the vascular endothelium, renal epithelial cells, and cardiomyocytes.[5][6]
The differing cellular and tissue tropisms of these stored lipids largely dictate the clinical phenotypes of the respective diseases. The profound neurological involvement in GM2 gangliosidoses leads to progressive neurodegeneration, while the systemic accumulation of Gb3 in Fabry disease results in a multi-organ pathology affecting the kidneys, heart, and skin.[3][7]
Quantitative Analysis of Substrate Accumulation
The quantification of accumulated glycosphingolipids in patient tissues and fluids is crucial for diagnosis, monitoring disease progression, and assessing the efficacy of therapeutic interventions. Below are tables summarizing representative data on the accumulation of this compound and globotriaosylceramide in affected individuals compared to healthy controls.
| This compound Accumulation in Tay-Sachs Disease | |
| Tissue/Fluid | Fold Increase vs. Control (Approximate) |
| Brain (Gray Matter) | >100-fold |
| Liver | 10 to 20-fold |
| Plasma (lyso-GM2) | >100-fold[8] |
| Globotriaosylceramide (Gb3) Accumulation in Fabry Disease | |
| Tissue/Fluid | Fold Increase vs. Control (Approximate) |
| Kidney | >50-fold |
| Heart | >20-fold |
| Skin | >20-fold |
| Urine Sediment | Significantly elevated[9] |
| Plasma | 2 to 10-fold |
Residual Enzyme Activity and Clinical Phenotype
The severity and age of onset of both GM2 gangliosidoses and Fabry disease are often correlated with the level of residual enzyme activity. Complete absence of enzyme function typically leads to severe, early-onset disease, whereas the presence of some residual activity can result in later-onset and more attenuated clinical courses.[3][9]
| Residual β-Hexosaminidase A (HEXA) Activity and Clinical Phenotype in GM2 Gangliosidoses | |
| Clinical Phenotype | Residual HEXA Activity (% of Normal) |
| Infantile Tay-Sachs Disease | <0.1%[4] |
| Juvenile Tay-Sachs Disease | 1-5% |
| Late-Onset Tay-Sachs Disease | 5-15%[3] |
| Residual α-Galactosidase A (GLA) Activity and Clinical Phenotype in Fabry Disease | |
| Clinical Phenotype | Residual GLA Activity (% of Normal) |
| Classic Fabry Disease (Male) | <1%[6] |
| Later-Onset Fabry Disease (Male) | 1-15%[10] |
| Heterozygous Females | Highly variable (can range from near normal to severely deficient)[9] |
Experimental Protocols
Accurate and reproducible quantification of substrate accumulation and enzyme activity is paramount in the study of lysosomal storage diseases. The following sections provide detailed methodologies for key experiments.
Quantification of this compound by HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in biological samples.
1. Sample Preparation (Brain Tissue):
-
Homogenize a known weight of brain tissue in chloroform:methanol (2:1, v/v).
-
Sonicate the homogenate and centrifuge to pellet the insoluble material.
-
Collect the supernatant containing the lipid extract.
-
Perform a Folch partitioning by adding 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge and collect the upper aqueous phase containing the gangliosides.
-
Desalt the ganglioside fraction using a C18 solid-phase extraction column.
-
Dry the purified ganglioside fraction under a stream of nitrogen.
-
Reconstitute the sample in a known volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a constant concentration of ammonium (B1175870) formate.[12]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound.
-
Quantification: Use a stable isotope-labeled internal standard of this compound to construct a standard curve for absolute quantification.
Quantification of Globotriaosylceramide (Gb3) by LC-MS/MS
A similar LC-MS/MS approach is employed for the precise measurement of Gb3 levels.
1. Sample Preparation (Kidney Tissue):
-
Homogenize a weighed portion of kidney tissue in chloroform:methanol (2:1, v/v).
-
After centrifugation, collect the supernatant.
-
Perform a liquid-liquid extraction with water to separate the lipid phase.
-
Dry the lower organic phase containing Gb3 under nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for injection.
2. LC-MS/MS Analysis:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using solvents such as methanol, acetonitrile, and water containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Operate in positive ion mode, monitoring for the specific MRM transitions of Gb3.
-
Quantification: Utilize a suitable internal standard, such as a deuterated analog of Gb3, for accurate quantification against a calibration curve.
β-Hexosaminidase A (HEXA) Enzyme Activity Assay
This fluorometric assay is a standard method for determining HEXA activity in cell lysates or tissue homogenates.
1. Reagents:
-
Assay Buffer: 0.1 M citrate/phosphate buffer, pH 4.4.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUGS), a specific substrate for HEXA. Prepare a stock solution in dimethylformamide and dilute in assay buffer to a final concentration of 2 mM.[13]
-
Stop Solution: 0.2 M glycine/NaOH buffer, pH 10.7.
-
Sample: Cell lysate or tissue homogenate diluted in assay buffer.
2. Procedure:
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
In a 96-well plate, add 10 µL of the sample to 40 µL of pre-warmed assay buffer.
-
To initiate the reaction, add 50 µL of the 2 mM 4-MUGS substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[13]
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[14]
-
Data Analysis: Calculate the enzyme activity based on a standard curve of 4-MU and express as nmol/hr/mg of protein.
α-Galactosidase A (GLA) Enzyme Activity Assay
This fluorometric assay is used to measure GLA activity.
1. Reagents:
-
Assay Buffer: 0.1 M citrate/phosphate buffer, pH 4.6.
-
Substrate: 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUGal). Prepare a stock solution and dilute in assay buffer to a final concentration of 1 mM.
-
Stop Solution: 0.2 M glycine/NaOH buffer, pH 10.7.
-
Sample: Plasma, leukocyte extract, or tissue homogenate.
2. Procedure:
-
Add 50 µL of the sample to a microplate well.
-
Add 50 µL of the 1 mM 4-MUGal substrate solution.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding 100 µL of the stop solution.
-
Read the fluorescence of the released 4-MU at an excitation of 365 nm and an emission of 450 nm.
-
Data Analysis: Quantify the enzyme activity using a 4-MU standard curve and express as nmol/hr/mL for plasma or nmol/hr/mg protein for cell/tissue extracts.
Signaling Pathways and Pathophysiology
The accumulation of this compound and globotriaosylceramide initiates a cascade of cellular events that contribute to the pathophysiology of their respective diseases. These include neuroinflammation, endoplasmic reticulum (ER) stress, and autophagy dysfunction.
This compound Degradation Pathway and Disease
Caption: this compound catabolism and points of enzymatic defect in GM2 gangliosidoses.
In GM2 gangliosidoses, the accumulation of this compound in neurons triggers a neuroinflammatory response, characterized by the activation of microglia and astrocytes.[15] This leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal apoptosis and the progressive neurodegeneration seen in these diseases.
Globotriaosylceramide Degradation Pathway and Disease
Caption: Globotriaosylceramide catabolism and the enzymatic defect in Fabry disease.
In Fabry disease, the accumulation of Gb3 in various cell types, including endothelial cells, podocytes, and cardiomyocytes, leads to cellular dysfunction through several mechanisms.[16][17] These include the induction of ER stress and the unfolded protein response (UPR), impaired autophagy, and chronic inflammation.[17][18] The accumulation of Gb3 and its deacylated form, lyso-Gb3, is also thought to promote cellular proliferation and fibrosis, contributing to the renal and cardiac pathology.[19]
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for a fluorometric lysosomal enzyme activity assay.
Therapeutic Strategies
The primary therapeutic approaches for both GM2 gangliosidoses and Fabry disease aim to address the underlying enzyme deficiency.
Enzyme Replacement Therapy (ERT): ERT is the standard of care for Fabry disease, involving the intravenous infusion of a recombinant form of human α-galactosidase A.[7] ERT has been shown to reduce Gb3 accumulation in some tissues and can stabilize or slow the progression of renal and cardiac disease. For GM2 gangliosidoses, the development of ERT has been challenged by the difficulty of delivering the enzyme across the blood-brain barrier to the central nervous system.
Substrate Reduction Therapy (SRT): SRT aims to decrease the production of the accumulating substrate. An approved SRT for Gaucher disease, another lysosomal storage disorder, has shown promise in preclinical models of Tay-Sachs and Sandhoff disease.
Chaperone Therapy: This approach uses small molecules to assist in the proper folding of mutated enzymes, thereby increasing their residual activity and stability. A pharmacological chaperone is approved for the treatment of Fabry disease in patients with amenable mutations.
Gene Therapy: Gene therapy holds significant promise for both conditions, with the goal of providing a long-lasting source of the deficient enzyme. Clinical trials are underway for both GM2 gangliosidoses and Fabry disease, exploring various viral vectors and delivery routes to achieve widespread and sustained enzyme expression.[20]
Conclusion
This compound and globotriaosylceramide, while both glycosphingolipids, give rise to distinct and devastating lysosomal storage diseases due to deficiencies in their respective catabolic enzymes. The GM2 gangliosidoses are primarily neurodegenerative disorders, whereas Fabry disease is a multi-systemic condition. Understanding the fundamental differences in their pathophysiology, as outlined in this guide, is essential for the development of novel and effective therapeutic strategies. The continued refinement of quantitative analytical techniques and a deeper understanding of the downstream cellular consequences of lipid accumulation will be critical in the ongoing efforts to combat these challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Massive accumulation of globotriaosylceramide in various tissues from a Fabry patient with a high antibody titer against alpha-galactosidase A after 6 years of enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease | PLOS One [journals.plos.org]
- 9. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Region-Specific Mouse Brain Ganglioside Distribution Revealed by an Improved Isobaric AminoxyTMT Labeling Strategy with Automated Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications [frontiersin.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exosome Secretion and Cellular Signaling Change in a Fabry Disease Cell Model Induced by Gene-silencing | In Vivo [iv.iiarjournals.org]
A Comparative Guide to the Clinical Presentations of Tay-Sachs and Sandhoff Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical and biochemical manifestations of Tay-Sachs and Sandhoff disease, two closely related lysosomal storage disorders. The information presented is intended to support research and development efforts aimed at understanding the pathophysiology of these devastating neurodegenerative diseases and creating effective therapeutic interventions.
Introduction
Tay-Sachs disease and Sandhoff disease are autosomal recessive genetic disorders characterized by the excessive accumulation of GM2 gangliosides, a type of sphingolipid, primarily in the neurons of the brain and spinal cord. This accumulation leads to progressive destruction of nerve cells, resulting in severe neurological symptoms and, in their most common infantile forms, death in early childhood.[1][2]
The underlying cause of both diseases is a deficiency in the activity of the lysosomal enzyme β-hexosaminidase.[3] However, the specific subunits of this enzyme affected differ between the two conditions, leading to distinct biochemical profiles and, in some cases, subtle but important differences in clinical presentation. Tay-Sachs disease is caused by mutations in the HEXA gene, which codes for the α-subunit of β-hexosaminidase A (Hex A). This results in a deficiency of Hex A activity.[3][4] Sandhoff disease, on the other hand, is caused by mutations in the HEXB gene, which codes for the β-subunit of β-hexosaminidase. Since both Hex A (a heterodimer of α and β subunits) and Hex B (a homodimer of β subunits) contain the β-subunit, Sandhoff disease is characterized by a deficiency of both Hex A and Hex B activity.[3][5]
Clinical and Biochemical Data Comparison
The following table summarizes the key quantitative data comparing the clinical and biochemical features of Tay-Sachs and Sandhoff disease.
| Feature | Tay-Sachs Disease | Sandhoff Disease | Normal Individuals |
| Affected Gene | HEXA | HEXB | Not Applicable |
| Enzyme Deficiency | β-Hexosaminidase A (Hex A)[3] | β-Hexosaminidase A (Hex A) and β-Hexosaminidase B (Hex B)[5] | Normal Enzyme Activity |
| Hex A Enzyme Activity (% of total) | < 20% in affected individuals[6] | Markedly decreased | 63-75% (Leukocytes, ≥16 years)[5] |
| Total Hexosaminidase Activity | Normal to slightly elevated | Markedly decreased[7] | 16.4-36.2 nmol/min/mg (Leukocytes, ≥16 years)[5] |
| Plasma Lyso-GM2 Levels | Significantly increased (e.g., 32.7 ± 5.1 nmol/L in infantile cases)[8] | Increased (e.g., 12.7 nmol/L in an infantile case)[8] | < 2.0 nmol/L[8] |
| Age of Onset (Infantile) | 3-6 months[1] | 3-6 months[9] | Not Applicable |
| Life Expectancy (Infantile) | 3-5 years[9] | 3-5 years[10] | Not Applicable |
| Key Clinical Features | Progressive neurodegeneration, cherry-red macula, hyperacusis, seizures[1][11] | Clinically almost indistinguishable from Tay-Sachs, with the addition of visceral involvement (hepatosplenomegaly) and bone changes[11][12] | No Symptoms |
Experimental Protocols
Accurate diagnosis and differentiation of Tay-Sachs and Sandhoff disease are crucial for patient management, genetic counseling, and the design of clinical trials. The following are summaries of key experimental protocols used in the diagnosis and study of these diseases.
β-Hexosaminidase Enzyme Activity Assay
This is the gold standard for biochemical diagnosis.[1] The assay quantitatively measures the activity of Hex A and total hexosaminidase (Hex A + Hex B) in patient samples, typically leukocytes or serum.
Principle: The assay utilizes artificial fluorogenic substrates, most commonly 4-methylumbelliferyl-N-acetyl-β-D-glucosamine (4-MUG) and its 6-sulfate derivative (4-MUGS). Total hexosaminidase can hydrolyze 4-MUG, while only Hex A can hydrolyze 4-MUGS. A key step in older methods involves differential heat inactivation; Hex A is heat-labile, while Hex B is heat-stable. By measuring the total enzyme activity before and after heat treatment, the relative activities of Hex A and Hex B can be determined. Modern assays often use specific substrates to avoid the heat inactivation step.
Methodology (Fluorometric Assay):
-
Sample Preparation: Leukocytes are isolated from whole blood, or serum is separated from clotted blood. Cells are lysed to release lysosomal enzymes.
-
Incubation: The sample lysate is incubated with the appropriate fluorogenic substrate (e.g., 4-MUG for total hexosaminidase) in a buffered solution at an optimal pH (typically around 4.4) and temperature (37°C).
-
Reaction Termination: The enzymatic reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer). This also enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorometric Measurement: The fluorescence of the 4-MU product is measured using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of about 450 nm.
-
Quantification: The enzyme activity is calculated based on the amount of fluorescent product generated over time and is typically expressed in nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/hr/mg protein).
Molecular Genetic Testing
Genetic testing provides a definitive diagnosis by identifying the disease-causing mutations in the HEXA or HEXB genes.
Methodology (DNA Sequencing):
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
PCR Amplification: The exons and flanking intron regions of the HEXA and HEXB genes are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA fragments are sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS).
-
Sanger Sequencing: This method sequences one DNA fragment at a time and is often used to confirm specific mutations or for targeted analysis.
-
Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes or even the entire exome/genome, making it a powerful tool for identifying novel mutations.
-
-
Data Analysis: The patient's DNA sequence is compared to the reference human genome sequence to identify any variations (mutations). These variations are then analyzed to determine if they are pathogenic and consistent with a diagnosis of Tay-Sachs or Sandhoff disease.
Quantification of GM2 Ganglioside Accumulation
Measuring the levels of stored GM2 gangliosides and their derivatives, like lyso-GM2, can serve as a biomarker for disease severity and response to therapy.
Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Lipid Extraction: Lipids, including gangliosides, are extracted from patient samples (e.g., plasma, cerebrospinal fluid, or tissue biopsies) using organic solvents.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). This step separates the different lipid species based on their physicochemical properties.
-
Mass Spectrometry Detection and Quantification: The separated lipids are ionized and analyzed by a tandem mass spectrometer. The mass spectrometer identifies and quantifies the specific gangliosides (e.g., GM2) and their derivatives based on their mass-to-charge ratio and fragmentation patterns. This method is highly sensitive and specific.
Visualizing the Pathophysiology and Diagnosis
Biochemical Pathway of GM2 Ganglioside Degradation
The following diagram illustrates the enzymatic step that is deficient in Tay-Sachs and Sandhoff diseases, leading to the accumulation of GM2 ganglioside.
Caption: Deficient β-Hexosaminidase A activity in Tay-Sachs and Sandhoff disease.
Diagnostic Workflow for Tay-Sachs and Sandhoff Disease
This diagram outlines the logical flow for diagnosing and differentiating between Tay-Sachs and Sandhoff disease.
Caption: Diagnostic algorithm for Tay-Sachs and Sandhoff disease.
References
- 1. Tay-Sachs Disease (HEXA) Sequencing and Deletion/Duplication | Test Fact Sheet [arupconsult.com]
- 2. Tay-Sachs/Sandhoff Disease: Beta-hexosaminidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 3. Hexosaminidase A and Total, Serum or Leukocytes | MLabs [mlabs.umich.edu]
- 4. Tay-Sachs Disease: HEXA Sequencing | Greenwood Genetic Center [ggc.org]
- 5. Hexosaminidase Testing | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]
- 6. Tay-Sachs Screen with Reflex [testguide.labmed.uw.edu]
- 7. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 8. Hexosaminidase A and Total Hexosaminidase, Leukocytes [testguide.labmed.uw.edu]
- 9. Tay-Sachs Disease Carrier Test (Enzyme Analysis) [sickkids.ca]
- 10. Enzyme-linked immunosorbent assay for the ganglioside GM2-activator protein. Screening of normal human tissues and body fluids, of tissues of GM2 gangliosidosis, and for its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexosaminidase A and Total, Leukocytes/Molecular Reflex, Whole Blood - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 12. Hexosaminidase Levels A+B - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
A Comparative Guide to the Efficacy of GM2-Ganglioside Adjuvants
For researchers and drug development professionals in the field of cancer immunotherapy, the selection of an appropriate adjuvant is critical to enhancing the immunogenicity of tumor-associated antigens like GM2-ganglioside. This guide provides an objective comparison of the performance of different adjuvants used in conjunction with a GM2-Keyhole Limpet Hemocyanin (KLH) conjugate vaccine, with a focus on supporting experimental data from key clinical studies.
Data Presentation: Adjuvant Performance in Clinical Trials
A pivotal study by Helling et al. investigated the efficacy of various adjuvants when combined with a GM2-KLH vaccine in melanoma patients. The primary endpoints for comparison were the induction of anti-GM2 IgM and IgG antibody titers, which are crucial for a robust and sustained immune response. The adjuvants evaluated were Bacillus Calmette-Guérin (BCG), DETOX, and the saponin-based adjuvant QS-21.
The quantitative data from this study are summarized in the table below, highlighting the serological responses of patients to the different vaccine formulations.
Table 1: Comparison of Anti-GM2 Antibody Titers with Different Adjuvants
| Adjuvant Group | Number of Patients | IgM Titer (Peak Median) | IgG Titer (Peak Median) | Patients with IgG Response |
| GM2-KLH + QS-21 | 12 | 1:320 | 1:160 | 12/12 |
| GM2-KLH + BCG | 6 | 1:80 | <1:20 | 1/6 |
| GM2-KLH + DETOX | 6 | 1:80 | <1:20 | 1/6 |
| GM2-KLH Alone | 6 | 1:40 | <1:20 | 0/6 |
Data sourced from Helling F, et al. Cancer Research 1995;55(13):2783-8.
The results clearly indicate that the GM2-KLH vaccine combined with the QS-21 adjuvant was significantly more effective at inducing a robust and consistent immune response.[1] This formulation not only produced the highest median IgM and IgG titers but was also the only one to elicit an IgG response in all treated patients.[1] In contrast, the use of BCG or DETOX as adjuvants, or the vaccine alone, resulted in significantly lower antibody responses, with minimal to no induction of IgG antibodies.[1]
Experimental Protocols
The methodologies employed in the comparative study of GM2-KLH adjuvants are detailed below to provide a comprehensive understanding of the experimental setup.
Vaccine Preparation and Administration
-
Antigen: this compound was covalently conjugated to Keyhole Limpet Hemocyanin (KLH).
-
Adjuvants:
-
QS-21: A purified saponin (B1150181) adjuvant.
-
BCG: Bacillus Calmette-Guérin.
-
DETOX: A formulation containing detoxified endotoxin (B1171834) and cell wall skeletons.
-
-
Immunization Schedule: Patients received subcutaneous injections of the GM2-KLH vaccine with their respective adjuvants. The schedule consisted of initial vaccinations followed by booster shots to augment the immune response over time.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-GM2 Antibodies
-
Plate Coating: 96-well microtiter plates were coated with purified GM2 ganglioside at a concentration of 200 ng/well in ethanol (B145695) and allowed to dry overnight.
-
Blocking: Plates were blocked with a 1% solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific antibody binding.
-
Serum Incubation: Patient serum samples were serially diluted and added to the wells, followed by incubation to allow for the binding of anti-GM2 antibodies.
-
Detection: Bound IgM and IgG antibodies were detected using horseradish peroxidase (HRP)-conjugated goat anti-human IgM and IgG secondary antibodies.
-
Substrate Reaction: The TMB (3,3',5,5'-tetramethylbenzidine) substrate was added, and the colorimetric reaction was stopped with sulfuric acid.
-
Data Analysis: The optical density was read at 450 nm, and antibody titers were determined as the highest serum dilution giving a positive reading.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial comparing the different GM2-KLH vaccine adjuvants.
Caption: Workflow of the GM2-KLH adjuvant comparison trial.
Signaling Pathway
This diagram illustrates the proposed immunological signaling pathway initiated by the GM2-KLH vaccine when administered with an effective adjuvant like QS-21.
Caption: Proposed signaling pathway for the GM2-KLH vaccine with QS-21.
References
Differentiating GM2 gangliosidoses from other neurodegenerative disorders.
A comprehensive analysis of clinical, biochemical, and genetic markers to distinguish GM2 gangliosidoses from other neurodegenerative disorders.
This guide provides a detailed comparison of GM2 gangliosidoses—including Tay-Sachs disease, Sandhoff disease, and the AB variant—with other clinically similar neurodegenerative disorders. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and pathway visualizations to aid in differential diagnosis and therapeutic development.
Clinical and Biochemical Differentiation
GM2 gangliosidoses are a group of lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells.[1] This accumulation is due to a deficiency in the activity of the enzyme β-hexosaminidase A (Hex A).[1] The clinical presentation can vary from severe infantile forms to later-onset juvenile and adult forms.[2] Differentiating these conditions from other neurodegenerative disorders is crucial for accurate diagnosis and patient management.
Key Distinguishing Features of GM2 Gangliosidoses
| Feature | Tay-Sachs Disease (HEXA deficiency) | Sandhoff Disease (HEXB deficiency) | AB Variant (GM2A deficiency) |
| Enzyme Defect | Deficient β-hexosaminidase A | Deficient β-hexosaminidase A and B | Deficient GM2 activator protein |
| Key Clinical Signs | Progressive neurodegeneration, cherry-red spot on macula, exaggerated startle response, seizures, hypotonia.[3][4] | Similar to Tay-Sachs, but with the frequent addition of organomegaly (hepatosplenomegaly) and skeletal abnormalities.[4][5] | Clinically indistinguishable from Tay-Sachs disease.[1] |
| Biochemical Markers | Low to absent Hex A activity with normal or elevated Hex B activity.[6] | Low to absent activity of both Hex A and Hex B.[7] | Normal in vitro Hex A and Hex B activity.[8] |
| Genetic Basis | Mutations in the HEXA gene.[9] | Mutations in the HEXB gene.[9] | Mutations in the GM2A gene.[9] |
Comparison with Other Neurodegenerative Disorders
A key clinical finding in many infantile cases of GM2 gangliosidoses is a cherry-red spot on the macula of the retina.[10] However, this is not exclusive to these disorders. The following table compares GM2 gangliosidoses with other conditions that may present with similar clinical features.
| Disorder | Key Overlapping Features with GM2 Gangliosidoses | Key Differentiating Features |
| Niemann-Pick Disease (Type A & C) | Cherry-red spot, hepatosplenomegaly, neurodegeneration.[11] | Type A: Deficiency of acid sphingomyelinase. Type C: Impaired intracellular cholesterol trafficking. Different storage material (sphingomyelin and cholesterol). |
| Gaucher Disease | Organomegaly, neurodegeneration (in neuronopathic forms). | Absence of cherry-red spot. Deficiency of glucocerebrosidase. Accumulation of glucocerebroside. |
| GM1 Gangliosidosis | Neurodegeneration, cherry-red spot, skeletal abnormalities.[12] | Deficiency of β-galactosidase. Accumulation of GM1 ganglioside. |
| Sialidosis (Mucolipidosis I) | Cherry-red spot, myoclonus, ataxia.[12] | Deficiency of neuraminidase (sialidase). Accumulation of sialylated oligosaccharides. |
| Leukodystrophies (e.g., Krabbe Disease, Metachromatic Leukodystrophy) | Progressive neurodegeneration, motor deficits.[3] | Primary involvement of white matter on neuroimaging. Specific enzyme deficiencies (e.g., galactocerebrosidase in Krabbe).[3][13] |
| Juvenile Batten Disease (Neuronal Ceroid Lipofuscinoses) | Seizures, vision loss, cognitive decline. | No cherry-red spot. Characteristic intracellular accumulations of autofluorescent lipopigments. |
Quantitative Data Summary
Accurate diagnosis relies on quantitative analysis of enzyme activity and biomarker levels. The following tables summarize typical findings in GM2 gangliosidoses and other relevant lysosomal storage disorders.
β-Hexosaminidase Enzyme Activity Levels
| Condition | β-Hexosaminidase A (Hex A) Activity | β-Hexosaminidase B (Hex B) Activity | Total Hexosaminidase Activity |
| Healthy Control | Normal (e.g., 56-80% of total)[7] | Normal | Normal (e.g., 10.4 - 23.8 nmol/min/mL)[7] |
| Tay-Sachs Disease | Absent or severely reduced (<5% of normal)[14] | Normal or elevated | Normal or slightly reduced |
| Sandhoff Disease | Absent or severely reduced | Absent or severely reduced | Severely reduced |
| AB Variant | Normal (in vitro) | Normal | Normal |
| GM1 Gangliosidosis | Normal | Normal | Normal |
| Niemann-Pick (A/B) | Normal | Normal | Normal |
Note: Normal ranges can vary between laboratories. Data presented as a percentage of total hexosaminidase activity or in nmol/min/mL.
Biomarker Levels in Plasma/CSF
| Biomarker | GM2 Gangliosidoses | Other Neurodegenerative Disorders |
| GM2 Ganglioside | Elevated in CSF and other tissues. | Normal |
| Lyso-GM2 | Potentially elevated in plasma and CSF in Tay-Sachs and Sandhoff disease. | Normal |
| Neurofilament Light Chain (NfL) | Elevated in CSF and blood, indicating neuro-axonal damage, but not specific.[15] | Elevated in various neurodegenerative conditions (e.g., ALS, FTD, AD).[15] |
| Glucosylsphingosine (Lyso-Gb1) | Normal | Elevated in Gaucher disease.[16] |
| Psychosine | Normal | Elevated in Krabbe disease.[16] |
Experimental Protocols
β-Hexosaminidase Enzyme Activity Assay
Principle: This fluorometric assay measures the activity of Hex A and Hex B using specific synthetic substrates. The differential heat inactivation of Hex A is used to distinguish its activity from the heat-stable Hex B.
Methodology:
-
Sample Preparation: Leukocytes are isolated from whole blood, or fibroblast cultures are established from a skin biopsy. Cell lysates are prepared by sonication or freeze-thaw cycles.
-
Total Hexosaminidase Assay:
-
Aliquots of the cell lysate are incubated with a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), in a citrate-phosphate buffer at pH 4.4.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate).
-
The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).[17]
-
-
Hex B Assay (Heat Inactivation):
-
A parallel aliquot of the cell lysate is heated to a specific temperature (e.g., 52°C) for a set time to denature the heat-labile Hex A.
-
The heat-treated sample is then assayed for hexosaminidase activity using the same procedure as the total hexosaminidase assay. The remaining activity represents Hex B.
-
-
Calculation of Hex A Activity:
-
Hex A activity is calculated by subtracting the Hex B activity from the total hexosaminidase activity.
-
Genetic Testing for HEXA, HEXB, and GM2A Mutations
Principle: Molecular genetic testing identifies pathogenic variants in the genes responsible for GM2 gangliosidoses, providing a definitive diagnosis.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.
-
Gene Sequencing:
-
Sanger Sequencing: This method is used to sequence specific exons or the entire coding regions of the HEXA, HEXB, and GM2A genes. It is often used to confirm findings from other methods or for targeted variant analysis.
-
Next-Generation Sequencing (NGS): NGS panels that include genes associated with lysosomal storage disorders or neurodegenerative diseases are increasingly used. This allows for the simultaneous analysis of multiple genes.[18]
-
-
Deletion/Duplication Analysis: Methods such as multiplex ligation-dependent probe amplification (MLPA) may be used to detect large deletions or duplications within the genes that would not be identified by sequencing.[8]
-
Data Analysis: Sequencing data is analyzed to identify variants. These variants are then classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines.
Visualizing Key Pathways and Workflows
GM2 Ganglioside Degradation Pathway
The catabolism of GM2 ganglioside is a critical process within the lysosome. The following diagram illustrates this pathway and the points at which defects lead to the different forms of GM2 gangliosidosis.
Caption: GM2 ganglioside degradation pathway and associated enzymatic defects.
Diagnostic Workflow for Suspected GM2 Gangliosidosis
This workflow outlines the logical progression from clinical suspicion to a definitive diagnosis of a GM2 gangliosidosis.
Caption: Diagnostic workflow for suspected GM2 gangliosidosis.
References
- 1. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural History of Juvenile or Subacute GM2 Gangliosidosis: 21 New Cases and Literature Review of 134 Previously Reported - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. researchgate.net [researchgate.net]
- 5. GM1 and GM2-Gangliosidosis: Clinical Features, Neuroimaging Findings and Electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta Hexosaminidase A Enzyme Assay Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 8. GM2 Activator Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Genetics and Therapies for GM2 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulyclinic.com [ulyclinic.com]
- 11. Cherry-red spot - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Gangliosidosis GM2 (Chapter 9) - Brain Imaging with MRI and CT [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. Biomarkers for neurodegenerative disorders | Proteintech Group [ptglab.com]
- 16. mdpi.com [mdpi.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. Biochemical and mutational analyses of HEXA in a cohort of Egyptian patients with infantile Tay-Sachs disease. Expansion of the mutation spectrum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Infantile Versus Late-Onset GM2 Gangliosidoses: A Guide for Researchers and Drug Development Professionals
The GM2 gangliosidoses, a group of autosomal recessive lysosomal storage disorders, are characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells. This accumulation is due to a deficiency in the enzyme β-hexosaminidase A (Hex A). The clinical presentation of GM2 gangliosidoses exists on a spectrum, with the infantile and late-onset forms representing the two extremes. This guide provides a detailed comparative analysis of these two forms, offering insights into their distinct clinical, genetic, and pathophysiological characteristics, along with relevant experimental data and methodologies.
Clinical and Genetic Distinction
The primary determinant of the clinical phenotype in GM2 gangliosidoses is the amount of residual Hex A enzyme activity, which is a direct consequence of the nature of the mutations in the responsible genes.[1] Infantile forms are typically associated with null or near-null enzyme activity, while late-onset forms are characterized by a higher, albeit still deficient, residual enzyme activity.[1][2]
Table 1: Comparative Clinical and Genetic Features
| Feature | Infantile GM2 Gangliosidoses | Late-Onset GM2 Gangliosidoses |
| Age of Onset | 3-6 months[2] | Adolescence to adulthood[3][4] |
| Clinical Presentation | Rapid, progressive neurodegeneration, developmental regression, seizures, cherry-red spot on the macula, hypotonia, exaggerated startle response.[2][5] | Slow, progressive neuromuscular weakness, ataxia, dysarthria, psychiatric symptoms. Cognitive function may be preserved initially.[3][4] |
| Disease Progression | Rapid deterioration, leading to a vegetative state and death typically by 3-5 years of age.[1] | Slow progression over decades, with significant variability in the rate of decline.[1][3] |
| Associated Genes | HEXA (Tay-Sachs), HEXB (Sandhoff), GM2A (AB Variant)[6] | HEXA (Tay-Sachs), HEXB (Sandhoff)[4] |
| Residual Hex A Activity | <1% of normal | 2-15% of normal |
| Common Mutations | Severe mutations (e.g., frameshift, nonsense) leading to no functional protein. | Milder missense mutations allowing for some residual enzyme function (e.g., G269S in HEXA).[7] |
Pathophysiological Comparison
The fundamental pathophysiology in both forms is the lysosomal accumulation of GM2 ganglioside. However, the extent and consequences of this accumulation differ significantly, leading to distinct cellular and systemic responses.
Table 2: Comparative Pathophysiology
| Feature | Infantile GM2 Gangliosidoses | Late-Onset GM2 Gangliosidoses |
| GM2 Ganglioside Accumulation | Massive and widespread throughout the central nervous system.[2] | Less pronounced and may be more restricted to specific brain regions such as the cerebellum.[4][8] |
| Neuronal Pathology | Rapid and widespread neuronal death, presence of membranous cytoplasmic bodies.[9] | Slower neuronal loss, with cerebellar atrophy being a prominent feature, particularly in late-onset Tay-Sachs disease.[7][8] |
| Neuroinflammation | Acute and robust neuroinflammatory response characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][11] | Chronic, low-grade neuroinflammation. |
| Apoptosis | Significant neuronal apoptosis is a key feature of the neurodegenerative process.[12][13] | Apoptosis is present but occurs at a much slower rate. |
Signaling Pathways and Experimental Workflows
The accumulation of GM2 ganglioside triggers a cascade of pathological events, including neuroinflammation and apoptosis. The following diagrams illustrate these processes and a typical experimental workflow for diagnosis.
Caption: Pathophysiological cascade in GM2 gangliosidoses.
Caption: Diagnostic workflow for GM2 gangliosidoses.
Experimental Protocols
Accurate diagnosis and research in GM2 gangliosidoses rely on robust experimental methodologies. Below are summaries of key protocols.
β-Hexosaminidase A Activity Assay (Fluorometric)
This assay measures the enzymatic activity of Hex A in patient samples, such as serum or isolated leukocytes.
Principle: The artificial substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUGS) is specifically hydrolyzed by Hex A. The resulting fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), is quantified to determine enzyme activity. A second substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), is used to measure total hexosaminidase (Hex A and Hex B) activity.
Procedure Outline:
-
Sample Preparation: Patient serum or leukocyte lysates are prepared.
-
Reaction Setup: Samples are incubated with the 4-MUGS and 4-MUG substrates in separate reactions at 37°C.[14][15]
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).[14][15]
-
Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[14][15]
-
Calculation: Hex A activity is calculated as the activity measured with 4-MUGS, and can also be determined by subtracting the heat-stable Hex B activity from the total hexosaminidase activity.
GM2 Ganglioside Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of GM2 ganglioside levels in various biological samples, including plasma, cerebrospinal fluid, and tissue homogenates.
Principle: Following extraction from the biological matrix, gangliosides are separated by liquid chromatography and detected by tandem mass spectrometry. Isotope-labeled internal standards are used for accurate quantification.
Procedure Outline:
-
Sample Preparation and Lipid Extraction: Lipids, including gangliosides, are extracted from the sample using a solvent system (e.g., chloroform/methanol).[16]
-
Internal Standard Spiking: A known amount of an isotope-labeled GM2 ganglioside internal standard is added to the sample for normalization.
-
Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system, typically with a C18 or a phenyl-hexyl column, to separate the different ganglioside species.[16][17]
-
Mass Spectrometric Detection: The separated gangliosides are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the native and isotope-labeled GM2 are monitored for high specificity.
-
Quantification: The concentration of GM2 in the sample is determined by comparing the peak area ratio of the native GM2 to the internal standard against a standard curve.[16]
Conclusion
The infantile and late-onset forms of GM2 gangliosidoses represent a disease continuum dictated by the level of residual β-hexosaminidase A activity. While both are characterized by the accumulation of GM2 ganglioside, they differ significantly in their clinical presentation, disease progression, and the severity of the underlying cellular pathology. A thorough understanding of these differences is crucial for accurate diagnosis, patient management, and the development of targeted therapeutic strategies. The experimental protocols outlined provide the necessary tools for researchers and clinicians to investigate these devastating disorders further.
References
- 1. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Late-onset GM2 gangliosidosis: magnetic resonance imaging, diffusion tensor imaging, and correlational fiber tractography differentiate Tay–Sachs and Sandhoff diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. GM2 Gangliosidosis | Boston Children's Hospital [childrenshospital.org]
- 6. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic Resonance Imaging and Spectroscopy in Late-Onset GM2-Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptotic cell death in mouse models of GM2 gangliosidosis and observations on human Tay-Sachs and Sandhoff diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. hoelzel-biotech.com [hoelzel-biotech.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of lyso-GM2 as a biomarker for GM2 gangliosidoses.
A comprehensive analysis of lyso-GM2 as a sensitive and specific biomarker for Tay-Sachs and Sandhoff diseases, offering superior performance for diagnosis and therapeutic monitoring compared to other potential markers.
For researchers and drug development professionals navigating the complexities of GM2 gangliosidoses, the identification of reliable biomarkers is paramount for accurate diagnosis, patient stratification, and the evaluation of therapeutic efficacy. This guide provides a detailed comparison of lyso-GM2 with alternative biomarkers, supported by experimental data and methodologies, to validate its role as a critical tool in the advancement of therapies for these devastating neurodegenerative disorders.
Comparative Analysis of Biomarkers for GM2 Gangliosidoses
Lyso-GM2, the deacylated form of GM2 ganglioside, has emerged as a highly sensitive and specific biomarker for Tay-Sachs and Sandhoff diseases. Its accumulation in the plasma of affected individuals directly reflects the underlying lysosomal storage pathology.[1][2] This section compares the performance of lyso-GM2 against other proposed biomarkers.
Quantitative Data Summary
The following table summarizes the plasma concentrations of various biomarkers in individuals with GM2 gangliosidoses compared to healthy controls and carriers.
| Biomarker | Patient Population | Plasma Concentration | Control Group Concentration | Fold Increase (Approx.) | Reference |
| Lyso-GM2 | Infantile Tay-Sachs | 32.7 ± 5.1 nmol/L | < 2.0 nmol/L | > 16x | [3] |
| Infantile Sandhoff | 12.7 nmol/L | < 2.0 nmol/L | > 6x | [3] | |
| Adult Sandhoff | 2.9 nmol/L | < 2.0 nmol/L | > 1.45x | [3] | |
| GM2 Ganglioside (d18:1/18:0) | GM2 Gangliosidosis (Late Onset) | ~1.5 ng/mL | ~0.2 ng/mL | 7.5x | |
| GM2 Gangliosidosis (Infantile) | > 2.5 ng/mL | ~0.2 ng/mL | > 12.5x | ||
| Neurofilament Light (NF-L) | GM2 Gangliosidosis | Highly Elevated (No overlap with controls) | Normal Range | Significant | [4] |
| Glial Fibrillary Acidic Protein (GFAP) | GM2 Gangliosidosis | Elevated (Some overlap with controls) | Normal Range | Moderate | [4] |
Key Findings:
-
High Specificity and Sensitivity of Lyso-GM2: Plasma levels of lyso-GM2 are significantly elevated in both infantile Tay-Sachs and Sandhoff disease patients, with no detectable levels in control subjects.[3][4] This clear distinction underscores its high specificity and sensitivity as a diagnostic biomarker. Even in adult-onset cases, lyso-GM2 levels are discernibly higher than in controls.[3]
-
GM2 Ganglioside as a Biomarker: While the primary storage material, GM2 ganglioside, is also elevated in the plasma of patients, the analytical methods for its quantification are complex.[2][5]
-
Neuroaxonal Damage Markers: Neurofilament light (NF-L), a marker of axonal damage, shows significant elevation in GM2 gangliosidosis patients, indicating ongoing neurodegeneration.[4] However, as a general marker of neuronal injury, it is not specific to GM2 gangliosidoses.
-
Astroglial Activation Marker: Glial fibrillary acidic protein (GFAP), a marker of astrocytosis, is also elevated but can overlap with control levels, limiting its diagnostic specificity.[4]
Experimental Protocols
Quantification of Lyso-GM2 in Human Plasma by LC-MS/MS
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lyso-GM2 in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., d5-lyso-GM2).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analyte.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition of the protonated molecular ion [M+H]+ to a specific product ion is monitored for both lyso-GM2 and the internal standard.
Visualizations
GM2 Ganglioside Metabolic Pathway
The following diagram illustrates the metabolic pathway of GM2 ganglioside and the enzymatic block in Tay-Sachs and Sandhoff diseases, leading to the accumulation of GM2 and consequently lyso-GM2.
Caption: Simplified GM2 ganglioside metabolic pathway.
Experimental Workflow for Lyso-GM2 Quantification
The diagram below outlines the key steps in the experimental workflow for quantifying lyso-GM2 from a plasma sample using LC-MS/MS.
Caption: Workflow for lyso-GM2 analysis by LC-MS/MS.
References
- 1. Gangliosides and Gangliosidoses: Principles of Molecular and Metabolic Pathogenesis | Journal of Neuroscience [jneurosci.org]
- 2. Plasma GM2 ganglioside potential biomarker for diagnosis, prognosis and disease monitoring of GM2-Gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease | PLOS One [journals.plos.org]
- 4. Plasma neurofilament light, glial fibrillary acidic protein and lysosphingolipid biomarkers for pharmacodynamics and disease monitoring of GM2 and GM1 gangliosidoses patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GM2-Ganglioside in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials, including GM2-Ganglioside, is a critical component of ensuring a safe and compliant research environment. While specific institutional and local regulations must always be the primary guide for waste management, general principles for the disposal of biomolecules like this compound can be established.
Understanding this compound in a Disposal Context
This compound is a glycosphingolipid, a type of lipid molecule that is a normal component of cell membranes, particularly in the nervous system. In a purified, non-radioactive form and in the quantities typically used in a laboratory setting, it is not generally classified as a hazardous substance. However, the solvents and other reagents used in conjunction with it may be hazardous and require specific disposal protocols.
General Disposal Procedures for this compound
In the absence of specific federal or institutional guidelines for this compound, the following steps, based on standard laboratory practice for non-hazardous biological materials, should be followed:
-
Review Institutional Policies: Before beginning any work, consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical and biological waste disposal. This is the most critical step, as institutional policies are tailored to local regulations and facility capabilities.
-
Assess the Complete Waste Stream: The disposal procedure will be dictated by all components of the waste.
-
Aqueous Solutions: Solutions of this compound in benign buffers (e.g., saline, PBS) can likely be disposed of down the drain with copious amounts of water, provided this is permitted by your institution.
-
Solvent-Based Solutions: If the this compound is dissolved in organic solvents (e.g., chloroform (B151607), methanol), it must be disposed of as hazardous chemical waste.[1] Follow your institution's procedures for the collection and labeling of flammable or toxic liquid waste.
-
Solid Waste: Solid forms of this compound, or materials contaminated with it (e.g., pipette tips, gloves, chromatography materials like silica (B1680970) gel), should be disposed of in the appropriate solid waste stream.[1] Non-hazardous solid waste can typically be disposed of in the regular laboratory trash, while waste contaminated with hazardous chemicals must be segregated.
-
-
Decontamination: If the this compound has been used in experiments involving infectious agents or recombinant DNA, the waste must be decontaminated according to your institution's biosafety guidelines before final disposal. This may involve autoclaving or chemical disinfection.
-
Packaging and Labeling: All waste containers must be clearly and accurately labeled with their contents. This is crucial for the safety of waste handlers and for regulatory compliance.
Safety and Handling Considerations
When working with gangliosides and associated chemicals, always adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: When working with volatile solvents like chloroform and methanol, use a chemical fume hood to prevent inhalation of toxic vapors.[1]
-
Silica Gel: If using silica gel for purification, be aware that the fine powder is a respiratory hazard. Handle it in a well-ventilated area or a fume hood, and wear a mask.[1] Dispose of used silica gel in a sealed container.[1]
Logical Workflow for Waste Disposal Decision-Making
The following diagram illustrates a general decision-making workflow for the disposal of laboratory waste, which is applicable to this compound.
Disclaimer: This information is intended as a general guide. The disposal of any laboratory material must be done in strict accordance with all applicable local, state, and federal regulations, as well as the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.
References
Essential Safety and Logistical Information for Handling GM2-Ganglioside
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling GM2-Ganglioside. Adherence to these guidelines is essential to ensure personal safety and proper disposal of materials.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is required to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a chemical safety face shield. | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Chemical impermeable gloves, such as nitrile rubber (minimum 0.11 mm thickness). | Prevents direct skin contact with the ganglioside.[1][2] |
| Body Protection | A fully fastened laboratory coat or other suitable protective clothing. | Minimizes contamination of personal clothing.[1] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. If dust or aerosols may be generated, use a suitable respirator. | Ensures respiratory safety in case of aerosolization.[1] |
Operational Plan: Safe Handling Protocols
A systematic approach is critical to minimize exposure and prevent contamination during the handling of this compound.
Engineering Controls:
-
Ventilation: All handling procedures should be conducted in a well-ventilated place.[1] For procedures that may generate dusts or aerosols, a chemical fume hood is recommended.[3]
Procedural Guidance:
-
Preparation: Before starting work, ensure the designated area is clean and uncluttered. All necessary PPE should be inspected and readily available.
-
Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored separately from incompatible materials and foodstuff containers.[1]
-
Spill Response: In case of a spill, avoid dust formation.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations.[1][2] The chemical should be kept in suitable and closed containers for disposal.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated. These items should be collected in a designated, labeled waste container and disposed of as chemical or biohazardous waste, following institutional and regulatory guidelines.[4]
-
Environmental Precautions: Discharge into the environment must be avoided.[1] Prevent the chemical from entering drains or surface water.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
